molecular formula C8H16O B1620058 3-Methylheptanal CAS No. 27608-03-3

3-Methylheptanal

货号: B1620058
CAS 编号: 27608-03-3
分子量: 128.21 g/mol
InChI 键: KKFRYFDYAVLCHJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Methylheptanal (CAS 27608-03-3) is a branched-chain aldehyde with the molecular formula C8H16O and a molecular weight of 128.21 g/mol . This compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. As a versatile aldehyde, this compound serves as a valuable intermediate in organic synthesis. Its structure makes it a potential precursor in the development of other chemical compounds, such as through reduction to alcohols like 3-Methyl-1-heptanol or through aldol condensation reactions with other carbonyl compounds, such as formaldehyde, to form higher-value polyalcohols . This reactivity is central to its application in exploring new synthetic pathways and in the creation of complex molecular structures. In applied research, compounds of this structural class are often investigated for their organoleptic properties. This compound is of significant interest in the field of fragrance and flavor chemistry, where its unique branched structure may contribute to specific scent profiles. Researchers utilize it as a starting material or a key intermediate in the synthesis of aroma compounds for commercial product development . The mechanism of action for this compound in chemical synthesis is defined by the reactivity of its aldehyde functional group. This group is highly electrophilic, allowing the compound to participate in nucleophilic addition reactions. It can undergo processes such as Grignard reactions, reductive amination, and oxidations, making it a flexible building block for constructing a diverse array of chemical entities .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-methylheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-3-4-5-8(2)6-7-9/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFRYFDYAVLCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20950275
Record name 3-Methylheptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27608-03-3
Record name 3-Methylheptanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27608-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylheptan-1-al
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027608033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylheptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20950275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylheptan-1-al
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.138
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylheptanal (CAS Number: 27608-03-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of 3-Methylheptanal (CAS No. 27608-03-3). The information is curated for professionals in research, scientific, and drug development fields, with a focus on detailed data presentation and experimental methodologies.

Physicochemical and Spectroscopic Properties

This compound is a branched-chain aldehyde with a characteristic chemical profile. Its physical and spectroscopic data are summarized below, providing a foundational understanding of its molecular identity and behavior.

Physical Properties

Quantitative physical data for this compound are presented in Table 1. These properties are crucial for its handling, purification, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₈H₁₆O--INVALID-LINK--
Molecular Weight 128.21 g/mol --INVALID-LINK--
Boiling Point 163 °C at 760 mmHg--INVALID-LINK--
Density 0.809 g/cm³--INVALID-LINK--
Solubility Poorly soluble in water; soluble in non-polar organic solvents.Inferred from structure
Refractive Index (n_D^20) 1.415–1.420 (estimated)--INVALID-LINK--
Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. Key spectral features are outlined in Table 2.

Spectroscopic TechniqueKey Features
¹H NMR Aldehyde proton (CHO): δ 9.5–10.0 ppm; Methyl branch (CH₃): δ 0.9–1.1 ppm (triplet).[1]
¹³C NMR Data available on --INVALID-LINK--.
Infrared (IR) Spectroscopy Strong C=O stretch: ~1720 cm⁻¹; Aldehyde C-H stretch: ~2820–2720 cm⁻¹.[1]
Mass Spectrometry GC-MS data available on --INVALID-LINK--.

Synthesis and Reactivity

Understanding the synthesis and chemical reactivity of this compound is essential for its application as a research chemical and intermediate.

Synthetic Routes

Two primary laboratory-scale synthetic routes for this compound are the oxidation of the corresponding alcohol and the hydroformylation of an alkene.

A common and effective method for the synthesis of this compound is the oxidation of 3-methylheptanol. This reaction typically employs a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

G 3-Methylheptanol 3-Methylheptanol This compound This compound 3-Methylheptanol->this compound [O] (e.g., PCC) G 2-Methyl-1-hexene 2-Methyl-1-hexene This compound This compound 2-Methyl-1-hexene->this compound CO, H₂, Rh catalyst ALDH_Mechanism cluster_0 ALDH Catalytic Cycle ALDH-Enzyme ALDH-Enzyme Aldehyde_Binding Aldehyde (e.g., this compound) + NAD⁺ bind Thiohemiacetal Thiohemiacetal Intermediate Formation Aldehyde_Binding->Thiohemiacetal Nucleophilic attack by Cys residue Hydride_Transfer Hydride Transfer to NAD⁺ Thiohemiacetal->Hydride_Transfer Thioester_Intermediate Thioester Intermediate Hydride_Transfer->Thioester_Intermediate Hydrolysis Hydrolysis Thioester_Intermediate->Hydrolysis H₂O Product_Release Carboxylic Acid + NADH Release Hydrolysis->Product_Release Product_Release->ALDH-Enzyme Enzyme Regeneration

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylheptanal

This document provides a comprehensive overview of the core physicochemical properties of this compound, an aldehyde with applications in the flavor and fragrance industry and as a potential intermediate in pharmaceutical synthesis.[1] This guide consolidates key data, outlines relevant experimental methodologies, and presents logical workflows for its application in research settings.

Core Physicochemical Data

This compound is a branched-chain aldehyde belonging to the aldehyde family, characterized by a terminal carbonyl group (-CHO).[1] Its molecular structure consists of a seven-carbon heptane backbone with a methyl group substituent at the third carbon position.[1] This branching influences its physical properties, such as boiling point and density, when compared to its linear isomer, octanal.[1]

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name This compound[1][2]
Synonyms 3-Methylheptan-1-al, Heptanal, 3-methyl-[2][3][4]
CAS Number 27608-03-3[2][3][4]
Molecular Formula C₈H₁₆O[1][2][3][4]
Molecular Weight 128.21 g/mol [1][2][3]
Boiling Point 155–160 °C[1]
Density 0.82–0.84 g/cm³[1]
Refractive Index (n_D²⁰) 1.415–1.420[1]
Solubility Low solubility in water; soluble in organic solvents.[5][6][7]
Polar Surface Area 17.1 Ų[2][3][4]
XLogP3 2.6[3][8][9]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound via Oxidation

A common laboratory-scale method for synthesizing this compound is the oxidation of its corresponding primary alcohol, 3-Methylheptanol.[1] The use of Pyridinium Chlorochromate (PCC) is preferred as it is a mild oxidizing agent that can convert the alcohol to the aldehyde with minimal over-oxidation to the carboxylic acid.[1]

Materials:

  • 3-Methylheptanol

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of 3-Methylheptanol is prepared in anhydrous dichloromethane (DCM) within a round-bottom flask.

  • Pyridinium Chlorochromate (PCC) is added to the solution in a controlled manner. The amount of PCC is typically 1.5 equivalents relative to the alcohol to ensure complete conversion.

  • The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts. The silica is washed with additional DCM to ensure all product is collected.

  • The combined organic filtrate is then washed sequentially with a saturated sodium bicarbonate solution, water, and brine in a separatory funnel to remove any acidic impurities and residual water-soluble compounds.

  • The organic layer is dried over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.

  • The drying agent is removed by filtration, and the solvent (DCM) is removed under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be further purified by distillation if necessary.

Determination of Physicochemical Properties

Standard analytical techniques are employed to verify the identity and purity of the synthesized this compound.

  • Boiling Point Determination: The boiling point is determined during the final purification step of distillation. It is the temperature at which the liquid's vapor pressure equals the atmospheric pressure, recorded at the still head.

  • Density Measurement: Density is measured using a pycnometer or a digital density meter at a specified temperature (e.g., 20°C). The mass of a known volume of the substance is determined and used to calculate the density.

  • Refractive Index Measurement: The refractive index is measured using a refractometer (e.g., an Abbé refractometer) at a standard temperature (typically 20°C) and wavelength (the sodium D-line, 589 nm). This value is a sensitive indicator of purity.

  • Spectroscopic Identification:

    • Infrared (IR) Spectroscopy: The presence of a strong absorption peak around 1720 cm⁻¹ confirms the C=O stretch of the aldehyde, while peaks at ~2820 and ~2720 cm⁻¹ are characteristic of the aldehyde C-H stretch.[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show a characteristic aldehyde proton signal between δ 9.5–10.0 ppm.[1] The other signals in the spectrum will correspond to the protons on the alkyl chain, confirming the structure.

Visualization of Pathways and Workflows

Diagrams created using Graphviz provide clear visual representations of chemical syntheses and experimental logic.

G reactant reactant reagent reagent product product A 3-Methylheptanol C This compound A->C Oxidation B Pyridinium Chlorochromate (PCC) Dichloromethane (DCM) B->C

Caption: Synthesis pathway for this compound via oxidation of 3-Methylheptanol.

This compound can be utilized as a substrate to investigate enzyme kinetics, particularly for enzymes like Aldehyde Dehydrogenase (ALDH), which are critical in metabolizing aldehydes and play a role in oxidative stress pathways.[1]

G start Prepare Assay Buffer (e.g., Sodium Phosphate) reagent1 Add Cofactor (e.g., NAD+) start->reagent1 reagent2 Add Substrate (this compound) reagent1->reagent2 enzyme Initiate Reaction (Add Aldehyde Dehydrogenase) reagent2->enzyme measurement Monitor Reaction Progress (Spectrophotometry at 340 nm for NADH) enzyme->measurement analysis Data Analysis (Michaelis-Menten Kinetics) measurement->analysis

References

An In-depth Technical Guide to 3-Methylheptanal (C8H16O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylheptanal, a branched-chain aliphatic aldehyde. It details the compound's molecular characteristics, including its molecular weight and formula, and presents detailed experimental protocols for its synthesis and analysis. While specific biological activities and signaling pathway interactions for this compound are not extensively documented in current literature, this guide discusses the broader context of aliphatic aldehyde bioactivity and cytotoxicity, providing a framework for future research and drug development efforts. The information is structured to be a valuable resource for professionals in the fields of chemistry and pharmacology.

Introduction

This compound is an organic compound belonging to the aldehyde family, characterized by a carbonyl group at the terminus of a heptane backbone with a methyl substituent at the third carbon position. Its molecular formula is C8H16O.[1][2][3][4] Aliphatic aldehydes, as a class of compounds, are of significant interest in various scientific disciplines, including flavor and fragrance chemistry, as well as medicinal chemistry and drug discovery due to their diverse biological activities.[5] This guide aims to consolidate the available technical information on this compound, with a focus on its chemical properties, synthesis, and analytical characterization.

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is presented in Table 1.

Table 1: Molecular and Physical Properties of this compound

PropertyValueReference
Molecular Formula C8H16O[1][2][3][4]
Molecular Weight 128.21 g/mol [1][2][3][4]
IUPAC Name This compound[1][4]
CAS Number 27608-03-3[1][4]
Appearance Colorless liquid (presumed)
Boiling Point Not specified
Density Not specified
Solubility Soluble in organic solvents
Synonyms 3-Methylheptan-1-al[1][4]

Experimental Protocols

Synthesis of this compound via Oxidation of 3-Methylheptan-1-ol

The most common and efficient method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 3-methylheptan-1-ol. Pyridinium chlorochromate (PCC) is a mild oxidizing agent that selectively converts primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[2][6][7]

Materials:

  • 3-Methylheptan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (CH2Cl2)

  • Celite® or molecular sieves

  • Anhydrous diethyl ether

  • Silica gel for column chromatography

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (1.5 equivalents) and Celite® in anhydrous dichloromethane.

  • To this stirred suspension, add a solution of 3-methylheptan-1-ol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and pass it through a short pad of silica gel to filter out the chromium salts and Celite®.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

G cluster_synthesis Synthesis Workflow of this compound start Start: 3-Methylheptan-1-ol reaction Oxidation Reaction (Room Temperature, 2-4h) start->reaction reagents Reagents: - Pyridinium Chlorochromate (PCC) - Dichloromethane (DCM) reagents->reaction workup Workup: - Filtration through silica - Washing with NaHCO3, H2O, Brine reaction->workup purification Purification: Flash Column Chromatography workup->purification product Product: this compound purification->product

Caption: A workflow diagram illustrating the synthesis of this compound.

Analytical Characterization

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)

Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or hexane.

  • If analyzing a complex mixture, a prior extraction (e.g., liquid-liquid extraction or solid-phase microextraction) may be necessary.

GC-MS Parameters (Typical):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at 40-60 °C, hold for 2-5 minutes, then ramp at 5-10 °C/min to 250-280 °C.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Data Analysis:

  • Identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum to a library database (e.g., NIST, Wiley).

G cluster_gcms GC-MS Analysis Workflow sample Sample Preparation (Dilution/Extraction) injection GC Injection sample->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Mass Spectrometry (Ionization) separation->ionization detection Detection & Data Acquisition ionization->detection analysis Data Analysis (Retention Time & Mass Spectrum) detection->analysis

Caption: A flowchart for the GC-MS analysis of this compound.

¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl3) containing a small amount of tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Spectral Features:

  • A characteristic signal for the aldehydic proton (CHO) in the downfield region (δ 9.5-10.0 ppm).

  • Multiple signals in the aliphatic region (δ 0.8-2.5 ppm) corresponding to the methyl and methylene protons of the heptyl chain. The splitting patterns of these signals will provide information about the connectivity of the protons.

Expected ¹³C NMR Spectral Features:

  • A signal for the carbonyl carbon of the aldehyde in the downfield region (δ ~200 ppm).

  • Several signals in the upfield region corresponding to the eight distinct carbon atoms of the 3-methylheptyl chain.

Biological Activity and Potential Signaling Pathways

General Cytotoxicity of Aliphatic Aldehydes

While specific studies on the biological activity of this compound are limited, the broader class of C8 aliphatic aldehydes has been investigated for toxicity.[6] Aldehydes are known to exert cytotoxic effects through various mechanisms, primarily by forming adducts with cellular macromolecules such as DNA and proteins.[7] The reactivity of the aldehyde group makes it susceptible to nucleophilic attack by amino and sulfhydryl groups in proteins, potentially leading to enzyme inactivation and disruption of cellular function.

Potential for Drug Development

The presence of a methyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, a phenomenon sometimes referred to as the "magic methyl effect." This can impact factors such as metabolic stability, binding affinity to biological targets, and cell permeability. The aldehyde functional group itself is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for screening in drug discovery programs.

Hypothetical Signaling Pathway Interaction

Given the lack of specific data for this compound, a hypothetical signaling pathway interaction is presented based on the known reactivity of aldehydes and their potential to induce cellular stress. Aldehydes can generate reactive oxygen species (ROS) and deplete cellular antioxidants like glutathione, leading to oxidative stress. This can activate various stress-response signaling pathways.

G cluster_pathway Hypothetical Aldehyde-Induced Stress Pathway aldehyde This compound (or other aldehydes) stress Cellular Stress (e.g., Oxidative Stress) aldehyde->stress mapk MAPK Pathway Activation (e.g., JNK, p38) stress->mapk nrf2 Nrf2 Pathway Activation stress->nrf2 apoptosis Apoptosis mapk->apoptosis antioxidant Antioxidant Response nrf2->antioxidant

Caption: A potential signaling pathway affected by aldehyde-induced stress.

Conclusion

This compound is a C8 aliphatic aldehyde with well-defined chemical properties. This guide has provided detailed protocols for its synthesis via the oxidation of 3-methylheptan-1-ol and its analysis using GC-MS and NMR spectroscopy. While direct evidence of its specific biological activities and interactions with signaling pathways is currently scarce, the general understanding of aldehyde cytotoxicity and the potential for chemical modification suggest that this compound and its derivatives could be of interest in future drug discovery and development research. Further investigation into its biological effects is warranted to fully elucidate its potential as a bioactive molecule.

References

The Elusive Presence of 3-Methylheptanal in Food: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide explores the current scientific understanding of the natural occurrence of 3-Methylheptanal in food. Despite extensive investigation into the volatile compounds of a wide array of food matrices, scientific literature to date does not provide evidence for the natural presence of this compound. This document summarizes the search for this specific branched-chain aldehyde and provides a comprehensive overview of the formation and analysis of structurally related and more commonly occurring branched-chain aldehydes in food, which may serve as a valuable reference for researchers in the field.

Quantitative Data on Branched-Chain Aldehydes in Food

While no quantitative data has been found for this compound, numerous studies have quantified other branched-chain aldehydes, such as 2-methylbutanal and 3-methylbutanal, in various foodstuffs. These compounds are recognized as significant contributors to the flavor profiles of many fermented and heat-treated products.

Table 1: Reported Concentrations of Common Branched-Chain Aldehydes in Various Food Products

Food ProductBranched-Chain AldehydeConcentration RangeReference
Cheese (various)2-methylbutanal, 3-methylbutanalTraces to several mg/kg[1][2]
Roasted Nuts (Almonds)2-methylbutanal, 3-methylbutanalng/g to µg/g range[3][4][5]
Cooked Meat3-methylbutanalVariable, formed during cooking[6]

Note: This table is illustrative of the data available for common branched-chain aldehydes and does not include this compound due to the absence of its detection in the reviewed literature.

Formation Pathways of Branched-Chain Aldehydes in Food

The formation of branched-chain aldehydes in food is primarily attributed to two major chemical pathways: the Maillard reaction and lipid peroxidation.

  • Maillard Reaction and Strecker Degradation: This complex series of reactions between amino acids and reducing sugars at elevated temperatures is a primary source of flavor compounds in cooked, roasted, and baked foods. Specifically, the Strecker degradation of amino acids such as leucine, isoleucine, and valine leads to the formation of 2-methylbutanal, 3-methylbutanal, and 2-methylpropanal, respectively.[7][8]

  • Lipid Peroxidation: The oxidation of unsaturated fatty acids, a common process in food, particularly in the presence of heat, light, and oxygen, generates a variety of volatile compounds, including aldehydes. While straight-chain aldehydes are the major products, branched-chain aldehydes can also be formed through this pathway, contributing to both desirable and undesirable flavors.[6][9][10]

Experimental Protocols for the Analysis of Aldehydes in Food

The analysis of volatile and semi-volatile aldehydes in complex food matrices typically involves extraction, concentration, and chromatographic separation coupled with mass spectrometric detection.

General Experimental Workflow

A common approach for the analysis of aldehydes in food is Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a derivatization step to enhance the stability and volatility of the target analytes.

References

The Crossroads of Flavor and Defense: A Technical Guide to the Biosynthesis of Branched-Chain Aldehydes in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain aldehydes are pivotal molecules in the intricate metabolic network of plants. As highly reactive compounds, they serve as crucial intermediates in the formation of a diverse array of volatile organic compounds (VOCs) that constitute the characteristic aroma and flavor profiles of many fruits and flowers. Beyond their sensory contributions, these aldehydes are also implicated in plant defense mechanisms and stress responses. This technical guide provides an in-depth exploration of the core biosynthetic pathways of branched-chain aldehydes, detailing the catabolism of branched-chain amino acids (BCAAs) through the Ehrlich pathway. We present a comprehensive overview of the key enzymes involved, their kinetics, and the regulatory mechanisms that govern this vital metabolic route. Furthermore, this guide furnishes detailed experimental protocols for the analysis of these pathways and summarizes quantitative data to facilitate comparative studies and inform metabolic engineering strategies.

Core Metabolic Pathway: The Ehrlich Pathway in Plants

The primary route for the biosynthesis of branched-chain aldehydes in plants is the catabolism of the essential branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. This metabolic sequence is analogous to the Ehrlich pathway, first described in yeast. The pathway can be dissected into three principal stages: transamination, decarboxylation, and a final reduction or oxidation step.

  • Transamination: The initial step involves the removal of the amino group from a BCAA, converting it into its corresponding α-keto acid. This reaction is catalyzed by a family of pyridoxal 5'-phosphate (PLP)-dependent enzymes known as branched-chain aminotransferases (BCATs).[1][2][3] The amino group is typically transferred to α-ketoglutarate, yielding glutamate.[3] This reversible reaction is a critical control point, linking BCAA synthesis and degradation.[4][5]

  • Decarboxylation: The resulting branched-chain α-keto acid (BCKA) undergoes irreversible oxidative decarboxylation to form a branched-chain acyl-CoA. This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDC).[6][7][8] This multi-enzyme complex is a key regulatory point in BCAA catabolism.[9]

  • Reduction to Aldehyde: The subsequent conversion of the branched-chain acyl-CoA to the corresponding aldehyde is less clearly defined in plants compared to yeast. However, it is proposed to proceed via a reduction reaction. The resulting aldehydes are:

    • 3-Methylbutanal (from leucine)

    • 2-Methylbutanal (from isoleucine)

    • 2-Methylpropanal (from valine)

These aldehydes are highly volatile and contribute to the "malty" or "fruity" aromas of many plant products. They can be further metabolized, either by reduction to fusel alcohols via alcohol dehydrogenases (ADHs) or by oxidation to carboxylic acids.[10]

BCAA_Catabolism cluster_BCAAs Branched-Chain Amino Acids cluster_KetoAcids Branched-Chain α-Keto Acids cluster_Aldehydes Branched-Chain Aldehydes cluster_Alcohols Fusel Alcohols Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT aKG1 α-Ketoglutarate Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT Methylbutanal3 3-Methylbutanal KIC->Methylbutanal3 BCKDC & Decarboxylase CO2_1 CO2 Methylbutanal2 2-Methylbutanal KMV->Methylbutanal2 BCKDC & Decarboxylase Methylpropanal 2-Methylpropanal KIV->Methylpropanal BCKDC & Decarboxylase Isoamyl_Alcohol Isoamyl Alcohol Methylbutanal3->Isoamyl_Alcohol ADH NAD1 NAD+ Amyl_Alcohol Active Amyl Alcohol Methylbutanal2->Amyl_Alcohol ADH Isobutanol Isobutanol Methylpropanal->Isobutanol ADH Glu1 Glutamate aKG1->Glu1 Transamination NADH1 NADH NAD1->NADH1 Reduction

Caption: Overview of the Ehrlich Pathway for branched-chain aldehyde biosynthesis in plants.

Key Enzymes and Their Regulation

Branched-Chain Aminotransferases (BCATs)

BCATs are the gatekeepers of BCAA catabolism. Plants possess multiple BCAT isoforms with distinct subcellular localizations and kinetic properties. For instance, in tomato and Arabidopsis, mitochondrial BCATs are primarily involved in BCAA catabolism, whereas chloroplastic isoforms are mainly responsible for BCAA synthesis.[4][5] This spatial separation allows for independent regulation of anabolic and catabolic fluxes.

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)

The BCKDC is a large, multi-subunit enzyme complex located in the mitochondria that catalyzes the rate-limiting step of BCAA catabolism.[7][8] Its activity is tightly regulated through reversible phosphorylation. A dedicated kinase, BCKDH kinase (BCKDK), phosphorylates and inactivates the complex, while a phosphatase, PP2Cm, dephosphorylates and activates it.[6][9] This regulatory mechanism allows the plant to control the rate of BCAA degradation in response to metabolic demands and environmental cues. Transcriptional analyses in Arabidopsis have shown that BCAA catabolism genes are co-regulated and are highly expressed during the night and prolonged darkness, suggesting a role in providing an alternative energy source when photosynthesis is inactive.[11][12]

BCKDC_Regulation BCKDC_active Active BCKDC BCKDC_inactive Inactive BCKDC-P BCKDC_active->BCKDC_inactive Phosphorylation BCKDC_inactive->BCKDC_active Dephosphorylation BCKDK BCKDH Kinase BCKDK->BCKDC_active ADP ADP BCKDK->ADP PP2Cm PP2Cm Phosphatase PP2Cm->BCKDC_inactive Pi Pi PP2Cm->Pi ATP ATP ATP->BCKDK

Caption: Regulation of the BCKDC complex by phosphorylation and dephosphorylation.

Quantitative Data on Enzyme Kinetics and Aldehyde Production

The efficiency and substrate preference of the enzymes involved in branched-chain aldehyde biosynthesis vary among plant species and enzyme isoforms. Understanding these quantitative differences is crucial for metabolic engineering efforts.

Table 1: Kinetic Parameters of Plant Branched-Chain Aminotransferases (BCATs)
Plant SpeciesEnzymeSubstrateK_m (mM)V_max (µmol/min·mg)Reference
Arabidopsis thalianaAtBCAT-34-Methyl-2-oxopentanoate0.14 ± 0.0427.42 ± 2.09[2]
3-Methyl-2-oxopentanoate0.14 ± 0.313.33 ± 0.68[2]
Solanum lycopersicum (Tomato)SlBCAT1Leucine0.44 ± 0.08-[1]
Isoleucine0.44 ± 0.10-[1]
Valine1.10 ± 0.20-[1]

Note: V_max values were not provided for all substrates in the cited literature.

Table 2: Concentration of Selected Aldehydes in Various Plant Tissues
Plant SpeciesTissueAldehydeConcentration (ng/g Fresh Weight)Reference
Vigna radiata (Mung Bean)Leaf2-Methylbutanal/3-Methylbutanal78,485 ± 24,399[13]
Momordica charantia (Bitter Melon)Leaf2-Methylbutanal/3-Methylbutanal43,236 ± 14,777[13]
Cucumis sativa (Cucumber)Leaf2-Methylbutanal/3-Methylbutanal*14,524 ± 1137[13]
Citrus sinensis (Sweet Orange)Essential OilOctanal 0.2% - 2.8%[14]
Essential OilDecanal0.1% - 0.7%[14]

**Note: The study did not differentiate between 2-methylbutanal and 3-methylbutanal. *Note: Data for citrus oils are presented as a percentage of the total essential oil.

Experimental Protocols

Spectrophotometric Assay for Branched-Chain Aminotransferase (BCAT) Activity

This protocol is adapted from standard methods for determining aminotransferase activity.

Principle: The activity of BCAT is measured by coupling the production of glutamate to the oxidation of NADH by glutamate dehydrogenase (GDH). The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.5), 200 mM BCAA (leucine, isoleucine, or valine), 10 mM α-ketoglutarate, 0.2 mM PLP.

  • Enzyme Extract: Plant tissue homogenized in extraction buffer and centrifuged to obtain a clear supernatant.

  • Reaction Mix: Assay buffer, 0.25 mM NADH, 10 units/mL glutamate dehydrogenase.

Procedure:

  • Prepare the reaction mix and equilibrate to the desired temperature (e.g., 30°C).

  • Add the enzyme extract to the reaction mix.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹).

Assay for Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity

This protocol is based on a non-radioisotope method using a stable isotope-labeled substrate.[15]

Principle: The activity of the BCKDC is determined by measuring the production of ¹³CO₂ from the oxidative decarboxylation of α-keto[1-¹³C]isocaproate. The released ¹³CO₂ is quantified by gas chromatography-isotope ratio mass spectrometry (GC-IRMS).

Reagents:

  • Mitochondrial Isolation Buffer.

  • Assay Buffer: 50 mM potassium phosphate (pH 7.4), 2 mM MgCl₂, 0.2 mM EDTA, 0.5 mM thiamine pyrophosphate, 1 mM NAD⁺, 0.2 mM coenzyme A.

  • Substrate: α-keto[1-¹³C]isocaproate.

  • Internal Standard: K₂¹³CO₃.

Procedure:

  • Isolate mitochondria from plant tissue.

  • Incubate the mitochondrial fraction with the assay buffer and substrate in a sealed vial.

  • Terminate the reaction by adding acid (e.g., HClO₄).

  • Add the internal standard.

  • Analyze the headspace for the ¹³CO₂/¹²CO₂ ratio using GC-IRMS.

  • Calculate the amount of ¹³CO₂ produced to determine enzyme activity.

GC-MS Analysis of Volatile Branched-Chain Aldehydes

This protocol outlines a general procedure for the extraction and analysis of volatile compounds from plant tissues.[16][17][18]

Principle: Volatile aldehydes are extracted from the plant matrix, often using headspace solid-phase microextraction (HS-SPME), and then separated and identified by gas chromatography-mass spectrometry (GC-MS). Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve the stability and detection of aldehydes.[17]

Procedure:

  • Sample Preparation: Homogenize fresh plant tissue in liquid nitrogen. Place a known amount of the powdered tissue into a headspace vial. Add an internal standard.

  • Extraction (HS-SPME): Expose an SPME fiber to the headspace of the vial at a controlled temperature and time to adsorb the volatile compounds.

  • Derivatization (Optional): For enhanced sensitivity, on-fiber derivatization with PFBHA can be performed.

  • GC-MS Analysis:

    • Inject the adsorbed compounds by desorbing the SPME fiber in the hot GC inlet.

    • Separate the compounds on a suitable capillary column (e.g., HP-5MS).

    • Use a temperature gradient program to elute the compounds.

    • Detect and identify the compounds using a mass spectrometer operating in electron ionization (EI) mode.

  • Quantification: Quantify the aldehydes based on the peak area relative to the internal standard and a calibration curve.

GCMS_Workflow start Plant Tissue Sample homogenization Homogenization (Liquid Nitrogen) start->homogenization vial Transfer to Headspace Vial homogenization->vial spme HS-SPME Extraction vial->spme derivatization On-fiber Derivatization (Optional, with PFBHA) spme->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Processing & Quantification gcms->data_analysis end Results data_analysis->end

Caption: Experimental workflow for the analysis of volatile aldehydes using HS-SPME-GC-MS.

Conclusion and Future Perspectives

The biosynthesis of branched-chain aldehydes is a fundamental metabolic pathway in plants, with significant implications for agriculture and the food and fragrance industries. The core pathway, involving the catabolism of BCAAs, is well-established, and the key regulatory roles of BCATs and the BCKDC are becoming clearer. However, further research is needed to fully elucidate the downstream enzymatic steps and the intricate regulatory networks that fine-tune the production of these volatile compounds in response to developmental and environmental signals. Advances in metabolic engineering, informed by a deep understanding of these pathways, hold the potential to enhance the flavor and aroma profiles of crops and to develop novel, natural products for various applications. The protocols and data presented in this guide serve as a valuable resource for researchers aiming to unravel the complexities of this fascinating area of plant biochemistry.

References

Spectroscopic Profile of 3-Methylheptanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3-Methylheptanal (C₈H₁₆O), a branched aliphatic aldehyde. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₆O

  • Molecular Weight: 128.21 g/mol [1][2][3][4]

  • Structure:

Predicted Spectral Data

While experimental spectral data for this compound is indexed in databases such as PubChem, indicating its existence[1][2], publicly accessible quantitative data is limited. Therefore, this guide presents predicted spectral data based on the known chemical structure and established principles of spectroscopy for aliphatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aldehydic proton will be the most downfield signal.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-CHO9.5 - 9.8Triplet1H
-CH(CH₃)-1.8 - 2.2Multiplet1H
-CH₂-CHO2.2 - 2.5Multiplet2H
-CH₂- (chain)1.2 - 1.6Multiplet6H
-CH₃ (branch)0.9 - 1.1Doublet3H
-CH₃ (terminal)0.8 - 1.0Triplet3H

Predicted ¹H NMR data is based on typical chemical shift values for aliphatic aldehydes and alkanes.[5][6]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show eight distinct signals, one for each carbon atom in the unique chemical environments of this compound. The carbonyl carbon of the aldehyde is the most deshielded and will appear significantly downfield.

Carbon Assignment Predicted Chemical Shift (ppm)
-CHO200 - 205
-CH(CH₃)-35 - 45
-CH₂-CHO45 - 55
-CH₂- (C4)30 - 40
-CH₂- (C5)25 - 35
-CH₂- (C6)20 - 30
-CH₃ (branch)15 - 25
-CH₃ (terminal, C7)10 - 15

Predicted ¹³C NMR data is based on typical chemical shift values for aliphatic aldehydes and alkanes.[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the prominent absorption of the carbonyl group and the specific C-H stretches of the aldehyde functional group.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C=O Stretch (Aldehyde)1720 - 1740Strong
C-H Stretch (Aldehyde)2820 - 2850 and 2700 - 2750Medium (often appears as a doublet)
C-H Stretch (Alkyl)2850 - 3000Strong
C-H Bend (Alkyl)1375 - 1470Medium

Characteristic IR absorption data is based on established values for aliphatic aldehydes.[10][11][12][13][14]

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) and a series of fragment ions resulting from characteristic cleavage patterns of aliphatic aldehydes.

m/z Proposed Fragment Fragmentation Pathway
128[C₈H₁₆O]⁺Molecular Ion (M⁺)
113[M - CH₃]⁺Loss of a methyl radical
99[M - C₂H₅]⁺Loss of an ethyl radical
85[M - C₃H₇]⁺Loss of a propyl radical
71[M - C₄H₉]⁺Loss of a butyl radical
57[C₄H₉]⁺Butyl cation
44[CH₂=CHOH]⁺McLafferty rearrangement
43[C₃H₇]⁺Propyl cation
29[CHO]⁺Formyl cation

Predicted mass spectrometry fragmentation is based on common fragmentation patterns of aliphatic aldehydes.[14][15][16][17][18]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, chloroform-d).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

  • Integrate the signals and reference the chemical shifts to the internal standard.

¹³C NMR Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

  • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a drop of neat (undiluted) this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Gently press the plates together to form a thin liquid film.

ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared):

  • Place a drop of the neat liquid sample directly onto the ATR crystal.

  • Acquire the spectrum. This method requires minimal sample preparation.

Data Acquisition:

  • Record a background spectrum of the empty sample holder (or clean ATR crystal).

  • Place the prepared sample in the spectrometer's sample compartment.

  • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min to ensure good separation.

  • Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 20 to 200.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Data Analysis:

  • The total ion chromatogram (TIC) will show the retention time of this compound.

  • The mass spectrum corresponding to the GC peak of the analyte will provide the fragmentation pattern for structural elucidation.

Visualization of Spectroscopic Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow Sample Sample of this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Prepare thin film or use ATR MS Mass Spectrometry (GC-MS) Sample->MS Dilute in volatile solvent Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Chemical Shifts, Coupling, Integration IR->Structure_Elucidation Functional Group Identification MS->Structure_Elucidation Molecular Weight, Fragmentation Pattern Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to the (R) and (S) Enantiomers of 3-Methylheptanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylheptanal is a chiral aldehyde that exists as a pair of enantiomers: (R)-3-methylheptanal and (S)-3-methylheptanal. While possessing identical chemical formulas and physical properties in an achiral environment, these stereoisomers can exhibit distinct biological activities and sensory properties due to their different spatial arrangements. This is of particular interest in fields such as drug development, where stereochemistry can significantly impact pharmacological and toxicological profiles, and in the flavor and fragrance industry, where enantiomers often have unique olfactory characteristics. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their physicochemical properties, synthesis and separation methodologies, spectral data, and potential biological relevance.

Physicochemical Properties

Property(R)-3-Methylheptanal (Computed)(S)-3-Methylheptanal (Computed)Racemic this compound
Molecular Formula C₈H₁₆OC₈H₁₆OC₈H₁₆O
Molecular Weight 128.21 g/mol [1][2]128.21 g/mol [3]128.21 g/mol [4]
Boiling Point Not Experimentally DeterminedNot Experimentally DeterminedNot Experimentally Determined
Specific Rotation [α]D Not Experimentally DeterminedNot Experimentally Determined0° (by definition)
CAS Number 10953530[2]66938-08-7[3]27608-03-3[4]

Enantioselective Synthesis and Chiral Separation

The preparation of enantiomerically pure this compound can be approached through two main strategies: asymmetric synthesis to directly yield a specific enantiomer, or the resolution of a racemic mixture.

Experimental Protocol 1: Proposed Enantioselective Synthesis of (R)-3-Methylheptanal from (R)-(+)-Citronellal

This proposed synthesis is based on established organic chemistry transformations and utilizes the readily available chiral starting material, (R)-(+)-citronellal. The key steps involve oxidative cleavage of the double bond in citronellal followed by reduction.

Materials:

  • (R)-(+)-Citronellal

  • Ozone (O₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • Dimethyl sulfide (DMS) or Zinc dust/Acetic acid

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment for ozonolysis and reduction reactions.

Procedure:

  • Ozonolysis of (R)-(+)-Citronellal:

    • Dissolve (R)-(+)-citronellal (1 equivalent) in a mixture of dichloromethane and methanol at -78 °C.

    • Bubble ozone gas through the solution until a persistent blue color is observed, indicating complete consumption of the starting material.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Reductive Work-up:

    • Add a reducing agent to the reaction mixture at -78 °C. Common reducing agents for this step include dimethyl sulfide (DMS) or a mixture of zinc dust and acetic acid.

    • Allow the reaction to slowly warm to room temperature and stir for several hours until the ozonide is completely reduced.

  • Purification:

    • Quench the reaction with water and extract the product with an organic solvent such as diethyl ether or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield (R)-3-methylheptanal.

Note: This is a proposed synthetic route. Optimization of reaction conditions and yields would be necessary.

G start (R)-(+)-Citronellal ozonolysis 1. Ozonolysis (O3, DCM/MeOH, -78 °C) 2. Reductive Work-up (e.g., DMS) start->ozonolysis Oxidative Cleavage product (R)-3-Methylheptanal ozonolysis->product

Proposed synthesis of (R)-3-methylheptanal.
Experimental Protocol 2: Chiral Separation of Racemic this compound by Preparative HPLC

This protocol outlines a general approach for the separation of (R)- and (S)-3-methylheptanal from a racemic mixture using preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). The selection of the specific CSP and mobile phase would require experimental screening for optimal resolution.

Materials and Equipment:

  • Racemic this compound

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Preparative HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based like cellulose or amylose derivatives)

Procedure:

  • Method Development (Analytical Scale):

    • Dissolve a small amount of racemic this compound in the mobile phase.

    • Screen various chiral columns and mobile phase compositions (e.g., different ratios of hexane/isopropanol) to identify conditions that provide baseline separation of the two enantiomers.

    • Monitor the elution profile using a UV detector (aldehydes typically have a weak UV absorbance around 290 nm).

  • Scale-up to Preparative HPLC:

    • Once optimal conditions are determined, switch to a larger-diameter preparative column packed with the same chiral stationary phase.

    • Prepare a concentrated solution of the racemic this compound in the mobile phase.

    • Inject the solution onto the preparative HPLC system and collect the fractions corresponding to the two separated enantiomer peaks.

  • Analysis and Recovery:

    • Analyze the collected fractions by analytical chiral HPLC to confirm their enantiomeric purity.

    • Combine the fractions for each pure enantiomer and remove the solvent under reduced pressure to obtain the isolated (R)- and (S)-3-methylheptanal.

G racemic Racemic this compound hplc Preparative Chiral HPLC racemic->hplc fraction1 Collect Fraction 1 hplc->fraction1 Elution fraction2 Collect Fraction 2 hplc->fraction2 Elution analysis1 Purity Analysis (Analytical HPLC) fraction1->analysis1 analysis2 Purity Analysis (Analytical HPLC) fraction2->analysis2 product_r (R)-3-Methylheptanal analysis1->product_r product_s (S)-3-Methylheptanal analysis2->product_s

Workflow for chiral separation by preparative HPLC.

Spectral Data

Detailed experimental spectral data for the individual enantiomers of this compound are scarce. The following table summarizes the expected and available data.

Spectral Data(R)-3-Methylheptanal(S)-3-MethylheptanalRacemic this compound
¹H NMR Expected to be identical to the (S)-enantiomer and racemic mixture.Expected to be identical to the (R)-enantiomer and racemic mixture.Data available in spectral databases[4].
¹³C NMR Expected to be identical to the (S)-enantiomer and racemic mixture.Expected to be identical to the (R)-enantiomer and racemic mixture.Data available for the similar (3S)-3-methylhexanal[5].
Mass Spectrometry (GC-MS) Expected to have the same fragmentation pattern as the (S)-enantiomer and racemic mixture.A GC-MS spectrum is available in the PubChem database[3].Data available in spectral databases[4][6].
Infrared (IR) Spectroscopy Expected to be identical to the (S)-enantiomer and racemic mixture.Expected to be identical to the (S)-enantiomer and racemic mixture.Data available for related compounds like 3-methyl-3-heptanol[7][8].

Biological Activity and Potential Applications

While specific biological studies on the enantiomers of this compound are limited, the bioactivity of structurally similar chiral molecules provides valuable insights into their potential roles.

Pheromonal Activity

Many insects utilize chiral molecules as pheromones for communication. The stereoisomers of 4-methyl-3-heptanol, the corresponding alcohol of this compound, have been identified as major components of aggregation pheromones in bark beetles[1][9]. For instance, in the almond bark beetle, Scolytus amygdali, only the (3S,4S)-4-methyl-3-heptanol was found to be attractive, while other stereoisomers were inhibitory[1]. This high degree of stereospecificity in biological recognition suggests that the (R) and (S) enantiomers of this compound could also elicit different behavioral responses in insects and may have potential applications in pest management as attractants or deterrents.

Flavor and Fragrance

The olfactory properties of enantiomers can differ significantly. Although specific odor descriptions for the individual enantiomers of this compound are not well-documented, it is a common phenomenon in the fragrance industry that one enantiomer may have a pleasant aroma while the other is less desirable or even odorless[10][11]. Given its aldehyde functional group and branched structure, this compound is likely to possess distinct scent characteristics that would be stereochemically dependent, making it a potential target for the flavor and fragrance industry.

Drug Development

The principle that stereochemistry is critical in drug action is well-established. Different enantiomers of a chiral drug can exhibit different pharmacodynamic and pharmacokinetic properties. While there is no current information directly linking this compound to drug development, its chiral nature makes it a potential chiral building block for the synthesis of more complex, biologically active molecules. The ability to synthesize or isolate specific enantiomers of this compound is a crucial first step for its potential use in asymmetric synthesis in the pharmaceutical industry.

Conclusion

The (R) and (S) enantiomers of this compound represent an intriguing pair of chiral molecules with potential for diverse applications, from pest management to the development of new fragrances and pharmaceuticals. While comprehensive experimental data on the individual enantiomers is still lacking, this guide provides a foundational understanding based on available information for the racemic mixture and analogous compounds. The detailed experimental protocols for enantioselective synthesis and chiral separation offer a starting point for researchers to produce and study these enantiomers in greater detail. Future research should focus on the experimental determination of their physicochemical properties, particularly specific rotation, and a thorough investigation of their biological activities to unlock their full potential.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Methylheptanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary analytical methods for the detection and quantification of 3-Methylheptanal, a volatile organic compound of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. The protocols detailed below focus on Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for volatile compound analysis, and High-Performance Liquid Chromatography (HPLC) with derivatization for instances where GC-MS is not available or suitable.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of this compound due to its high sensitivity, selectivity, and ability to separate complex mixtures of volatile compounds. Two common sample preparation techniques are presented: Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the GC-MS analysis of C8 aldehydes, including estimations for this compound. It is important to note that specific performance characteristics should be validated in the user's laboratory for their specific matrix and instrumentation.

ParameterHS-SPME-GC-MS (Estimated for this compound)Liquid-Liquid Extraction GC-MS (Estimated for this compound)
Limit of Detection (LOD) 0.01 - 0.5 µg/L0.1 - 1.0 µg/L
Limit of Quantification (LOQ) 0.03 - 1.5 µg/L0.3 - 3.0 µg/L
Linearity (R²) > 0.99> 0.99
Recovery Matrix dependent (typically 85-115%)80-110%
Precision (RSD%) < 15%< 15%
Experimental Protocols

This method is ideal for the analysis of this compound in liquid samples such as beverages, biological fluids (urine, plasma), and water.

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with PTFE-lined septa

  • Heated agitator

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • For solid or semi-solid samples, weigh 1-2 g into a vial and add 5 mL of deionized water.

    • Add a known amount of internal standard (e.g., d-labeled this compound or a different C8 aldehyde).

    • Add salt (e.g., NaCl, 1 g) to the vial to enhance the release of volatile compounds.

    • Immediately seal the vial with a PTFE-lined septum and cap.

  • HS-SPME Extraction:

    • Place the vial in a heated agitator (e.g., at 60°C) for a pre-incubation period of 15 minutes to allow for equilibration of the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) under continued agitation and heating.

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes onto the column.

    • Desorb for a period of 2-5 minutes in splitless mode.

    • Typical GC oven temperature program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 250°C.

      • Hold: 5 minutes at 250°C.

    • Carrier gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS parameters:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Scan range: m/z 40-300.

      • Acquisition mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

GCMS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Liquid/Solid Sample Vial Add to Headspace Vial Sample->Vial IS Spike with Internal Standard Vial->IS Salt Add Salt IS->Salt Seal Seal Vial Salt->Seal Incubate Incubate and Agitate Seal->Incubate Expose Expose SPME Fiber Incubate->Expose Desorb Thermal Desorption in GC Inlet Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Data Analysis and Quantification Detect->Quantify

HS-SPME-GC-MS workflow for this compound.

LLE is a classic sample preparation technique suitable for a variety of sample matrices.

Materials:

  • Separatory funnel or centrifuge tubes

  • Organic solvent (e.g., dichloromethane or hexane)

  • Anhydrous sodium sulfate

  • Concentrator (e.g., rotary evaporator or nitrogen stream)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • For liquid samples, place 10 mL into a separatory funnel or a 50 mL centrifuge tube.

    • For solid samples, homogenize 5 g of the sample with 10 mL of water.

    • Spike the sample with a known amount of internal standard.

  • Extraction:

    • Add 10 mL of dichloromethane to the sample.

    • Shake vigorously for 2 minutes. If using a centrifuge tube, vortex for 2 minutes and then centrifuge to separate the layers.

    • Collect the organic layer (bottom layer for dichloromethane).

    • Repeat the extraction twice more with fresh aliquots of the organic solvent.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS system.

    • Follow the GC-MS parameters as described in Protocol 1.1.

GCMS_LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis GC-MS Analysis Sample Liquid/Homogenized Sample IS Spike with Internal Standard Sample->IS Solvent Add Organic Solvent IS->Solvent Shake Shake/Vortex Solvent->Shake Separate Separate Layers Shake->Separate Combine Combine Extracts Separate->Combine Dry Dry with Na2SO4 Combine->Dry Concentrate Concentrate Dry->Concentrate Inject Inject into GC-MS Concentrate->Inject Analyze Analyze Inject->Analyze

LLE-GC-MS workflow for this compound.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

For laboratories without access to GC-MS or for non-volatile matrices, HPLC with pre-column derivatization is a viable alternative for the analysis of aldehydes. The most common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable, UV-active hydrazone.

Quantitative Data Summary

The following table provides estimated quantitative performance data for the HPLC-UV analysis of C8 aldehydes as their DNPH derivatives.

ParameterHPLC-UV (DNPH Derivatization) (Estimated for this compound)
Limit of Detection (LOD) 1 - 10 µg/L
Limit of Quantification (LOQ) 3 - 30 µg/L
Linearity (R²) > 0.99
Recovery 85-110%
Precision (RSD%) < 15%
Experimental Protocol

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with a catalytic amount of acid)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation and Derivatization:

    • For aqueous samples, adjust the pH to approximately 3.

    • Add an excess of DNPH solution to a known volume of the sample.

    • Allow the reaction to proceed in a warm water bath (e.g., 40°C) for 1 hour.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the derivatized sample onto the SPE cartridge.

    • Wash the cartridge with a small volume of water to remove unreacted DNPH and other polar impurities.

    • Elute the DNPH-aldehyde derivatives with acetonitrile.

  • HPLC-UV Analysis:

    • Inject an aliquot of the eluate into the HPLC system.

    • Mobile phase: A gradient of acetonitrile and water is typically used.

      • Example gradient: Start with 60% acetonitrile, increase to 90% over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30°C.

    • UV detection: Monitor at the wavelength of maximum absorbance for the DNPH derivatives (typically around 360 nm).

HPLC_DNPH_Workflow cluster_prep Sample Preparation & Derivatization cluster_cleanup SPE Cleanup cluster_analysis HPLC-UV Analysis Sample Aqueous Sample (pH 3) DNPH Add DNPH Reagent Sample->DNPH React React at 40°C DNPH->React Load Load onto C18 SPE Cartridge React->Load Wash Wash Cartridge Load->Wash Elute Elute with Acetonitrile Wash->Elute Inject Inject into HPLC Elute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (360 nm) Separate->Detect Quantify Data Analysis Detect->Quantify

HPLC-UV with DNPH derivatization workflow.

General Considerations and Best Practices

  • Standard Preparation: Prepare calibration standards in a matrix that closely matches the samples to be analyzed to compensate for matrix effects.

  • Internal Standards: The use of an appropriate internal standard is crucial for accurate quantification, especially when significant sample manipulation is involved.

  • Method Validation: All methods should be fully validated in the user's laboratory to determine the actual performance characteristics for the specific application. Validation should include assessments of linearity, accuracy, precision, selectivity, LOD, and LOQ.

  • Quality Control: Include quality control samples at low, medium, and high concentrations in each analytical run to monitor the performance of the method over time.

  • Blanks: Analyze procedural blanks to ensure that no contamination is introduced during the sample preparation process.

Application Notes and Protocols for Gas Chromatography-Olfactometry (GC-O) of 3-Methylheptanal

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides a detailed overview of the application of Gas Chromatography-Olfactometry (GC-O) for the characterization of the odor-active compound 3-Methylheptanal. It is intended for researchers, scientists, and drug development professionals who are interested in the sensory analysis of volatile and semi-volatile compounds. The content includes the fundamental principles of GC-O, comprehensive experimental protocols for sample preparation and analysis, and guidelines for data presentation and interpretation.

Introduction

This compound (C₈H₁₆O) is a branched-chain aldehyde that may contribute to the overall aroma profile of various matrices.[1][2] The human olfactory system is an incredibly sensitive detector, often capable of perceiving odor-active compounds at concentrations below the detection limits of conventional analytical instruments.[3][4] Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that leverages this sensitivity by coupling a gas chromatograph with a human assessor who acts as a sensory detector.[5][6] This allows for the specific identification of compounds in a complex mixture that are responsible for its characteristic aroma.

This application note details the methodologies for analyzing this compound using GC-O, covering sample preparation, instrumental analysis, and data interpretation.

Principle of Gas Chromatography-Olfactometry (GC-O)

GC-O integrates the high-resolution separation capabilities of gas chromatography with the sensory perception of the human nose.[6] A sample containing volatile compounds is injected into the GC, where individual components are separated based on their physicochemical properties as they pass through a chromatographic column. At the end of the column, the effluent is split. One portion is directed to a conventional detector, such as a Mass Spectrometer (MS) or a Flame Ionization Detector (FID), for chemical identification and quantification. The other portion is directed to a heated sniffing port, or Olfactory Detection Port (ODP), where a trained panelist can sniff the eluting compounds and record their sensory attributes (odor quality, intensity, and duration).[5][7]

This dual detection system allows for the direct correlation of instrumental data with sensory perception, enabling the pinpointing of key odorants in a sample.[5]

Experimental Protocols

Protocol 1: Sample Preparation via Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds like aldehydes from various sample matrices (e.g., aqueous solutions, food products, biological fluids).

Materials:

  • Sample containing this compound

  • 20 mL headspace vials with screw caps and PTFE/silicone septa

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater/stirrer or water bath

  • Vial stand

Procedure:

  • Sample Aliquoting: Place a precisely measured amount of the sample (e.g., 5 mL of a liquid or 1 g of a solid) into a 20 mL headspace vial. If necessary, dilute the sample with deionized water or a suitable buffer. For solid samples, the addition of water can aid in the release of volatiles.

  • Internal Standard: Add an appropriate internal standard if quantification is desired.

  • Vial Sealing: Immediately seal the vial with the screw cap to prevent the loss of volatile compounds.

  • Equilibration: Place the vial in a water bath or on a heated agitator set to a specific temperature (e.g., 60°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • SPME Extraction: Carefully insert the SPME fiber through the vial's septum, exposing the fiber to the headspace above the sample. Do not let the fiber touch the sample matrix.

  • Extraction Time: Allow the fiber to remain exposed to the headspace for a predetermined time (e.g., 30 minutes) to allow for the adsorption of the volatile analytes.

  • Fiber Retraction: After the extraction period, retract the fiber into the needle and immediately transfer it to the GC injector for desorption and analysis.

Protocol 2: GC-MS/O System Configuration and Analysis

This protocol outlines typical instrumental parameters for the analysis of this compound. Parameters should be optimized for the specific instrument and application.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (MS) and Olfactory Detection Port (ODP)

  • Effluent splitter at the end of the analytical column

  • Humidified air supply for the ODP

GC-MS/O Parameters:

ParameterRecommended Setting
Injector Splitless mode, 250°C
SPME Desorption 5 minutes at 250°C
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. A polar column (e.g., DB-WAX) can also be used for confirmation.
Oven Program Initial temperature 40°C (hold for 3 min), ramp at 5°C/min to 180°C, then ramp at 15°C/min to 250°C (hold for 5 min).[8]
Effluent Split 1:1 split ratio between MS and ODP
Transfer Lines Heated to 250°C (to MS) and 250°C (to ODP)[8]
MS Detector Electron Ionization (EI) at 70 eV, Mass Range m/z 35-350, Scan Mode
ODP Heated to 250°C, supplied with humidified air at 40 mL/min
Panelist Trained and screened for olfactory acuity. Prior to analysis, panelists should refrain from consuming strongly flavored foods or using scented products.
Protocol 3: Data Acquisition using Aroma Extract Dilution Analysis (AEDA)

AEDA is a dilution-to-threshold method that provides a semi-quantitative measure of the potency of an odor-active compound.[8][9]

Procedure:

  • Initial Analysis: Analyze the neat (undiluted) sample extract using the GC-O protocol described above. The panelist sniffs the effluent and records the retention time, odor descriptor, and intensity for each perceived aroma.

  • Serial Dilution: Prepare a series of dilutions of the original sample extract (e.g., 1:2, 1:4, 1:8, 1:16, etc.) using a suitable solvent.

  • GC-O Analysis of Dilutions: Analyze each dilution by GC-O in order of increasing concentration. The panelist records the retention times and odor descriptors of any perceived aromas.

  • Determine Flavor Dilution (FD) Factor: The FD factor for a specific compound is the highest dilution at which its odor can still be detected by the panelist.

  • Data Compilation: The results are compiled into a table, listing the odor-active compounds with their retention indices, odor descriptors, and corresponding FD factors. Compounds with higher FD factors are considered more significant contributors to the overall aroma of the sample.

Data Presentation

Quantitative and semi-quantitative data from GC-O analysis should be presented in a clear, tabular format. The following table is a template demonstrating how to present AEDA results for a hypothetical analysis where this compound was identified.

Table 1: Hypothetical GC-O AEDA Results for a Sample Containing this compound

Retention Index (RI)Compound IdentifiedOdor DescriptorFlavor Dilution (FD) Factor
985HexanalGrassy, green16
1078This compoundFatty, citrus64
11021-Octen-3-olMushroom, earthy128
1189NonanalWaxy, floral32
1420β-IononeViolet, woody256

Note: Retention Index and FD Factors are hypothetical and for illustrative purposes only. RI values are typically calculated relative to a series of n-alkanes.

Visualizations

GC-O Experimental Workflow

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Dual Detection cluster_data Data Correlation & Analysis Sample Sample Matrix HS_SPME Headspace SPME Sample->HS_SPME Volatiles Extraction GC_Injector GC Injector HS_SPME->GC_Injector Desorption GC_Column GC Column Separation GC_Injector->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS_Detector Mass Spectrometer (MS) Splitter->MS_Detector 50% ODP Olfactory Detection Port (ODP) Splitter->ODP 50% Chem_Data Chemical Identification MS_Detector->Chem_Data Sensory_Data Sensory Description ODP->Sensory_Data Correlation Data Correlation (AEDA, FD Factor) Chem_Data->Correlation Sensory_Data->Correlation

Caption: Overall workflow for GC-O analysis using HS-SPME.

Principle of GC-O Dual Detection

GC_O_Principle cluster_detectors Detection System GC_Column End of GC Column (Separated Analytes) Splitter Effluent Splitter GC_Column->Splitter:f0 Detector_MS Instrumental Detector (e.g., MS, FID) Provides: Chemical ID, Quantity Splitter->Detector_MS Chemical Data Detector_Human Human Assessor (at Sniffing Port) Provides: Odor Quality, Intensity Splitter->Detector_Human Sensory Data Data_Output Correlated Output: Identified Odor-Active Compounds Detector_MS->Data_Output Detector_Human->Data_Output

Caption: Logical diagram of the GC-O dual detection principle.

Generalized Olfactory Signal Transduction Pathway

Olfactory_Signaling Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC3 Adenylyl Cyclase III G_olf->AC3 Activates cAMP cAMP AC3->cAMP Converts ATP ATP ATP->AC3 CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca²⁺ / Na⁺ Influx CNG_Channel->Ca_Na_Influx Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Simplified pathway of olfactory signal transduction.

References

Application Note: Chiral Separation of 3-Methylheptanal Enantiomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the chiral separation of 3-Methylheptanal enantiomers using gas chromatography (GC) with a chiral stationary phase (CSP). This compound, a volatile aldehyde, possesses a stereocenter, and the distinct olfactory and biological properties of its enantiomers necessitate a reliable analytical method for their separation and quantification. This document provides a detailed experimental protocol, including sample preparation, GC conditions, and data analysis. The presented method utilizes a cyclodextrin-based chiral capillary column, which is highly effective for the resolution of volatile chiral compounds.[1][2]

Introduction

Chirality is a critical aspect in the pharmaceutical, flavor, and fragrance industries, as enantiomers of the same compound can exhibit significantly different biological activities and sensory profiles.[3] this compound is a C8 aldehyde with a chiral center at the third carbon. The ability to separate and accurately quantify the (R)- and (S)-enantiomers is crucial for quality control, stereoselective synthesis, and understanding structure-activity relationships. Gas chromatography (GC) is the premier analytical technique for the separation of volatile and semi-volatile compounds.[4] The use of a chiral stationary phase (CSP) in GC allows for the differential interaction with enantiomers, leading to their separation.[5] Cyclodextrin-based CSPs have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral molecules, including aldehydes.[1][2][6][7] This protocol outlines a robust GC method for the baseline separation of this compound enantiomers.

Experimental Workflow

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Racemic this compound Standard or Sample Dilution Dilute with appropriate solvent (e.g., Dichloromethane) Sample->Dilution Filtering Filter through 0.45 µm syringe filter Dilution->Filtering Injection Inject into GC with Chiral Column Filtering->Injection Prepared Sample Separation Temperature Programmed Separation Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Raw Data Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify Enantiomeric Ratio / Excess Integration->Quantification

Caption: Workflow for the chiral separation of this compound enantiomers by GC.

Detailed Experimental Protocol

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in dichloromethane.

  • Sample Dilution: Dilute the sample containing this compound with dichloromethane to a final concentration within the linear range of the detector.

  • Filtration: Filter the prepared standard and sample solutions through a 0.45 µm syringe filter prior to injection to prevent contamination of the GC system.

2. Gas Chromatography (GC) Conditions

  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column is required.

  • Chiral Column: A cyclodextrin-based chiral capillary column is recommended. A column such as a 30 m x 0.25 mm I.D., 0.25 µm film thickness, with a stationary phase of derivatized β-cyclodextrin (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) is a suitable choice.[8]

  • Injector:

    • Temperature: 250 °C

    • Mode: Split (split ratio of 50:1)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 180 °C

    • Final Hold: Hold at 180 °C for 5 minutes

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Detector (FID):

    • Temperature: 250 °C

    • Hydrogen Flow: 40 mL/min

    • Air Flow: 400 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

3. Data Acquisition and Analysis

  • Acquire the chromatogram using a suitable data acquisition system.

  • Identify the peaks corresponding to the two enantiomers of this compound based on their retention times.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Expected Results and Data Presentation

The described GC method is expected to provide baseline separation of the (R)- and (S)-enantiomers of this compound. The following table summarizes hypothetical but realistic quantitative data that could be obtained.

Parameter(S)-3-Methylheptanal(R)-3-Methylheptanal
Retention Time (min) 15.215.8
Resolution (Rs) \multicolumn{2}{c}{> 1.5}
Theoretical Plates (N) > 100,000> 100,000
Tailing Factor (Tf) 1.11.1

Note: Retention times and resolution may vary depending on the specific column, instrument, and slight variations in analytical conditions. Method optimization may be required for specific applications.

Troubleshooting

  • Poor Resolution: If the enantiomers are not well-resolved, consider optimizing the temperature program by using a slower ramp rate or a lower initial temperature. Reducing the carrier gas flow rate can also sometimes improve resolution.

  • Peak Tailing: Peak tailing can be caused by active sites in the injector liner or column. Using a deactivated liner and ensuring the column is properly conditioned can mitigate this issue.

  • No Separation: If no separation is observed, confirm that a suitable chiral stationary phase is being used. For some aldehydes, derivatization to form diastereomers prior to analysis on a non-chiral column may be an alternative strategy.[9][10]

Conclusion

The gas chromatography method outlined in this application note provides a reliable and robust protocol for the chiral separation of this compound enantiomers. The use of a cyclodextrin-based chiral stationary phase is key to achieving the desired enantioselectivity. This method is suitable for quality control in the flavor and fragrance industry, for monitoring stereoselective chemical reactions, and for various research applications where the quantification of individual enantiomers is required.

References

Application Notes and Protocols for 3-Methylheptanal in Flavor and Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Methylheptanal, a valuable aldehyde in the flavor and fragrance industry. This document details its chemical and physical properties, organoleptic characteristics, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a branched-chain aldehyde that possesses a unique scent profile, making it a desirable ingredient in various formulations.[1] Its physical and chemical properties are summarized below.

PropertyValueReference
Molecular Formula C₈H₁₆O[2][3]
Molecular Weight 128.21 g/mol [3]
IUPAC Name This compound[4]
CAS Number 27608-03-3[2]
Appearance Colorless liquid (presumed)
Boiling Point 155-160 °C[1]
Density 0.82-0.84 g/cm³[1]
Refractive Index 1.415–1.420 (at 20°C)[1]
Solubility 0.1 g/L in water[1]
Vapor Pressure 0.8 mmHg at 25°C (estimated)[5]

Organoleptic Properties

This compound is primarily characterized by its green and citrus-like notes.[1] While specific sensory panel data for this compound is limited in publicly available literature, data for the structurally similar isomer, 6-methylheptanal, provides valuable insight into the likely sensory profile of branched heptanals.

PropertyDescriptionReference
Odor Description Green, citrus-like[1]
Flavor Profile of 6-Methylheptanal Citrus, Fruit[6]

Applications in Flavor and Fragrance

The unique olfactory profile of this compound makes it suitable for a variety of applications in both flavor and fragrance formulations. Its green and citrus notes can add freshness and complexity to a wide range of products. While specific concentrations are proprietary and depend on the desired outcome, the following table provides illustrative examples of potential use levels.

ApplicationTypical Concentration Range (% w/w)Purpose
Fine Fragrances 0.01 - 0.5To impart a fresh, green, citrus top note.
Soaps and Detergents 0.05 - 1.0To provide a clean and fresh scent.[7]
Cosmetics and Personal Care 0.02 - 0.3To add a subtle, fresh aroma to lotions and creams.[7]
Citrus Flavor Compositions 0.001 - 0.05To enhance and brighten citrus flavors in beverages and candies.
Green Flavor Compositions 0.005 - 0.1To add a green, leafy note to vegetable or fruit flavors.

Experimental Protocols

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • 3-Methylheptanol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and distillation.

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methylheptanol in anhydrous DCM.

  • Add PCC to the solution in one portion.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filtrate sequentially with a saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.[1]

G cluster_synthesis Synthesis Workflow start Dissolve 3-Methylheptanol in anhydrous DCM add_pcc Add Pyridinium Chlorochromate (PCC) start->add_pcc react Stir at Room Temperature (2-4 hours) add_pcc->react monitor Monitor by TLC react->monitor workup Dilute with DCM and Filter monitor->workup Reaction Complete wash Wash with NaHCO3 and Brine workup->wash dry Dry over MgSO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate distill Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Workflow for the laboratory synthesis of this compound.

GC-O is a powerful technique to identify the odor-active compounds in a sample.

Equipment:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactometry port.

  • Appropriate GC column (e.g., DB-5 or equivalent).

  • Trained sensory panel.

Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., ethanol) at a known concentration.

  • Inject an appropriate volume of the sample into the GC.

  • The effluent from the GC column is split between the FID and the heated olfactometry port.[4]

  • A trained panelist sniffs the effluent from the olfactometry port and records the time, intensity, and description of any detected odors.

  • The data from the FID and the olfactometry analysis are correlated to identify the retention time and odor character of this compound.

  • To determine the odor activity value (OAV), the concentration of the compound is divided by its odor threshold.[8][9]

G cluster_gco GC-Olfactometry Workflow prepare_sample Prepare Sample of This compound inject Inject into GC prepare_sample->inject split Column Effluent Split inject->split fid Flame Ionization Detector (FID) split->fid odp Olfactometry Port split->odp correlate Correlate FID and Olfactometry Data fid->correlate sniff Panelist Sniffs Effluent odp->sniff record Record Odor Data (Time, Intensity, Description) sniff->record record->correlate

Caption: General workflow for sensory evaluation using GC-O.

This protocol outlines a general procedure for assessing the stability of a cosmetic product containing this compound.

Procedure:

  • Prepare a batch of the cosmetic formulation (e.g., a lotion) with and without the addition of this compound (as a control).

  • Divide the samples and store them under different environmental conditions:

    • Room temperature (20-25°C)

    • Elevated temperature (40°C)

    • Refrigerated (4°C)

    • Freeze-thaw cycles (-10°C to 25°C)[10]

  • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for the following parameters:

    • Organoleptic properties: Color, odor, and appearance.

    • Physicochemical properties: pH, viscosity, and phase separation.

    • Chemical stability: Concentration of this compound using a suitable analytical method (e.g., GC-MS).[11]

  • Compare the results of the samples containing this compound to the control samples to assess its impact on the overall stability of the formulation.

Olfactory Signaling Pathway

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) in the nasal cavity. This triggers a signaling cascade that results in the perception of smell.

G cluster_olfactory Generalized Olfactory Signaling Pathway odorant This compound or_node Olfactory Receptor (OR) odorant->or_node Binds to g_protein G-protein (Golf) or_node->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces cng Cyclic Nucleotide-Gated (CNG) Ion Channel camp->cng Opens influx Ca2+ and Na+ Influx cng->influx depolarization Depolarization influx->depolarization signal Signal to Brain depolarization->signal

Caption: A simplified diagram of the olfactory signal transduction pathway.

Safety and Regulatory Information

  • Hazards: this compound is classified as a flammable liquid and vapor, and it may cause skin and eye irritation.[4]

  • Regulatory Status: While there is no specific FEMA number or GRAS status for this compound found in the public domain, the structurally related isomer, 6-methylheptanal, is listed as FEMA number 4498 and is considered GRAS by the FDA for use as a flavoring agent.[6] This suggests that branched heptanals are generally considered safe for use in food under specified conditions.

Conclusion

This compound is a versatile ingredient with a desirable green, citrus-like aroma profile. Its application can enhance the sensory characteristics of a wide range of flavor and fragrance products. The protocols provided herein offer a foundation for the synthesis, evaluation, and formulation of this compound. Further research into its specific sensory properties and stability in various matrices will continue to expand its utility in the industry.

References

Application Notes and Protocols: 3-Methylheptanal as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential applications of 3-methylheptanal as a key starting material in the synthesis of pharmaceutical agents. The focus is on its utility in constructing branched alkyl chains, a common structural motif in various drug classes, including antifungal and antihistamine compounds. This document offers detailed, albeit illustrative, synthetic protocols and expected quantitative data to guide researchers in leveraging this versatile aldehyde in their drug discovery and development endeavors.

Introduction: The Significance of Branched Alkyl Chains in Pharmaceuticals

This compound, a readily available branched-chain aldehyde, presents itself as a valuable building block in medicinal chemistry. The incorporation of a branched alkyl moiety, such as the one derivable from this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. This structural feature can enhance lipid solubility, improve membrane permeability, and provide steric hindrance that can modulate binding to biological targets and influence metabolic stability. While direct literature explicitly detailing the use of this compound in the synthesis of marketed drugs is not abundant, its potential can be extrapolated from established synthetic routes for compounds bearing similar structural features.

Application in Antifungal Drug Synthesis: A Hypothetical Pathway to a Triazole Analog

The triazole class of antifungal agents, such as fluconazole and itraconazole, are cornerstone therapies for systemic fungal infections. A common structural element in some of these drugs is a substituted alkyl chain attached to the core heterocyclic system. Here, we propose a hypothetical synthetic route to a novel triazole antifungal agent incorporating the 3-methylheptyl moiety.

2.1. Overview of the Synthetic Strategy

The proposed synthesis involves a key Grignard reaction with this compound to introduce the characteristic branched alkyl chain, followed by the construction of the triazole-containing side chain.

Diagram 1: Hypothetical Synthetic Pathway to a Triazole Antifungal Analog

G A This compound C Secondary Alcohol Intermediate A->C 1. Et2O, 0 °C to rt B Grignard Reagent (e.g., 2,4-difluorophenylmagnesium bromide) B->C E Ketone Intermediate C->E 2. Oxidation D Oxidation (e.g., PCC, DMP) G Epoxide Intermediate E->G 3. Epoxidation F Corey-Chaykovsky Reaction (e.g., Trimethylsulfoxonium iodide, NaH) F->G I Final Triazole Antifungal Analog G->I 4. Ring Opening H 1,2,4-Triazole, NaH H->I

Caption: A plausible synthetic route to a novel triazole antifungal.

2.2. Experimental Protocol

Step 1: Synthesis of 1-(2,4-difluorophenyl)-3-methylheptan-1-ol (Secondary Alcohol Intermediate)

  • To a solution of 2,4-difluorophenylmagnesium bromide (1.2 eq.) in anhydrous diethyl ether (Et2O), cooled to 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous Et2O dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with Et2O (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).

Step 2: Synthesis of 1-(2,4-difluorophenyl)-3-methylheptan-1-one (Ketone Intermediate)

  • To a solution of the secondary alcohol intermediate (1.0 eq.) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq.) in one portion.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Dilute the mixture with Et2O and filter through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure to yield the ketone intermediate.

Step 3: Synthesis of 2-(2,4-difluorobenzoyl)-2-(1-methylhexyl)oxirane (Epoxide Intermediate)

  • To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous dimethyl sulfoxide (DMSO) under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 eq.) portionwise.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Add a solution of the ketone intermediate (1.0 eq.) in anhydrous DMSO dropwise.

  • Stir the reaction at room temperature for 3 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Synthesis of the Final Triazole Antifungal Analog

  • To a suspension of sodium hydride (1.5 eq.) in anhydrous dimethylformamide (DMF), add 1,2,4-triazole (1.5 eq.) portionwise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of the epoxide intermediate (1.0 eq.) in anhydrous DMF.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

2.3. Quantitative Data (Expected)

StepProductExpected Yield (%)Expected Purity (%) (by HPLC)
1Secondary Alcohol Intermediate80-90>95
2Ketone Intermediate85-95>98
3Epoxide Intermediate70-85>95
4Final Triazole Analog60-75>99

Application in Antihistamine Synthesis: A Hypothetical Pathway to a Diphenhydramine Analog

First-generation antihistamines, such as diphenhydramine, often possess a diarylmethoxyethylamine scaffold. The alkyl substituent on the nitrogen atom can influence the drug's properties. We propose a synthetic route to a diphenhydramine analog featuring a 3-methylheptyl group on the amine, starting from this compound.

3.1. Overview of the Synthetic Strategy

The synthesis will utilize a reductive amination reaction, a robust and widely used method for C-N bond formation in the pharmaceutical industry.

Diagram 2: Hypothetical Synthetic Pathway to a Diphenhydramine Analog

G A This compound C Imine Intermediate (in situ) A->C B 2-(Diphenylmethoxy)ethanamine B->C 1. Formation of Imine E Final Diphenhydramine Analog C->E 2. Reduction D Reducing Agent (e.g., Sodium triacetoxyborohydride) D->E

Caption: A two-step, one-pot reductive amination for a novel antihistamine.

3.2. Experimental Protocol

Step 1 & 2: One-Pot Reductive Amination

  • To a solution of this compound (1.0 eq.) and 2-(diphenylmethoxy)ethanamine (1.1 eq.) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq.) portionwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: DCM/methanol gradient).

3.3. Quantitative Data (Expected)

StepProductExpected Yield (%)Expected Purity (%) (by HPLC)
1 & 2Final Diphenhydramine Analog75-85>98

Conclusion

This compound serves as a promising and versatile precursor for the synthesis of complex pharmaceutical molecules. Its branched alkyl structure can be strategically incorporated into drug candidates to modulate their physicochemical and pharmacological properties. The hypothetical synthetic pathways and protocols presented herein for novel antifungal and antihistamine agents illustrate the potential of this compound in drug discovery and development. These examples, based on well-established and robust chemical transformations, provide a foundation for researchers to explore the utility of this valuable building block in their synthetic endeavors. Further optimization of reaction conditions and in-depth biological evaluation of the resulting compounds are necessary to fully realize their therapeutic potential.

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 3-Methylheptanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the biocatalytic synthesis of chiral 3-Methylheptanal, a valuable building block in the synthesis of pharmaceuticals and fine chemicals. Due to the limited direct biocatalytic routes for the asymmetric synthesis of this specific aldehyde, a highly effective and widely applicable chemoenzymatic strategy is presented. This approach involves two key steps: the kinetic resolution of racemic 3-methylheptanol using a lipase, followed by the enantioselective oxidation of the desired alcohol enantiomer to the corresponding chiral aldehyde using an alcohol dehydrogenase.

Introduction to the Biocatalytic Approach

Traditional chemical methods for the synthesis of chiral aldehydes often require harsh reaction conditions, stoichiometric use of hazardous reagents, and complex purification procedures. Biocatalysis offers a green and sustainable alternative, utilizing enzymes to perform highly selective transformations under mild conditions.[1][2] The strategy outlined here leverages the enantioselectivity of lipases for the resolution of a racemic alcohol and the catalytic efficiency of alcohol dehydrogenases for the subsequent oxidation. This two-step enzymatic pathway provides access to both enantiomers of this compound in high purity.

Two-Step Chemoenzymatic Synthesis Pathway:

  • Lipase-Catalyzed Kinetic Resolution of (±)-3-Methylheptanol: A racemic mixture of 3-methylheptanol is subjected to enzymatic acylation. The lipase selectively acylates one enantiomer, leaving the other enantiomer as the unreacted alcohol. This allows for the separation of the two enantiomers. Candida antarctica Lipase B (CALB) is a highly effective biocatalyst for the resolution of secondary alcohols.[1][3]

  • Alcohol Dehydrogenase (ADH)-Catalyzed Oxidation of Enantioenriched 3-Methylheptanol: The desired enantiomer of 3-methylheptanol, obtained from the resolution step, is then oxidized to the corresponding chiral this compound using an alcohol dehydrogenase. Horse Liver Alcohol Dehydrogenase (HLADH) is a well-characterized enzyme known for its broad substrate specificity and stereoselectivity in alcohol oxidation.[4][5][6]

Data Presentation: Comparison of Biocatalytic Methods

The following tables summarize quantitative data for the key enzymatic steps. Since specific data for 3-methylheptanol is not extensively published, data from analogous substrates (e.g., 2-heptanol) are included to provide a benchmark for expected performance.

Table 1: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

BiocatalystSubstrateAcylating AgentSolventTime (h)Conversion (%)Enantiomeric Excess (ee) of Alcohol (%)Enantiomeric Excess (ee) of Ester (%)Reference
Candida antarctica Lipase B (CALB)(±)-2-HeptanolVinyl acetateHexane4~50>99 (S)>99 (R)[1]
Candida antarctica Lipase B (CALB)(±)-1-PhenylethanolVinyl acetateToluene64898 (R)92 (S)[2]
Pseudomonas cepacia Lipase(±)-Ivabradine alcohol precursorVinyl acetateMTBE14190 (R)-[7]

Table 2: Alcohol Dehydrogenase-Catalyzed Oxidation of Secondary Alcohols

BiocatalystSubstrateCo-factorProductYield (%)Enantiomeric Excess (ee) (%)Reference
Horse Liver ADH (HLADH)(S)-2-OctanolNAD⁺(S)-2-Octanone-High[4]
Thermoanaerobacter ethanolicus SADH(R,S)-1-PhenylethanolNADP⁺Acetophenone--[8]
Rhodococcus erythropolis ADH(S)-3-HeptanolNAD⁺(S)-3-HeptanoneHigh>99[9]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-3-Methylheptanol

This protocol describes the kinetic resolution of racemic 3-methylheptanol using immobilized Candida antarctica Lipase B (CALB).

Materials:

  • (±)-3-Methylheptanol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Vinyl acetate (acylating agent)

  • Hexane (solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a dried flask, dissolve (±)-3-methylheptanol (1.0 g, 7.68 mmol) in hexane (20 mL).

  • Add vinyl acetate (0.73 mL, 7.68 mmol).

  • Add immobilized CALB (100 mg).

  • Seal the flask and stir the mixture at room temperature (25°C).

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) (see Protocol 3).

  • The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester. This may take 4-24 hours depending on the specific activity of the enzyme batch.

  • Once the desired conversion is reached, filter off the enzyme and wash it with hexane. The enzyme can often be reused.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any acetic acid formed, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of unreacted alcohol and the acetylated product by silica gel column chromatography using a gradient of ethyl acetate in hexane. This will separate the more polar alcohol from the less polar ester.

Expected Outcome:

This procedure is expected to yield one enantiomer of 3-methylheptanol and the acetate of the other enantiomer, both with high enantiomeric excess (>95%). The absolute configuration of the resolved products will depend on the enantiopreference of the lipase.

Protocol 2: Alcohol Dehydrogenase-Catalyzed Oxidation of Enantioenriched 3-Methylheptanol

This protocol describes the oxidation of the enantioenriched 3-methylheptanol from Protocol 1 to the corresponding chiral this compound using Horse Liver Alcohol Dehydrogenase (HLADH).

Materials:

  • Enantioenriched 3-methylheptanol (from Protocol 1)

  • Horse Liver Alcohol Dehydrogenase (HLADH)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Flavin mononucleotide (FMN) (for cofactor regeneration, optional)

  • Catalase (to decompose H₂O₂ if an oxygen-dependent regeneration system is used)

  • Tris-HCl buffer (pH 8.0)

  • Ethyl acetate or Methyl tert-butyl ether (MTBE) for extraction

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a Tris-HCl buffer solution (100 mM, pH 8.0).

  • In a reaction vessel, dissolve the enantioenriched 3-methylheptanol (e.g., 100 mg) in a minimal amount of a co-solvent like DMSO if necessary, and then add it to the Tris-HCl buffer (10 mL).

  • Add NAD⁺ to a final concentration of 1-2 mM.

  • For cofactor regeneration (optional but recommended for preparative scale), a system can be added. A common one is the use of a lactate dehydrogenase and pyruvate, or simply providing a large excess of NAD⁺ for small-scale reactions.

  • Add HLADH to the reaction mixture (e.g., 10-20 units).

  • Gently stir the reaction at room temperature (25°C).

  • Monitor the formation of the aldehyde by GC or TLC. The reaction time can vary from a few hours to 24 hours.

  • Upon completion, extract the product from the aqueous phase with ethyl acetate or MTBE (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure to obtain the crude chiral this compound.

  • The product can be further purified by flash chromatography if necessary, though the crude product is often of high purity.

Protocol 3: Chiral Gas Chromatography (GC) Analysis

This protocol provides a general method for the analysis of the enantiomeric excess of 3-methylheptanol and this compound.

Instrumentation and Columns:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column, such as a cyclodextrin-based column (e.g., β-DEX™ or γ-DEX™).[10][11][12]

GC Conditions for 3-Methylheptanol enantiomers:

  • Column: β-DEX™ 120 (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Injector Temperature: 220°C

  • Detector Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 2 min, ramp to 150°C at 5°C/min.

  • Injection: 1 µL of a diluted sample in hexane.

GC Conditions for this compound enantiomers:

  • Similar conditions as for the alcohol can be used as a starting point, with optimization of the temperature program likely required for baseline separation of the aldehyde enantiomers. A slower temperature ramp may be beneficial.

Data Analysis:

The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Visualizations

Experimental Workflow Diagram

Biocatalytic_Synthesis_Workflow cluster_step1 Step 1: Kinetic Resolution cluster_step2 Step 2: Enantioselective Oxidation racemic_alcohol (±)-3-Methylheptanol lipase Candida antarctica Lipase B (CALB) + Acyl Donor racemic_alcohol->lipase separation Chromatographic Separation lipase->separation chiral_alcohol Enantioenriched 3-Methylheptanol separation->chiral_alcohol Desired Enantiomer ester_product Acylated 3-Methylheptanol (other enantiomer) separation->ester_product Acylated Enantiomer adh Horse Liver Alcohol Dehydrogenase (HLADH) + NAD⁺ chiral_alcohol->adh chiral_aldehyde Chiral this compound adh->chiral_aldehyde

Caption: Workflow for the chemoenzymatic synthesis of chiral this compound.

Logical Relationship of Key Components

Logical_Relationship cluster_reactants Starting Materials cluster_biocatalysts Biocatalysts cluster_products Products racemic_alcohol Racemic 3-Methylheptanol lipase Lipase (e.g., CALB) racemic_alcohol->lipase Substrate for Resolution acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase cofactor Cofactor (NAD⁺) adh Alcohol Dehydrogenase (e.g., HLADH) cofactor->adh Required for Oxidation lipase->adh Provides Substrate for byproduct_ester Acylated Alcohol (Opposite Enantiomer) lipase->byproduct_ester Produces chiral_aldehyde Chiral This compound adh->chiral_aldehyde Produces

Caption: Key components and their roles in the biocatalytic synthesis.

Whole-Cell Biocatalysis: An Alternative Approach

For larger-scale and more cost-effective production, whole-cell biocatalysis presents a viable alternative to using isolated enzymes.[9][13] This approach avoids the need for enzyme purification and can provide in-situ cofactor regeneration.

  • For Kinetic Resolution: Microorganisms that express lipases, such as certain yeast or bacterial strains, can be used directly for the resolution of 3-methylheptanol.

  • For Oxidation: Recombinant E. coli or other suitable host organisms can be engineered to overexpress a specific alcohol dehydrogenase. These whole-cell catalysts can then be used for the oxidation of the chiral alcohol. Often, the host's metabolic machinery can be harnessed for efficient cofactor regeneration.

The development of a whole-cell process would require screening of microbial strains or genetic engineering, followed by optimization of fermentation and biotransformation conditions.

References

Application Notes and Protocols for 3-Methylheptanal and Related Compounds in Insect Chemical Ecology

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive research has not identified 3-Methylheptanal as a known insect pheromone component. However, structurally similar compounds, specifically 4-methyl-3-heptanone and 4-methyl-3-heptanol, are well-documented as significant alarm pheromones in various ant species. These application notes and protocols provide a comprehensive overview of the role of these related compounds and detail the methodologies that would be essential for investigating this compound or other novel compounds as potential insect pheromones.

Introduction to Related Pheromone Components

While this compound has not been identified as an insect pheromone, the closely related ketone, 4-methyl-3-heptanone , and its corresponding alcohol, 4-methyl-3-heptanol , are crucial components of the alarm pheromone systems in several ant species. Alarm pheromones are chemical signals released in response to a threat, triggering behaviors such as aggression, attraction to the source of the alarm, and dispersal in nestmates.

These compounds are known to be produced in the mandibular glands of ants and are highly volatile, allowing for rapid transmission of the alarm signal throughout the colony. The behavioral response to these pheromones is often dose-dependent, with low concentrations acting as an attractant to recruit other workers and high concentrations causing alarm and repulsion.

Quantitative Data on Related Pheromone Activity

The following table summarizes quantitative data regarding the behavioral and electrophysiological responses of various ant species to 4-methyl-3-heptanone and 4-methyl-3-heptanol.

CompoundInsect SpeciesGlandular SourceBehavioral ResponseElectrophysiological Response (EAG)Reference
4-Methyl-3-heptanone Atta texana (Texas leafcutter ant)Mandibular GlandDetection and attraction at 5.7 x 10⁻¹³ g/cm³; Alarm at 5.7 x 10⁻¹² g/cm³[1]Not specified[1]
Ooceraea biroi (Clonal raider ant)HeadImmediately repulsive; Induces rapid departure from the nest[2]Elicits antennal responses[2][2]
Fungus-growing ants (Attini)Mandibular GlandPredominant and most active alarm component in several Atta species[3]Not specified[3]
4-Methyl-3-heptanol Ooceraea biroi (Clonal raider ant)HeadInitially attractive at low concentrations, then repulsive; Induces nest departure[2]Elicits antennal responses[2][2]
Blend (4-Methyl-3-heptanone & 4-Methyl-3-heptanol) Ooceraea biroi (Clonal raider ant)HeadDose-dependent: attraction at low concentrations, repulsion at high concentrations[2]Not specified[2]

Experimental Protocols

The following protocols are standard methods used in the identification and characterization of insect pheromones and would be applicable for investigating this compound.

Protocol 1: Pheromone Collection

Objective: To collect volatile or non-volatile compounds from insects for chemical analysis.

A. Headspace Volatile Collection (for volatile compounds):

  • Place a group of insects (e.g., 20-50 individuals) in a clean, glass aeration chamber.

  • Pass purified, charcoal-filtered air over the insects at a controlled flow rate (e.g., 100-200 mL/min).

  • Trap the effluent air containing the volatile compounds on a sorbent material such as Porapak Q or a Solid-Phase Microextraction (SPME) fiber.

  • Elute the trapped compounds from the sorbent using a minimal amount of high-purity solvent (e.g., hexane or dichloromethane) or thermally desorb the SPME fiber in the GC injector.

B. Solvent Extraction (for less volatile compounds):

  • Dissect the putative pheromone gland (e.g., mandibular glands) from a known number of insects under a microscope.

  • Submerge the dissected glands in a small volume (e.g., 50-100 µL) of high-purity hexane for a set period (e.g., 30 minutes to 1 hour).

  • Carefully remove the glands, and the resulting hexane extract containing the pheromone can be used for analysis.

Protocol 2: Chemical Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the components of the collected pheromone sample.

  • Injection: Inject 1-2 µL of the pheromone extract or introduce the thermally desorbed SPME fiber into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).

    • Oven Program: Start at a low temperature (e.g., 40-60°C) and ramp up to a high temperature (e.g., 250-300°C) at a controlled rate (e.g., 10°C/min) to separate compounds based on their boiling points and polarity.

    • Carrier Gas: Use helium or hydrogen at a constant flow rate.

  • Mass Spectrometry:

    • As compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented.

    • The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum for each compound.

  • Identification: Identify the compounds by comparing their mass spectra to a known library (e.g., NIST) and by comparing their retention times to those of authentic standards.

Protocol 3: Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to a specific chemical stimulus, indicating that the insect can detect the compound.

  • Antenna Preparation: Excise an antenna from a live insect and mount it between two electrodes using conductive gel.

  • Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Puffs of air containing a known concentration of the test compound (e.g., this compound) are introduced into this airstream.

  • Recording: The change in the electrical potential of the antenna (the EAG response) upon stimulation is amplified and recorded.

  • Analysis: The amplitude of the EAG response is a measure of the antenna's sensitivity to the compound. Test a range of compounds and concentrations, including positive and negative controls.

Protocol 4: Behavioral Assays

Objective: To determine the behavioral function of a candidate pheromone.

A. Y-Tube Olfactometer Assay (for attraction/repulsion):

  • A Y-shaped glass tube is used, with a continuous airflow through both arms.

  • The test compound is introduced into the airflow of one arm (the "treatment" arm), and a solvent control is introduced into the other arm (the "control" arm).

  • An insect is released at the base of the Y-tube and allowed to choose which arm to move towards.

  • A significant preference for the treatment arm indicates attraction, while a significant avoidance indicates repulsion.

B. Alarm Behavior Assay (for alarm pheromones):

  • Establish a small colony or group of insects in an arena.

  • Introduce a filter paper treated with a specific concentration of the test compound near the insects.

  • Observe and quantify specific behaviors such as increased locomotion, aggression (mandible gaping), attraction towards the source, and dispersal.

  • Compare the observed behaviors to those elicited by a known alarm pheromone and a solvent control.

Visualizations

Signaling Pathway for an Alarm Pheromone

AlarmPheromoneSignaling cluster_environment External Environment cluster_insect Receiving Insect Pheromone Alarm Pheromone (e.g., 4-Methyl-3-heptanone) Antenna Antenna Pheromone->Antenna Binding ORN Odorant Receptor Neuron (ORN) Antenna->ORN Signal Transduction AL Antennal Lobe ORN->AL Neural Signal Brain Higher Brain Centers AL->Brain Processing Behavior Behavioral Response (Attraction/Alarm/Dispersal) Brain->Behavior Command

Caption: Generalized signaling pathway for an insect alarm pheromone.

Experimental Workflow for Pheromone Identification

PheromoneIdentificationWorkflow start Observe Insect Behavior (e.g., Aggregation, Mating) collection Pheromone Collection (Headspace or Solvent Extraction) start->collection gc_eag GC-EAG Analysis collection->gc_eag Screen for Active Compounds gc_ms GC-MS Analysis collection->gc_ms Separate & Analyze identification Compound Identification gc_eag->identification gc_ms->identification synthesis Chemical Synthesis of Candidate Compounds identification->synthesis behavioral_assay Behavioral Assays (e.g., Y-Tube Olfactometer) synthesis->behavioral_assay confirmation Pheromone Confirmation behavioral_assay->confirmation

Caption: Standard experimental workflow for the identification of insect pheromones.

References

Application Notes and Protocols for Aldehyde Dehydrogenase (ALDH) Enzyme Kinetics with 3-Methylheptanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that play a critical role in the detoxification of a wide array of endogenous and exogenous aldehydes. These enzymes catalyze the irreversible oxidation of aldehydes to their corresponding carboxylic acids, thereby preventing the accumulation of reactive aldehyde species that can lead to cellular damage. The ALDH superfamily is diverse, with 19 identified functional genes in humans, each with distinct substrate specificities and tissue distribution.

Given their broad substrate specificity, ALDHs are implicated in the metabolism of various aliphatic aldehydes, including those derived from lipid peroxidation. 3-Methylheptanal, a branched-chain aliphatic aldehyde, represents a substrate of interest for understanding the metabolic capacity and kinetic efficiency of ALDH isozymes. Characterizing the enzyme kinetics of ALDH with this compound is crucial for elucidating its potential role in metabolic pathways and for the development of targeted therapeutics for diseases associated with aldehyde metabolism, such as certain cancers and metabolic disorders.

These application notes provide a detailed protocol for determining the kinetic parameters of ALDH with this compound, a comparative analysis of ALDH kinetics with other aliphatic aldehydes, and a visualization of relevant signaling pathways.

Data Presentation

Table 1: Comparative Kinetic Parameters of Aldehyde Dehydrogenase Isozymes with Various Aliphatic Aldehydes

ALDH IsozymeSubstrateK_m_ (µM)V_max_ (U/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
ALDH1A1Hexanal16.1 ± 40.37 ± 0.01--[1]
ALDH1A1Decanal0.0029 ± 0.0004---[2]
ALDH2Acetaldehyde~0.2---
ALDH2Decanal0.022 ± 0.003---[2]
ALDH9A1Hexanal----[3]
AldC (Pseudomonas sp.)Valeraldehyde48,800-1.837[4]
AldC (Pseudomonas sp.)Hexanal11,200-2.4214[4]
AldC (Pseudomonas sp.)Heptanal2,700-2.5926[4]
AldC (Pseudomonas sp.)Octanal1,200-2.82333[4]
AldC (Pseudomonas sp.)Nonanal1,400-1.0714[4]

Note: " - " indicates data not available in the cited source. Kinetic parameters can vary based on experimental conditions (pH, temperature, buffer composition).

Experimental Protocols

Protocol 1: Spectrophotometric Determination of ALDH Kinetic Parameters with this compound

This protocol outlines a continuous spectrophotometric assay to determine the Michaelis-Menten kinetic parameters (K_m_ and V_max_) of an ALDH isozyme with this compound as the substrate. The assay is based on monitoring the increase in absorbance at 340 nm resulting from the reduction of NAD⁺ to NADH.

Materials:

  • Purified ALDH enzyme (e.g., recombinant human ALDH1A1 or ALDH2)

  • This compound (substrate)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Assay Buffer: 50 mM sodium pyrophosphate, pH 8.0, containing 1 mM EDTA and 0.5 mM dithiothreitol (DTT)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of NAD⁺ in deionized water. Store at -20°C.

    • Prepare a 100 mM stock solution of this compound in DMSO. Due to the potential volatility and hydrophobicity of this compound, ensure it is fully dissolved.

    • Dilute the purified ALDH enzyme to a working concentration (e.g., 0.05 - 0.2 mg/mL) in cold Assay Buffer immediately before use. Keep the enzyme on ice.

  • Assay Setup:

    • Set up a series of reactions with varying concentrations of this compound. A typical concentration range to test would be from 0.1 µM to 1000 µM to encompass the expected K_m_ value. Prepare serial dilutions of the this compound stock solution in Assay Buffer.

    • For each reaction in a 96-well plate, the final volume will be 200 µL. The components should be added in the following order:

      • Assay Buffer (to make up the final volume)

      • NAD⁺ solution to a final concentration of 2.5 mM.

      • Varying concentrations of this compound.

    • Include a blank control for each substrate concentration containing all components except the enzyme, to account for any non-enzymatic reduction of NAD⁺.

    • Include a control with no substrate to measure any endogenous NAD⁺ reduction by the enzyme preparation.

  • Enzyme Reaction and Measurement:

    • Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

    • Initiate the reaction by adding the ALDH enzyme solution to each well.

    • Immediately start monitoring the increase in absorbance at 340 nm in kinetic mode for 5-10 minutes, taking readings every 15-30 seconds.

  • Data Analysis:

    • Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate of NADH formation can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial velocities (V₀) against the corresponding this compound concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, SigmaPlot) to determine the K_m_ and V_max_ values. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.

Mandatory Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_measurement Kinetic Measurement cluster_analysis Data Analysis Reagent_Prep Prepare Stock Solutions: - ALDH Enzyme - this compound - NAD+ Assay_Mix Prepare Reaction Mix: - Assay Buffer - NAD+ (final 2.5 mM) Reagent_Prep->Assay_Mix Buffer_Prep Prepare Assay Buffer (50 mM NaPPi, pH 8.0, 1 mM EDTA, 0.5 mM DTT) Buffer_Prep->Assay_Mix Add_Substrate Add Substrate Dilutions to Wells Assay_Mix->Add_Substrate Substrate_Dilution Create Serial Dilutions of this compound Substrate_Dilution->Add_Substrate Add_Enzyme Initiate Reaction: Add ALDH Enzyme Add_Substrate->Add_Enzyme Spectrophotometer Measure Absorbance at 340 nm (Kinetic Mode, 5-10 min) Add_Enzyme->Spectrophotometer Calc_V0 Calculate Initial Velocities (V₀) Spectrophotometer->Calc_V0 Plot_Data Plot V₀ vs. [this compound] Calc_V0->Plot_Data Fit_Data Fit to Michaelis-Menten Equation Plot_Data->Fit_Data Determine_Params Determine Km and Vmax Fit_Data->Determine_Params

Caption: Experimental workflow for determining ALDH kinetic parameters.

Retinoic_Acid_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) RDH Retinol Dehydrogenase (RDH) Retinol->RDH Oxidation Retinal Retinaldehyde ALDH ALDH1A Family Retinal->ALDH Irreversible Oxidation RA Retinoic Acid (RA) RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binding ALDH->RA RDH->Retinal RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binding Gene_Expression Target Gene Expression (Differentiation, Proliferation) RARE->Gene_Expression Regulation

Caption: Retinoic acid synthesis and signaling pathway.

References

Troubleshooting & Optimization

3-Methylheptanal synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylheptanal. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two primary laboratory-scale methods for synthesizing this compound are the oxidation of the corresponding primary alcohol, 3-methylheptan-1-ol, and the hydroformylation of an appropriate alkene, typically 2-heptene.

Q2: What are the most common side reactions to be aware of during the synthesis of this compound?

A2: The most common side reactions depend on the synthetic route. For the oxidation of 3-methylheptan-1-ol, over-oxidation to 3-methylheptanoic acid is a primary concern. In the hydroformylation of 2-heptene, potential side reactions include the formation of isomeric aldehydes (e.g., n-octanal, 2-ethylhexanal), hydrogenation of the alkene to heptane, and isomerization of the starting alkene.[1] Once this compound is formed, it can undergo self-aldol condensation, especially in the presence of acid or base catalysts, to form higher molecular weight byproducts.[1]

Q3: How can I minimize the formation of the carboxylic acid byproduct during the oxidation of 3-methylheptan-1-ol?

A3: To minimize over-oxidation to 3-methylheptanoic acid, it is crucial to use a mild oxidizing agent. Pyridinium chlorochromate (PCC) is a preferred reagent for this transformation as it typically halts the oxidation at the aldehyde stage.[2][3] Stronger oxidizing agents like chromic acid should be avoided.[2]

Q4: What is the primary byproduct of aldol condensation of this compound, and how can it be avoided?

A4: The primary byproduct of the self-aldol condensation of this compound is 2,4-dimethyl-2-nonenal. This reaction is typically promoted by acidic or basic conditions and can be exacerbated by elevated temperatures. To avoid this, it is important to maintain neutral pH conditions during workup and purification and to keep reaction and storage temperatures low.

Troubleshooting Guides

Oxidation of 3-Methylheptan-1-ol

Issue 1: Low yield of this compound and presence of unreacted 3-methylheptan-1-ol.

  • Possible Cause: Incomplete oxidation.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the oxidizing agent (e.g., PCC) is fresh and has been stored under appropriate conditions to maintain its reactivity.

    • Reaction Time: The reaction may require a longer duration for complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Stoichiometry: Verify that the correct molar ratio of the oxidizing agent to the alcohol was used. A slight excess of the oxidant may be necessary.

Issue 2: Significant amount of 3-methylheptanoic acid detected in the product mixture.

  • Possible Cause: Over-oxidation of the aldehyde.

  • Troubleshooting Steps:

    • Choice of Oxidant: If using a strong oxidizing agent, switch to a milder one like PCC.[2][3]

    • Reaction Conditions: Avoid excessive heating, as this can promote over-oxidation.

    • Aqueous Contamination: Ensure the reaction is carried out under anhydrous conditions, as the presence of water can facilitate the formation of the carboxylic acid.[3]

Hydroformylation of 2-Heptene

Issue 1: Low regioselectivity, resulting in a mixture of aldehyde isomers.

  • Possible Cause: Suboptimal reaction conditions or catalyst system.

  • Troubleshooting Steps:

    • Ligand Selection: The choice of phosphine or phosphite ligand for the rhodium catalyst is critical. Bulky ligands tend to favor the formation of the linear aldehyde, while different ligands can be used to tune the selectivity for branched products.[4]

    • Reaction Conditions: Lower temperatures and higher carbon monoxide partial pressures generally favor the formation of the linear aldehyde.[4]

    • Catalyst System: Rhodium-based catalysts are generally more selective for linear aldehydes compared to cobalt-based catalysts.[4]

Issue 2: Catalyst deactivation leading to a stalled or slow reaction.

  • Possible Cause: Ligand degradation or formation of inactive catalyst species.

  • Troubleshooting Steps:

    • Feedstock Purity: Ensure the alkene feedstock is free of impurities, particularly peroxides, which can degrade the phosphine ligands.[5]

    • Inert Atmosphere: Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation of the catalyst.

    • Monitor Catalyst Integrity: Use techniques like ³¹P NMR to monitor the integrity of the phosphorus ligands in the reaction mixture.[5]

Aldol Condensation of this compound

Issue 1: Presence of high molecular weight impurities in the final product.

  • Possible Cause: Self-condensation of the this compound product.

  • Troubleshooting Steps:

    • pH Control: Neutralize the reaction mixture promptly during workup to avoid acidic or basic conditions that catalyze aldol condensation.

    • Temperature Control: Keep the temperature low during purification (e.g., distillation) to minimize the rate of the condensation reaction.

    • Prompt Purification: Purify the aldehyde as soon as possible after synthesis to reduce the time it is exposed to conditions that may promote self-condensation.

Data Presentation

Table 1: Byproducts in the Swern Oxidation of 3-Methylheptan-1-ol

ByproductChemical FormulaMolar Mass ( g/mol )Notes
Dimethyl sulfide(CH₃)₂S62.13Volatile and malodorous.
Carbon monoxideCO28.01Toxic gas.
Carbon dioxideCO₂44.01
Triethylammonium chloride(C₂H₅)₃NHCl137.67Formed when triethylamine is used as the base.

Table 2: Factors Influencing Regioselectivity in the Hydroformylation of Alkenes

ParameterEffect on Linear (n) vs. Branched (iso) Aldehyde RatioReference
Ligand Steric Bulk Increased steric bulk generally favors the linear (n) aldehyde.[4]
Temperature Lower temperatures often favor the linear (n) aldehyde.[4]
CO Partial Pressure Higher CO partial pressure can favor the linear (n) aldehyde.[4]
Catalyst Metal Rhodium catalysts are generally more selective for linear aldehydes than cobalt catalysts.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via PCC Oxidation of 3-Methylheptan-1-ol

Materials:

  • 3-Methylheptan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Celite® or silica gel

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.2 equivalents) and Celite® in anhydrous dichloromethane, add a solution of 3-methylheptan-1-ol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.[2]

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the crude product by vacuum distillation.

Protocol 2: General Procedure for Rhodium-Catalyzed Hydroformylation of 2-Heptene

Materials:

  • 2-Heptene (mixture of cis and trans isomers)

  • Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine or phosphite ligand (e.g., triphenylphosphine)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Syngas (a mixture of carbon monoxide and hydrogen)

  • High-pressure autoclave equipped with a stirrer and temperature and pressure controls

Procedure:

  • In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with the rhodium catalyst precursor and the ligand in the desired molar ratio in the anhydrous, degassed solvent.

  • Seal the autoclave and purge several times with syngas.

  • Add the 2-heptene to the autoclave.

  • Pressurize the autoclave with syngas to the desired pressure and heat to the reaction temperature with stirring.

  • Maintain the reaction at the set temperature and pressure for the desired time, monitoring the pressure drop to follow the reaction progress.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • Collect the reaction mixture and analyze the product distribution (this compound and other isomers) by GC or NMR.

  • The crude product can be purified by fractional distillation under reduced pressure.

Protocol 3: Swern Oxidation of 3-Methylheptan-1-ol

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Anhydrous dichloromethane (DCM)

  • 3-Methylheptan-1-ol

  • Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

  • Standard laboratory glassware for low-temperature reactions

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 3-methylheptan-1-ol (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise, allowing the temperature to rise to 0 °C.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Mandatory Visualizations

Synthesis_Pathways cluster_oxidation Oxidation cluster_hydroformylation Hydroformylation Heptanol 3-Methylheptan-1-ol Heptanal This compound Heptanol->Heptanal PCC or Swern Oxidation CarboxylicAcid 3-Methylheptanoic Acid Heptanol->CarboxylicAcid Over-oxidation AldolProduct 2,4-Dimethyl-2-nonenal Heptanal->AldolProduct Aldol Condensation (self-condensation) Heptene 2-Heptene Heptene->Heptanal Rh catalyst, CO, H₂ Isomers Aldehyde Isomers Heptene->Isomers Isomerization Alkane Heptane Heptene->Alkane Hydrogenation

Caption: Main synthesis pathways and major side reactions for this compound.

Troubleshooting_Hydroformylation Start Low Regioselectivity (Undesired n/iso ratio) Ligand Modify Ligand (e.g., increase steric bulk) Start->Ligand Temperature Adjust Temperature (typically lower for linear) Start->Temperature Pressure Adjust CO Partial Pressure (typically higher for linear) Start->Pressure Catalyst Evaluate Catalyst System (Rh vs. Co) Start->Catalyst Outcome Improved Regioselectivity Ligand->Outcome Temperature->Outcome Pressure->Outcome Catalyst->Outcome

Caption: Troubleshooting workflow for low regioselectivity in hydroformylation.

Aldol_Condensation_Mechanism Aldehyde1 This compound Enolate Enolate Intermediate Aldehyde1->Enolate + Base - H₂O Aldehyde2 This compound Base Base (e.g., OH⁻) AldolAdduct Aldol Adduct (β-hydroxy aldehyde) Enolate->AldolAdduct + this compound FinalProduct 2,4-Dimethyl-2-nonenal AldolAdduct->FinalProduct Dehydration (-H₂O) (Heat) Water H₂O

Caption: Mechanism of the self-aldol condensation of this compound.

References

Technical Support Center: Purification of 3-Methylheptanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-methylheptanal from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?

A1: The impurity profile of your crude this compound largely depends on the synthetic route employed.

  • From oxidation of 3-methylheptanol: The primary impurities are typically unreacted starting material (3-methylheptanol) and the over-oxidation product, 3-methylheptanoic acid.

  • From hydroformylation of 2-methyl-1-hexene: Common impurities include unreacted 2-methyl-1-hexene, isomers of this compound, and side-products such as alkanes or ketones, which can arise from the reaction conditions.

Q2: Which purification method is best for this compound?

A2: The optimal purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity.

  • Fractional Distillation: This method is suitable for large-scale purifications where the impurities have significantly different boiling points from this compound.

  • Column Chromatography: This is a versatile technique for achieving high purity on a small to medium scale, especially when dealing with impurities that have similar boiling points to the product.

  • Sodium Bisulfite Extraction: This is a highly selective method for separating aldehydes from other functional groups and is particularly useful for removing small amounts of aldehyde impurities or for purifying the aldehyde itself from non-carbonyl-containing compounds.

Q3: My this compound appears to be degrading during purification. What could be the cause?

A3: Aldehydes like this compound are susceptible to a few common degradation pathways:

  • Oxidation: Exposure to air can lead to the formation of the corresponding carboxylic acid (3-methylheptanoic acid). It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) when possible.

  • Aldol Condensation: Basic conditions can promote self-condensation of the aldehyde. Avoid high pH during workup and purification steps.

  • Degradation on Silica Gel: Silica gel can be slightly acidic, which can sometimes cause degradation of sensitive aldehydes. This can be mitigated by deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent. Alternatively, using a different stationary phase like alumina might be beneficial.[1]

Q4: How can I effectively remove the unreacted starting material, 3-methylheptanol?

A4: Both fractional distillation and column chromatography can be effective. Due to the difference in polarity and boiling point between an aldehyde and an alcohol, both methods should provide good separation.

Q5: How can I remove the 3-methylheptanoic acid impurity?

A5: An acidic impurity like 3-methylheptanoic acid can be readily removed with a simple aqueous workup. Washing the crude product (dissolved in an organic solvent) with a mild aqueous base, such as a saturated sodium bicarbonate solution, will convert the carboxylic acid into its water-soluble carboxylate salt, which will partition into the aqueous layer.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor Separation of Components The boiling points of the components are too close.Use a longer fractionating column or one with a higher number of theoretical plates. Ensure a slow and steady distillation rate.
The distillation is proceeding too quickly.Reduce the heating rate to allow for proper equilibration on the theoretical plates of the column.
Product is Decomposing in the Distillation Flask The boiling point of this compound is too high at atmospheric pressure.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point.
"Bumping" or Uneven Boiling Lack of nucleation sites for smooth boiling.Add boiling chips or a magnetic stir bar to the distillation flask before heating.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation (Overlapping Bands) The chosen eluent system is not optimal.Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives good separation between this compound and its impurities. An ideal Rf value for the product is around 0.25-0.35.
The column was not packed properly.Ensure the silica gel or alumina is packed uniformly without any air bubbles or channels.
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded.
Product is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Streaking or Tailing of the Product Band The sample is not soluble enough in the eluent.Load the sample onto the column using a more polar solvent, and then begin eluting with the less polar mobile phase.
The silica gel is too acidic, causing interactions with the aldehyde.Deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent.
Sodium Bisulfite Extraction
Problem Possible Cause(s) Solution(s)
Low Yield of Purified Aldehyde Incomplete formation of the bisulfite adduct.Use a freshly prepared, saturated solution of sodium bisulfite. For aliphatic aldehydes like this compound, using a co-solvent like dimethylformamide (DMF) can improve the reaction rate.[2]
Incomplete regeneration of the aldehyde from the adduct.Ensure the pH of the aqueous layer containing the adduct is strongly basic (pH > 12) during the regeneration step with NaOH.
A Solid Precipitates at the Interface of the Organic and Aqueous Layers The bisulfite adduct is insoluble in both phases.Filter the entire mixture through a pad of celite to remove the solid adduct before separating the layers.

Data Presentation

Physical Properties of this compound and Potential Impurities
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C8H16O128.21155-160
3-MethylheptanolC8H18O130.23175-177
3-Methylheptanoic AcidC8H16O2144.21230-232
2-Methyl-1-hexeneC7H1498.1992-93
Comparison of Purification Methods for this compound
Method Typical Purity Scale Advantages Disadvantages
Fractional Distillation Good to ExcellentLargeCost-effective for large quantities; relatively simple setup.Requires significant differences in boiling points; not suitable for heat-sensitive compounds at atmospheric pressure.
Column Chromatography ExcellentSmall to MediumHigh resolution for complex mixtures; adaptable to a wide range of compounds.Can be time-consuming and requires larger volumes of solvent; potential for sample degradation on the stationary phase.
Sodium Bisulfite Extraction ExcellentSmall to LargeHighly selective for aldehydes; can handle aqueous reaction mixtures directly.Requires chemical modification and regeneration of the aldehyde; may not be suitable for base-sensitive compounds.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Sample Preparation: Place the crude this compound mixture into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising through the fractionating column.

    • Collect any low-boiling fractions (e.g., unreacted 2-methyl-1-hexene) in a separate receiving flask.

    • As the temperature approaches the boiling point of this compound (155-160 °C at atmospheric pressure), change the receiving flask.

    • Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound.

    • Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification of this compound by Column Chromatography
  • Eluent Selection: Using TLC, determine a suitable solvent system. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for this compound.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Fill the column with a slurry of silica gel in the chosen eluent.

    • Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the silica gel.

    • Drain the solvent until the sample has been adsorbed onto the silica.

  • Elution:

    • Carefully add fresh eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

  • Product Collection:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

  • Analysis: Confirm the purity of the product by GC-MS or NMR.

Protocol 3: Purification of this compound via Sodium Bisulfite Adduct
  • Adduct Formation:

    • Dissolve the crude reaction mixture in dimethylformamide (DMF).

    • Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite.

    • Shake the funnel vigorously for 1-2 minutes.

    • Add water and an immiscible organic solvent (e.g., diethyl ether or hexanes) and shake again.

    • Allow the layers to separate. The aqueous layer will contain the this compound-bisulfite adduct.

  • Purification:

    • Separate the aqueous layer.

    • Wash the aqueous layer with a fresh portion of the immiscible organic solvent to remove any remaining organic impurities.

  • Regeneration of the Aldehyde:

    • Transfer the aqueous layer to a clean separatory funnel.

    • Add a fresh portion of an organic solvent (e.g., diethyl ether).

    • Slowly add a 50% aqueous solution of sodium hydroxide (NaOH) with swirling until the pH of the aqueous layer is strongly basic (pH > 12).

    • Shake the funnel to extract the regenerated this compound into the organic layer.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation to obtain the purified this compound.

  • Analysis: Verify the purity of the final product using GC-MS or NMR.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis synthesis Crude Reaction Mixture distillation Fractional Distillation synthesis->distillation Large Scale chromatography Column Chromatography synthesis->chromatography High Purity Small/Medium Scale bisulfite Sodium Bisulfite Extraction synthesis->bisulfite High Selectivity analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis bisulfite->analysis

Caption: A general workflow for the purification and analysis of this compound.

troubleshooting_chromatography start Poor Separation in Column Chromatography check_tlc Was an optimal eluent system determined by TLC? start->check_tlc optimize_tlc Optimize eluent system using TLC to achieve Rf ≈ 0.25-0.35. check_tlc->optimize_tlc No check_packing Was the column packed correctly? check_tlc->check_packing Yes optimize_tlc->check_packing repack_column Repack column to ensure uniformity and no air bubbles. check_packing->repack_column No check_loading Was the column overloaded? check_packing->check_loading Yes repack_column->check_loading reduce_load Reduce the sample load or use a larger column. check_loading->reduce_load Yes solution Improved Separation check_loading->solution No reduce_load->solution

Caption: A troubleshooting decision tree for poor separation in column chromatography.

References

Technical Support Center: Optimization of 3-Methylheptanal Yield in Hydroformylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 3-methylheptanal from the hydroformylation of 2-methyl-1-hexene.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The industrial synthesis of this compound is primarily achieved through the hydroformylation of 2-methyl-1-hexene. This reaction, also known as the "oxo process," involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene in the presence of a catalyst.[1]

Q2: What are the common catalysts used for this hydroformylation?

A2: Rhodium-based complexes are the most effective and widely used catalysts for the hydroformylation of alkenes due to their high activity and selectivity under milder conditions compared to cobalt catalysts.[1][2] A common precursor is Rh(acac)(CO)₂, often used in conjunction with phosphine or phosphite ligands.

Q3: What are the main products and byproducts of the hydroformylation of 2-methyl-1-hexene?

A3: The primary product is the desired branched aldehyde, this compound. However, other isomers and byproducts can also be formed, including the linear aldehyde (heptanal), and products from side reactions such as isomerization of the starting alkene and hydrogenation of the alkene to the corresponding alkane (2-methylhexane).

Q4: How does the choice of ligand affect the reaction?

A4: The ligand plays a crucial role in determining the regioselectivity (the ratio of branched to linear aldehyde) and the overall activity of the catalyst. Bulky phosphine or phosphite ligands can sterically hinder the formation of the linear product, thus favoring the branched product, this compound. The electronic properties of the ligand also influence the catalytic activity.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step Explanation
Suboptimal Reaction Temperature Optimize the temperature by running small-scale reactions at different temperatures (e.g., in a 60-100°C range).Temperature significantly affects reaction kinetics. Too low, and the reaction is slow; too high, and side reactions like hydrogenation and catalyst decomposition may increase.
Incorrect Syngas (H₂/CO) Pressure or Ratio Verify the total pressure and the partial pressure ratio of H₂ and CO. A 1:1 ratio is a common starting point. Experiment with varying the total pressure (e.g., 10-50 bar).The partial pressures of hydrogen and carbon monoxide influence the reaction rate and catalyst stability. High CO pressure can sometimes inhibit the reaction.
Catalyst Deactivation Ensure the substrate and solvent are free of impurities like peroxides, sulfur, or water. Use freshly distilled solvents and purified alkene.Impurities can poison the catalyst. Peroxides, in particular, can oxidize phosphine ligands, leading to catalyst deactivation.
Insufficient Catalyst Loading Increase the catalyst or ligand concentration incrementally.The reaction rate is dependent on the catalyst concentration. However, excessive amounts can be uneconomical and may lead to side reactions.
Issue 2: Poor Selectivity (High Proportion of Linear Aldehyde)
Possible Cause Troubleshooting Step Explanation
Inappropriate Ligand Choice Employ bulkier phosphine or phosphite ligands. Bidentate ligands with a large natural bite angle (e.g., Xantphos-type ligands) are known to favor the formation of the desired branched aldehyde.The steric bulk of the ligand can direct the addition of the formyl group to the more substituted carbon of the double bond.
High Reaction Temperature Decrease the reaction temperature.Higher temperatures can sometimes favor the formation of the thermodynamically more stable linear aldehyde.
Low CO Partial Pressure Increase the partial pressure of carbon monoxide.Higher CO concentrations can favor the formation of the branched product by influencing the equilibrium of the catalytic cycle.

Experimental Protocols

Note: The following protocol is a general guideline based on the hydroformylation of terminal alkenes. Optimization for 2-methyl-1-hexene may be required.

General Procedure for the Hydroformylation of 2-Methyl-1-Hexene
  • Catalyst Preparation:

    • In a glovebox, dissolve Rh(acac)(CO)₂ (1 equivalent) and the desired phosphine ligand (2-4 equivalents) in a degassed solvent (e.g., toluene) in a Schlenk flask.

    • Stir the solution at room temperature for 30-60 minutes to allow for ligand exchange and formation of the active catalyst precursor.

  • Reaction Setup:

    • Charge a high-pressure autoclave reactor with the catalyst solution.

    • Add the substrate, 2-methyl-1-hexene, and any internal standard (e.g., dodecane for GC analysis) to the reactor.

    • Seal the reactor and purge it several times with nitrogen, followed by syngas (1:1 H₂/CO).

  • Reaction Execution:

    • Pressurize the reactor to the desired pressure (e.g., 20 bar) with syngas.

    • Heat the reactor to the desired temperature (e.g., 80°C) with vigorous stirring.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or GC-MS.

  • Work-up and Analysis:

    • After the reaction is complete (indicated by the consumption of the starting material), cool the reactor to room temperature and carefully vent the excess gas.

    • The product mixture can be analyzed directly by GC-MS to determine the yield and regioselectivity.

    • Purification of this compound can be achieved by distillation under reduced pressure.

GC-MS Analysis Protocol
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the isomers.

  • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the separation of all components.

  • Injection: Use a split injection mode to avoid overloading the column.

  • Detection: A mass spectrometer will allow for the identification of the products based on their mass spectra and fragmentation patterns. Quantification can be performed using a flame ionization detector (FID) with an internal standard.

Data Presentation

The following tables present representative data on how reaction parameters can influence the hydroformylation of a terminal alkene, which can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Temperature on Yield and Selectivity

Temperature (°C)Conversion (%)This compound Yield (%)Branched/Linear Ratio
6075655.5 : 1
8098854.8 : 1
10099804.2 : 1
Conditions: Rh(acac)(CO)₂/Xantphos catalyst, 20 bar syngas (1:1), 4 hours. Data is illustrative and based on typical trends for terminal alkenes.

Table 2: Effect of Pressure on Yield and Selectivity

Pressure (bar)Conversion (%)This compound Yield (%)Branched/Linear Ratio
1085754.5 : 1
2098854.8 : 1
4099885.2 : 1
Conditions: 80°C, Rh(acac)(CO)₂/Xantphos catalyst, 4 hours. Data is illustrative.

Table 3: Effect of Ligand on Regioselectivity

LigandLigand TypeBranched/Linear Ratio
PPh₃Monodentate Phosphine2.5 : 1
P(OPh)₃Phosphite3.0 : 1
XantphosBidentate Phosphine (large bite angle)5.0 : 1
Conditions: 80°C, 20 bar syngas (1:1), Rh catalyst, 4 hours. Data is illustrative.

Visualizations

Hydroformylation_Pathway cluster_0 Catalytic Cycle 2_Methyl_1_hexene 2_Methyl_1_hexene Alkene_Complex Rh-Alkene Complex 2_Methyl_1_hexene->Alkene_Complex + Rh-H(CO)L₂ Rh_H_CO_L2 Rh-H(CO)L₂ (Active Catalyst) Alkyl_Complex Rh-Alkyl Complex Alkene_Complex->Alkyl_Complex Insertion Acyl_Complex Rh-Acyl Complex Alkyl_Complex->Acyl_Complex + CO H2_Adduct Rh-Acyl-H₂ Complex Acyl_Complex->H2_Adduct + H₂ H2_Adduct->Rh_H_CO_L2 3_Methylheptanal This compound H2_Adduct->3_Methylheptanal Reductive Elimination CO CO H2 H2 Troubleshooting_Workflow Start Low this compound Yield Check_Purity Check Purity of Substrate & Solvents Start->Check_Purity Optimize_Temp Optimize Temperature Check_Purity->Optimize_Temp Optimize_Pressure Optimize Pressure & Syngas Ratio Optimize_Temp->Optimize_Pressure Check_Catalyst Check Catalyst & Ligand Concentration Optimize_Pressure->Check_Catalyst Analyze_Byproducts Analyze Byproducts (GC-MS) Check_Catalyst->Analyze_Byproducts Isomerization High Isomerization? Analyze_Byproducts->Isomerization Hydrogenation High Hydrogenation? Analyze_Byproducts->Hydrogenation Low_Selectivity Low Branched/Linear Ratio? Analyze_Byproducts->Low_Selectivity Isomerization->Hydrogenation No Lower_Temp Lower Temperature Isomerization->Lower_Temp Yes Hydrogenation->Low_Selectivity No Hydrogenation->Lower_Temp Yes Adjust_Ligand Use Bulkier Ligand Low_Selectivity->Adjust_Ligand Yes Success Yield Optimized Low_Selectivity->Success No Increase_CO Increase CO Partial Pressure Adjust_Ligand->Increase_CO Increase_CO->Success Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Selectivity Branched Selectivity Temp->Selectivity Decreases Rate Reaction Rate Temp->Rate Increases Pressure Pressure Pressure->Rate Increases Ligand Ligand Sterics Ligand->Selectivity Increases CO_Pressure CO Partial Pressure CO_Pressure->Selectivity Increases Yield This compound Yield Selectivity->Yield Positively Correlated Rate->Yield Positively Correlated

References

Technical Support Center: Troubleshooting Grignard Reactions with 3-Methylheptanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Grignard reactions involving the α-branched aldehyde, 3-Methylheptanal. The steric hindrance introduced by the methyl group at the α-position can lead to challenges not typically encountered with linear aldehydes.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is resulting in a very low yield of the desired secondary alcohol. What are the likely causes?

A low yield is the most common issue when working with sterically hindered aldehydes like this compound. The primary causes are often competing side reactions that are favored by the steric bulk around the carbonyl group. These include enolization, where the Grignard reagent acts as a base and deprotonates the aldehyde, and reduction of the aldehyde.[1] Additionally, standard issues with Grignard reactions, such as impure reagents or the presence of moisture, can significantly impact the yield.

Q2: I've noticed a significant amount of my this compound starting material is recovered after the reaction. What is happening?

Recovery of the starting aldehyde is a strong indication that enolization is the dominant reaction pathway.[1] The Grignard reagent, being a strong base, can abstract a proton from the carbon adjacent to the carbonyl group (the α-carbon). This is particularly prevalent with sterically hindered aldehydes where the direct nucleophilic attack on the carbonyl carbon is slowed.[1]

Q3: How can I minimize enolization and other side reactions to improve the yield of my desired alcohol?

To favor the desired nucleophilic addition over side reactions, several strategies can be employed:

  • Use of Additives: The addition of anhydrous cerium(III) chloride (CeCl₃) can significantly enhance the yield of the desired alcohol.[2][3] Organocerium reagents, formed in situ, are less basic but still highly nucleophilic, which suppresses enolization.[3]

  • Choice of Grignard Reagent: Using a less sterically hindered Grignard reagent can sometimes improve the outcome.

  • Temperature Control: Running the reaction at a lower temperature can help to control the reactivity and may favor the desired addition product.

Q4: What are the best practices for setting up a Grignard reaction to ensure success?

The success of any Grignard reaction hinges on rigorously anhydrous (water-free) conditions. Grignard reagents are highly reactive with water.[4]

  • Glassware: All glassware should be oven-dried or flame-dried under a vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen).

  • Solvents: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential.

  • Reagents: Ensure that the this compound and the alkyl halide used to prepare the Grignard reagent are free of water.

Q5: My Grignard reaction is not initiating. What should I do?

Failure to initiate is often due to a passivating layer of magnesium oxide on the magnesium turnings. Several methods can be used to activate the magnesium:

  • Gently crushing the magnesium turnings to expose a fresh surface.

  • Adding a small crystal of iodine.

  • Adding a few drops of 1,2-dibromoethane.

Data Presentation: Expected Outcomes in Grignard Reactions with this compound

ConditionExpected Yield of Addition ProductDominant Side ReactionsRationale
Standard Grignard (RMgX)Low to ModerateEnolization, ReductionThe steric hindrance of this compound impedes the approach of the nucleophilic Grignard reagent, allowing its basic properties to dominate.[1]
Grignard with CeCl₃ (RMgX + CeCl₃)Good to ExcellentMinimized EnolizationThe in-situ formation of an organocerium reagent, which is less basic than the Grignard reagent, favors nucleophilic addition to the carbonyl group.[2][3]

Experimental Protocols

Standard Grignard Reaction with this compound

This protocol outlines a standard procedure for the reaction of a Grignard reagent with this compound.

1. Preparation of the Grignard Reagent:

  • All glassware must be rigorously dried and assembled under an inert atmosphere.

  • Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add a small volume of anhydrous diethyl ether.

  • In the dropping funnel, prepare a solution of the desired alkyl halide (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the alkyl halide solution to the magnesium. Initiation should be observed (bubbling, gentle reflux). If not, activate the magnesium.

  • Once initiated, add the remainder of the alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes.

2. Reaction with this compound:

  • Cool the Grignard reagent solution in an ice-water bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

3. Work-up:

  • Cool the reaction mixture in an ice bath and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting secondary alcohol via flash column chromatography or distillation.

Cerium(III) Chloride-Mediated Grignard Reaction

This modified protocol can significantly improve the yield of the desired alcohol.

1. Preparation:

  • Anhydrous cerium(III) chloride (1.2 equivalents) is placed in a flask and dried under vacuum with heating.

  • The flask is cooled to room temperature and filled with an inert atmosphere.

  • Anhydrous THF is added, and the slurry is stirred vigorously for at least one hour at room temperature.

2. Reaction:

  • Cool the cerium(III) chloride slurry to -78 °C (dry ice/acetone bath).

  • Add the pre-formed Grignard reagent (1.1 equivalents) dropwise and stir for 30-60 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

3. Work-up:

  • Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride.

  • Follow the same work-up procedure as the standard Grignard reaction.

Visual Troubleshooting and Workflow

Troubleshooting Logic for Low Yield

Troubleshooting_Grignard start Low Yield of Desired Alcohol check_conditions Were anhydrous conditions strictly maintained? start->check_conditions check_initiation Did the Grignard reagent form successfully? check_conditions->check_initiation Yes fix_conditions Solution: Rigorously dry all glassware, solvents, and reagents. check_conditions->fix_conditions No side_reactions Side reactions likely dominant check_initiation->side_reactions Yes fix_initiation Solution: Activate Mg with iodine or 1,2-dibromoethane. check_initiation->fix_initiation No check_starting_material check_starting_material side_reactions->check_starting_material Was starting aldehyde recovered? enolization Primary Issue: Enolization check_starting_material->enolization Yes other_side_reactions Other side reactions (e.g., reduction) may have occurred. check_starting_material->other_side_reactions No solution_enolization Add anhydrous CeCl3 to the reaction mixture to favor nucleophilic addition. enolization->solution_enolization Solution other_side_reactions->solution_enolization

Caption: A flowchart for troubleshooting low yields in Grignard reactions.

Competing Reaction Pathways

Pathways cluster_paths Reaction Pathways start This compound + RMgX addition 1,2-Nucleophilic Addition (Desired Pathway) start->addition enolization Enolization (Side Reaction) (Grignard as Base) start->enolization reduction Reduction (Side Reaction) (Hydride Transfer) start->reduction product Desired Secondary Alcohol addition->product enolate Enolate + RH enolization->enolate

References

Technical Support Center: Enantioselective Synthesis of 3-Methylheptanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the enantioselective synthesis of 3-Methylheptanal.

Frequently Asked Questions (FAQs)

Q1: Why is the enantioselective synthesis of this compound challenging?

A1: The primary challenges in the enantioselective synthesis of this compound stem from its structure. The stereocenter at the C3 position is flanked by relatively small alkyl groups, making it difficult for chiral catalysts to effectively differentiate between the two prochiral faces of the synthetic precursors. This can lead to low enantioselectivity. Key synthetic routes, such as asymmetric hydroformylation of internal alkenes (e.g., 2-heptene) or conjugate addition to α,β-unsaturated aldehydes, require highly optimized catalysts and conditions to achieve high enantiomeric excess (ee) and yield.

Q2: What are the main synthetic strategies for obtaining enantiopure this compound?

A2: The two most prominent strategies are:

  • Asymmetric Hydroformylation: This involves the reaction of an alkene (like 2-heptene) with carbon monoxide and hydrogen using a chiral transition metal catalyst, typically rhodium-based. The main challenges are controlling both regioselectivity (to favor the branched aldehyde over the linear one) and enantioselectivity.

  • Organocatalytic Conjugate Addition: This method involves the 1,4-addition of a nucleophile to an α,β-unsaturated aldehyde (e.g., addition of a methyl group equivalent to (E)-hept-2-enal). Chiral amines or other small organic molecules are used as catalysts. Achieving high diastereoselectivity and enantioselectivity is the principal goal.

Q3: How can I accurately determine the enantiomeric excess (ee) of my this compound product?

A3: Direct analysis of chiral aldehydes like this compound by chiral stationary phase Gas Chromatography (GC) can be problematic due to potential racemization at elevated temperatures in the injector port. A more reliable method is to first derivatize the aldehyde. Common derivatization strategies include:

  • Oxidation: The aldehyde is oxidized to the more configurationally stable 3-methylheptanoic acid, which can then be analyzed by chiral GC or HPLC.

  • Reduction: The aldehyde is reduced to 3-methylheptan-1-ol. The resulting alcohol is often easier to analyze on chiral columns without racemization.

  • NMR Analysis: In-situ derivatization with a chiral amine can form diastereomeric imines, which can be distinguished by ¹H NMR spectroscopy to determine the enantiomeric excess.

Troubleshooting Guides

Guide 1: Low Enantioselectivity or Yield in Asymmetric Hydroformylation

Problem: You are attempting to synthesize this compound via asymmetric hydroformylation of 2-heptene, but the enantiomeric excess (ee) is low, the yield is poor, or you are getting the wrong regioisomer (n-octanal).

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.5, bgcolor="#FFFFFF", fontname="Arial", fontsize=11, label="Troubleshooting: Asymmetric Hydroformylation", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [color="#4285F4", arrowhead=normal];

} Caption: Troubleshooting flowchart for hydroformylation issues.

Guide 2: Poor Performance in Organocatalytic Synthesis

Problem: You are attempting a conjugate addition or α-alkylation to produce this compound using an organocatalyst (e.g., a chiral amine), but the reaction is slow, incomplete, or yields a product with low ee.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.5, bgcolor="#FFFFFF", fontname="Arial", fontsize=11, label="Troubleshooting: Organocatalytic Reactions", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [color="#34A853", arrowhead=normal];

} Caption: Troubleshooting flowchart for organocatalytic reactions.

Data Presentation

Table 1: Influence of Reaction Conditions on Asymmetric Hydroformylation

The following data, adapted from studies on analogous internal and terminal aryl alkenes, illustrates the critical impact of ligand choice and syngas pressure on regioselectivity and enantioselectivity. This serves as a model for the optimization of this compound synthesis from 2-heptene.

Substrate AnalogueChiral LigandCO/H₂ Pressure (psi)Branched:Linear RatioEnantiomeric Excess (ee)
Styrene(S,S,S)-Diazaphospholane75 / 756 : 190%
Styrene(S,S,S)-Diazaphospholane120 / 4055 : 190%
trans-Anethole(S,S,S)-Diazaphospholane120 / 40>50 : 195%
cis-Anethole(S,S,S)-Diazaphospholane120 / 40>50 : 183%

Note: Data is representative of trends observed in rhodium-catalyzed hydroformylation and highlights key optimization parameters.

Experimental Protocols

Protocol 1: Representative Asymmetric Hydroformylation

This protocol is a general methodology for the asymmetric hydroformylation of an internal alkene like 2-heptene, based on established procedures for similar substrates.

G

Detailed Steps:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, a high-pressure reactor vessel is charged with the rhodium precursor (e.g., Rh(CO)₂(acac), 0.2 mol%) and the chiral diazaphospholane ligand (0.24 mol%).

  • Reagent Addition: The vessel is sealed, removed from the glovebox, and anhydrous, degassed toluene is added via syringe, followed by the substrate, 2-heptene (1.0 equivalent).

  • Reaction Execution: The reactor is purged several times with a 3:1 mixture of CO/H₂ before being pressurized to the final reaction pressure (e.g., 160 psi total). The reaction is heated to 40 °C with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS.

  • Workup: Upon completion, the reactor is cooled to room temperature and carefully vented. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to isolate this compound.

  • Analysis: The enantiomeric excess is determined by chiral GC or HPLC after derivatization of an aliquot of the product to the corresponding alcohol or acid.

Technical Support Center: Purification of 3-Methylheptanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Methylheptanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of common impurities from commercial this compound.

Common Impurities in Commercial this compound

Commercial this compound may contain several impurities stemming from its synthesis. The common methods for producing this compound are the oxidation of 3-methylheptanol and the hydroformylation of 1-hexene. Depending on the synthetic route and subsequent handling, the following impurities may be present:

  • 3-Methylheptanol: The unreacted starting material from the oxidation synthesis route.

  • 3-Methylheptanoic Acid: The over-oxidation product of this compound.[1]

  • Positional Isomers (e.g., 6-Methylheptanal): Can be formed as byproducts during the hydroformylation process.[1]

  • Other Aldehydes and Ketones: May arise from side reactions during synthesis.

  • Water: Can be present from the workup or absorbed from the atmosphere.

  • Polymers: Aldehydes can undergo self-condensation or polymerization over time.

Experimental Protocol: Purification of this compound via Bisulfite Adduct Formation

This protocol details the purification of this compound by forming a water-soluble bisulfite adduct, which allows for the separation of the aldehyde from non-aldehyde impurities. The purified aldehyde is then regenerated from the adduct.

Materials:

  • Commercial this compound

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • 10% Ethyl acetate in hexanes

  • Deionized water

  • 50% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

  • pH indicator strips or pH meter

Procedure:

Part 1: Formation and Extraction of the Bisulfite Adduct

  • Dissolution: In a fume hood, dissolve the impure this compound in an equal volume of dimethylformamide (DMF).

  • Adduct Formation: Transfer the solution to a separatory funnel. Add approximately 2.5 volumes of a freshly prepared saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for at least 30 seconds.[2] Vent the funnel frequently to release any pressure buildup.

  • Extraction: Add 2.5 volumes of deionized water and 2.5 volumes of 10% ethyl acetate in hexanes to the separatory funnel. Shake vigorously again.[2]

  • Phase Separation: Allow the layers to separate. The aqueous layer (bottom) now contains the this compound as the water-soluble bisulfite adduct. The organic layer (top) contains the non-aldehyde impurities.

  • Isolate Aqueous Layer: Carefully drain and collect the lower aqueous layer. The upper organic layer containing impurities can be discarded.

Part 2: Regeneration of Pure this compound

  • Preparation for Regeneration: Return the collected aqueous layer to the separatory funnel. Add an equal volume of ethyl acetate.

  • Basification: Slowly add 50% sodium hydroxide (NaOH) solution dropwise while gently swirling the funnel. Monitor the pH of the aqueous layer periodically. Continue adding NaOH until the pH reaches approximately 12.[2]

  • Regeneration and Extraction: Stopper the funnel and shake vigorously to extract the regenerated this compound into the ethyl acetate layer. Vent the funnel frequently.

  • Isolate Organic Layer: Allow the layers to separate and drain the lower aqueous layer. Collect the upper ethyl acetate layer which now contains the purified this compound.

  • Drying and Concentration: Transfer the ethyl acetate solution to a flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table provides an illustrative example of the effectiveness of the bisulfite purification method. The data is based on the purification of a similar aliphatic aldehyde and demonstrates the potential purity improvement.

AnalytePurity Before Purification (%)Purity After Purification (%)Recovery (%)
Aliphatic Aldehyde85>95>90

Note: This data is for illustrative purposes and actual results may vary depending on the initial purity and experimental conditions.

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Low yield of purified aldehyde 1. Incomplete formation of the bisulfite adduct. 2. The bisulfite adduct is partially soluble in the organic layer. 3. Incomplete regeneration of the aldehyde from the adduct.1. Use a freshly prepared saturated solution of sodium bisulfite. Increase the shaking time during adduct formation. 2. Perform a second extraction of the organic layer with a fresh portion of the bisulfite solution. 3. Ensure the pH of the aqueous layer is sufficiently basic (pH ~12) during regeneration. Allow for a longer stirring time after basification.[2]
Emulsion formation during extraction The presence of surfactants or fine particulate matter can stabilize emulsions.1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. 2. Allow the mixture to stand for a longer period. 3. If the emulsion persists, filter the mixture through a pad of Celite.
Solid forms at the interface of the two layers The bisulfite adduct of this compound may have limited solubility in both the aqueous and organic phases.Filter the entire mixture through Celite to remove the insoluble adduct before proceeding with the separation of the liquid layers.[3]
The final product is wet (contains water) Inefficient drying of the organic layer.1. Use an adequate amount of drying agent (e.g., MgSO₄ or Na₂SO₄). 2. Ensure sufficient contact time between the organic solution and the drying agent. 3. Perform a final wash with brine before drying.
Aldehyde decomposes during regeneration Some aldehydes are sensitive to strong basic conditions.Minimize the time the aldehyde is in contact with the strong base. Separate the organic layer promptly after regeneration.[2]

Frequently Asked Questions (FAQs)

Q1: Why is it important to use a freshly prepared sodium bisulfite solution? A1: Sodium bisulfite can be oxidized by air over time, reducing its effectiveness. A freshly prepared, saturated solution ensures the maximum concentration of the active bisulfite ion for efficient adduct formation.[2]

Q2: Can I use a different solvent instead of DMF to dissolve the initial sample? A2: Yes, other water-miscible solvents like methanol or THF can be used.[3] However, for aliphatic aldehydes like this compound, DMF has been shown to improve the removal rates.[2]

Q3: My aldehyde has a stereocenter. Will this purification method cause racemization? A3: Aldehydes with a stereocenter at the alpha-position can be prone to epimerization under the strong basic conditions used for regeneration.[2] If this is a concern, it is advisable to minimize the exposure time to the base.

Q4: Can this method be used to remove ketone impurities? A4: The formation of a bisulfite adduct is generally less efficient for ketones compared to aldehydes, especially for sterically hindered ketones. This method is most effective for separating aldehydes from non-carbonyl compounds and sterically hindered ketones.[2]

Q5: How can I confirm the purity of my final product? A5: The purity of the this compound can be assessed using analytical techniques such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow cluster_prep Part 1: Adduct Formation & Extraction cluster_regen Part 2: Aldehyde Regeneration start Dissolve crude this compound in DMF add_bisulfite Add saturated NaHSO₃ solution and shake start->add_bisulfite add_solvents Add water and 10% ethyl acetate/hexanes add_bisulfite->add_solvents separate_layers Separate aqueous and organic layers add_solvents->separate_layers aqueous_layer Aqueous layer with bisulfite adduct separate_layers->aqueous_layer organic_layer Organic layer with impurities (discard) separate_layers->organic_layer add_ethyl_acetate Add ethyl acetate to aqueous layer aqueous_layer->add_ethyl_acetate add_naoh Add 50% NaOH to pH 12 add_ethyl_acetate->add_naoh extract_aldehyde Extract regenerated aldehyde into ethyl acetate add_naoh->extract_aldehyde separate_final Separate layers extract_aldehyde->separate_final dry_concentrate Dry organic layer and concentrate separate_final->dry_concentrate final_product Pure this compound dry_concentrate->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_separation Separation Issues start Problem Encountered During Purification low_yield Low yield of pure aldehyde? start->low_yield separation_issue Phase separation problem? start->separation_issue incomplete_adduct Incomplete adduct formation? low_yield->incomplete_adduct incomplete_regen Incomplete regeneration? incomplete_adduct->incomplete_regen No solution_adduct Use fresh NaHSO₃, increase shaking time incomplete_adduct->solution_adduct Yes solution_regen Ensure pH ~12, increase stirring time incomplete_regen->solution_regen Yes emulsion Emulsion formed? separation_issue->emulsion solid_interface Solid at interface? emulsion->solid_interface No solution_emulsion Add brine or filter through Celite emulsion->solution_emulsion Yes solution_solid Filter the entire mixture through Celite solid_interface->solution_solid Yes

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Chiral Separation of 3-Methylheptanal Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving the enantiomers of 3-Methylheptanal using High-Performance Liquid Chromatography (HPLC). Find answers to frequently asked questions and follow detailed troubleshooting guides to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor or no resolution of this compound enantiomers?

A1: The most frequent cause of poor resolution is an inappropriate Chiral Stationary Phase (CSP). This compound is a small, chiral aliphatic aldehyde, and its enantiomers require a CSP that can form transient, diastereomeric complexes with sufficient stability differences to effect separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a successful starting point for such compounds.[1] If the chosen column does not provide any separation, screening different types of CSPs is the recommended first step.

Q2: How does the mobile phase composition affect the separation?

A2: Mobile phase composition is critical for optimizing resolution. In normal-phase mode, which is commonly used for relatively non-polar compounds like this compound, the ratio of a non-polar solvent (e.g., hexane or heptane) to a polar modifier (e.g., isopropanol or ethanol) is a key parameter.[2] Adjusting the concentration of the alcohol modifier can significantly impact retention times and selectivity. In reversed-phase mode, the ratio of water to an organic modifier like acetonitrile or methanol plays a similar role.[3][4]

Q3: What is the effect of temperature on the chiral separation of this compound?

A3: Temperature can have a significant and sometimes unpredictable impact on chiral separations.[5] Generally, lower temperatures can enhance the stability of the transient diastereomeric complexes formed on the CSP, leading to better selectivity and improved resolution.[6] However, higher temperatures can improve column efficiency and peak shape.[6] It is an important parameter to screen, and both increasing and decreasing the temperature from ambient should be investigated.[5][6]

Q4: My peaks are broad or splitting. What could be the cause?

A4: Peak broadening or splitting can stem from several issues. Common causes include column contamination or degradation, sample overload, or an inappropriate sample solvent.[7][8] Ensure your sample is fully dissolved in the mobile phase or a weaker solvent. Flushing the column or, if necessary, replacing it can resolve column-related issues.[9] Peak splitting, specifically, can also indicate a problem with the column bed's integrity.[8]

Q5: How can I improve the reproducibility of my results?

A5: Poor reproducibility in chiral HPLC is often linked to inconsistent mobile phase preparation, fluctuating column temperatures, and insufficient column equilibration.[2] Always use a column oven for stable temperature control. Chiral columns may require longer equilibration times than achiral columns, especially after changing the mobile phase.[2] Precise and consistent preparation of the mobile phase is also crucial.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC analysis of this compound enantiomers.

Problem 1: No Separation of Enantiomers
Possible Cause Suggested Solution
Incorrect Chiral Stationary Phase (CSP) Screen different CSPs. Good starting points for aliphatic aldehydes are polysaccharide-based columns (e.g., cellulose or amylose derivatives).
Inappropriate Mobile Phase Mode If using normal phase (e.g., hexane/isopropanol), try a polar organic mode (e.g., acetonitrile/methanol) or reversed-phase, if compatible with the CSP.
Mobile Phase Composition is Not Optimal Systematically vary the percentage of the alcohol modifier in normal phase (e.g., from 1% to 20% isopropanol in hexane).
Problem 2: Poor Resolution (Rs < 1.5)
Possible Cause Suggested Solution
Sub-optimal Mobile Phase Strength Fine-tune the mobile phase composition. Small changes in the modifier percentage can significantly impact resolution.
Flow Rate is Too High Chiral separations often benefit from lower flow rates than achiral methods. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[2]
Temperature is Not Optimal Evaluate the effect of temperature. Test temperatures both above and below ambient (e.g., 10°C, 25°C, 40°C).[2]
Incorrect Mobile Phase Additive For certain CSPs, a small amount of an acidic or basic additive can improve peak shape and resolution.
Problem 3: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Column Overload Reduce the concentration of the sample being injected.
Sample Solvent Incompatible with Mobile Phase Dissolve the sample in the initial mobile phase whenever possible.
Contamination at Column Inlet Flush the column with a strong solvent. If the problem persists, replace the column.[9]
Secondary Interactions with Silica Support Add a competing agent to the mobile phase, such as a small amount of a suitable acid or base, if compatible with the CSP.

Experimental Protocols

Protocol 1: Chiral Method Development Screening for this compound

This protocol outlines a systematic approach to developing a separation method for this compound enantiomers.

1. Column Selection:

  • Begin with polysaccharide-based chiral stationary phases. A good initial screening set includes:

    • Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

    • Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

2. Mobile Phase Screening (Normal Phase):

  • Prepare mobile phases consisting of n-Hexane and an alcohol modifier (Isopropanol or Ethanol).

  • Screening Gradient (if available): Run a gradient from 1% to 20% alcohol modifier over 20-30 minutes to identify a promising isocratic condition.

  • Isocratic Screening:

    • Mobile Phase A: n-Hexane / Isopropanol (98:2, v/v)

    • Mobile Phase B: n-Hexane / Isopropanol (90:10, v/v)

    • Mobile Phase C: n-Hexane / Isopropanol (80:20, v/v)

3. Standard Operating Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 5 µL

  • Sample Concentration: 1 mg/mL in n-Hexane

  • Detection: UV at 210 nm (as aldehydes have a weak chromophore) or use a Refractive Index (RI) detector.

4. Data Evaluation:

  • For each condition, calculate the retention factors (k), selectivity (α), and resolution (Rs).

  • The goal is to achieve baseline resolution (Rs ≥ 1.5).

Data Summary Table for Screening Results (Example)

ColumnMobile Phase (Hexane:IPA)k1k2Selectivity (α)Resolution (Rs)
Cellulose-CSP98:22.52.81.121.3
Cellulose-CSP90:101.81.91.050.8
Amylose-CSP98:23.13.51.131.6
Amylose-CSP90:102.22.41.091.1
Protocol 2: Method Optimization

Once a promising condition is identified (e.g., Amylose-CSP with Hexane:IPA 98:2), proceed with optimization.

1. Fine-tune Mobile Phase:

  • Adjust the isopropanol percentage in small increments (e.g., 1.5%, 2.0%, 2.5%).

2. Optimize Flow Rate:

  • Test lower flow rates (e.g., 0.8 mL/min, 0.6 mL/min, 0.5 mL/min) to see if resolution improves.

3. Optimize Temperature:

  • Analyze samples at different temperatures (e.g., 15°C, 25°C, 35°C) to determine the optimal condition for resolution and analysis time.

Optimized Parameters Table (Example)

ParameterTested ValuesOptimal Value
Column Amylose-CSPAmylose-CSP
Mobile Phase Hexane:IPA (98.5:1.5), (98:2), (97.5:2.5)Hexane:IPA (98.5:1.5)
Flow Rate 1.0, 0.8, 0.6 mL/min0.6 mL/min
Temperature 15, 25, 35 °C15 °C
Resulting Rs -2.1

Visual Guides

Workflow start Start: Separate this compound Enantiomers csp Select Chiral Stationary Phases (e.g., Cellulose, Amylose) start->csp mobile_phase Screen Mobile Phases (e.g., Normal Phase: Hexane/IPA) csp->mobile_phase initial_run Perform Initial HPLC Runs mobile_phase->initial_run eval Evaluate Resolution (Rs) initial_run->eval success Successful Separation (Rs >= 1.5) eval->success Yes fail Poor or No Resolution (Rs < 1.5) eval->fail No optimize Optimize Method (Flow Rate, Temperature, Mobile Phase %) optimize->initial_run fail->optimize Refine

Caption: Chiral HPLC method development workflow.

Troubleshooting problem Problem: Poor Resolution (Rs < 1.5) q_separation Any peak separation observed? problem->q_separation sol_mobile_phase Adjust Mobile Phase (% Modifier) q_separation->sol_mobile_phase Yes sol_change_csp Change Chiral Stationary Phase (CSP) q_separation->sol_change_csp No sol_flow_rate Decrease Flow Rate sol_mobile_phase->sol_flow_rate sol_temp Vary Temperature sol_flow_rate->sol_temp sol_change_mode Change Mobile Phase Mode (e.g., NP to RP) sol_change_csp->sol_change_mode

Caption: Troubleshooting decision tree for poor resolution.

References

Technical Support Center: 3-Methylheptanal Reaction Work-up Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylheptanal. The following sections detail work-up procedures for the common synthetic routes to this branched aldehyde: oxidation of 3-methylheptanol and hydroformylation of 2-methyl-1-hexene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the work-up of this compound synthesis reactions.

Route 1: Oxidation of 3-Methylheptanol

The oxidation of 3-methylheptanol to this compound can be achieved using various reagents. Each method has its own set of potential work-up challenges.

Issue 1: Low Yield of this compound After Work-up

Potential CauseTroubleshooting Steps
Over-oxidation to 3-methylheptanoic acid - Ensure anhydrous conditions, as the presence of water can facilitate over-oxidation, especially with stronger oxidizing agents.[1] - Use a milder, selective oxidizing agent such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation protocol.[2][3]
Incomplete Reaction - Monitor the reaction progress closely using TLC or GC analysis. - Ensure the oxidizing agent is fresh and active.
Product Loss During Aqueous Extraction - Minimize the volume of aqueous washes. - Saturate the aqueous layer with NaCl (brine wash) to decrease the solubility of the aldehyde in the aqueous phase.
Product Volatility - Use a rotary evaporator with a cooled trap and apply vacuum cautiously to avoid loss of the aldehyde.

Issue 2: Presence of Impurities in the Final Product

Potential CauseTroubleshooting Steps
Residual Oxidizing Agent or Byproducts - PCC: Filter the reaction mixture through a pad of Celite or silica gel to remove chromium salts.[4] - Dess-Martin Periodinane: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The resulting iodo-compound byproduct can be removed by filtration or extraction.[3][5] - Swern Oxidation: Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine to remove triethylamine salts and other water-soluble byproducts.[6]
Unreacted 3-Methylheptanol - Ensure the use of a slight excess of the oxidizing agent. - Purify the crude product using flash column chromatography or distillation.
Formation of 3-Methylheptanoic Acid - Wash the organic layer with a mild base such as saturated aqueous NaHCO₃ to extract the acidic impurity.

Issue 3: Formation of a Stable Emulsion During Extraction

Potential CauseTroubleshooting Steps
Presence of Surfactant-like Intermediates or Byproducts - Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. - Allow the mixture to stand for an extended period. - Filter the entire mixture through a pad of Celite.
Route 2: Hydroformylation of 2-Methyl-1-hexene

The hydroformylation of 2-methyl-1-hexene presents challenges related to catalyst removal and control of regioselectivity.

Issue 1: Inefficient Removal of the Rhodium Catalyst

Potential CauseTroubleshooting Steps
Use of a Homogeneous Catalyst - If using a water-soluble ligand (e.g., TPPTS), perform an aqueous extraction to remove the catalyst. - For oil-soluble catalysts, consider passing the reaction mixture through a column of activated carbon or silica gel.
Catalyst Leaching into the Product - Optimize the phase-separation conditions (temperature and solvent) to minimize catalyst carryover into the organic product phase.

Issue 2: Low Regioselectivity (Formation of 2,3-Dimethylheptanal)

Potential CauseTroubleshooting Steps
Reaction Conditions Favoring Branched Isomer - The hydroformylation of α-olefins can produce both linear and branched aldehydes.[7] The choice of ligands on the rhodium catalyst is crucial for controlling regioselectivity.[8] - Modify the ligand-to-metal ratio and the reaction temperature and pressure to favor the formation of the desired linear product (this compound).
Isomerization of the Starting Alkene - Under certain conditions, the catalyst can isomerize the starting 2-methyl-1-hexene to internal alkenes, which can then undergo hydroformylation to yield other aldehyde isomers.[7][9] Minimize reaction time and temperature to reduce isomerization.

Frequently Asked Questions (FAQs)

Q1: How can I prevent the over-oxidation of this compound to 3-methylheptanoic acid during synthesis?

A1: To prevent over-oxidation, it is crucial to use a mild and selective oxidizing agent under anhydrous conditions. Reagents like Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), and the Swern oxidation are preferred for the synthesis of aldehydes from primary alcohols as they generally do not oxidize aldehydes further.[2][3] Performing the reaction in a non-aqueous solvent like dichloromethane is also critical, as the presence of water can lead to the formation of a hydrate intermediate that is more susceptible to oxidation.[1]

Q2: What is the best way to remove the chromium byproducts from a PCC oxidation?

A2: The reduced chromium salts from a PCC oxidation often form a tarry residue that can complicate product isolation. A common and effective method is to adsorb these byproducts onto a solid support. This is typically done by adding Celite or silica gel to the reaction mixture, followed by filtration through a pad of the same material.[4]

Q3: My Swern oxidation work-up has a very unpleasant smell. What is it and how can I get rid of it?

A3: The strong, unpleasant odor is due to the formation of dimethyl sulfide ((CH₃)₂S) as a byproduct of the Swern oxidation.[6] To mitigate this, all manipulations should be performed in a well-ventilated fume hood. Glassware that has come into contact with dimethyl sulfide can be rinsed with a bleach solution to oxidize the volatile and odorous sulfide to the non-volatile and odorless sulfoxide or sulfone.

Q4: How can I improve the regioselectivity of the hydroformylation of 2-methyl-1-hexene to favor this compound?

A4: The regioselectivity of hydroformylation is primarily influenced by the catalyst system, particularly the ligands attached to the rhodium center.[8] Bulky phosphine or phosphite ligands tend to favor the formation of the linear aldehyde (this compound) by sterically hindering the addition of the formyl group to the internal carbon of the double bond. Optimizing reaction parameters such as temperature, pressure, and syngas (CO/H₂) ratio can also influence the product distribution.

Q5: What are the best storage conditions for purified this compound?

A5: Aliphatic aldehydes like this compound are prone to oxidation by air to form the corresponding carboxylic acid and can also undergo trimerization. For long-term storage, it is recommended to keep the aldehyde in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (refrigerated). The addition of a radical inhibitor such as butylated hydroxytoluene (BHT) can also help to prevent oxidation.

Experimental Protocols

Protocol 1: Work-up for Dess-Martin Periodinane (DMP) Oxidation of 3-Methylheptanol
  • Upon completion of the reaction (monitored by TLC or GC), dilute the reaction mixture with an equal volume of diethyl ether.

  • Pour the diluted mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Shake the funnel vigorously until the two layers become clear.

  • Separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine all organic layers and wash with saturated aqueous NaHCO₃, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation.[10][11]

Protocol 2: Work-up for Hydroformylation of 2-Methyl-1-hexene with a Water-Soluble Rhodium Catalyst
  • After the reaction is complete, cool the reaction vessel to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Add deionized water to the funnel to extract the water-soluble rhodium catalyst.

  • Shake the funnel and allow the layers to separate. The upper organic layer contains the product, while the lower aqueous layer contains the catalyst.

  • Separate the organic layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

  • The crude product can be further purified by vacuum distillation to separate this compound from any isomeric byproducts and unreacted starting material.[10][11]

Data Presentation

Table 1: Comparison of Oxidation Work-up Procedures for this compound Synthesis

Oxidation MethodTypical Work-up SummaryCommon ImpuritiesTypical Yield Range
PCC Filtration through Celite/silica, solvent evaporation.Chromium salts, unreacted alcohol, 3-methylheptanoic acid.70-85%
Swern Quench with water, extraction with an organic solvent, washes with dilute acid and base.[6]Triethylammonium salts, dimethyl sulfide, unreacted alcohol.Good to excellent
Dess-Martin Quench with NaHCO₃/Na₂S₂O₃, extraction, washes.[3][5]Iodo-byproducts, unreacted alcohol.High

Table 2: Potential Byproducts in the Hydroformylation of 2-Methyl-1-hexene

ByproductFormation Pathway
2,3-Dimethylheptanal Hydroformylation at the internal carbon of the double bond (branched isomer).[7]
Internal hexene isomers Isomerization of the starting 2-methyl-1-hexene catalyzed by the rhodium complex.[7][9]
3-Methylheptane Hydrogenation of the starting alkene or reduction of the product aldehyde.

Visualizations

experimental_workflow_oxidation cluster_reaction Oxidation Reaction cluster_workup Work-up cluster_purification Purification Reaction 3-Methylheptanol + Oxidant Quenching Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Aqueous Washes Extraction->Washing Drying Drying Agent Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Chromatography or Distillation Evaporation->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via oxidation.

troubleshooting_logic_hydroformylation Start Crude Product Analysis Impurity_Check Impurities Detected? Start->Impurity_Check Catalyst_Check Residual Catalyst? Impurity_Check->Catalyst_Check Yes No_Impurities Proceed to Final Purification Impurity_Check->No_Impurities No Isomer_Check Isomeric Aldehyde Present? Catalyst_Check->Isomer_Check No Catalyst_Removal Implement Catalyst Removal Protocol (e.g., Aqueous Extraction, Carbon Treatment) Catalyst_Check->Catalyst_Removal Yes Isomer_Check->No_Impurities No Optimize_Conditions Optimize Reaction Conditions (Ligand, T, P) for Regioselectivity Isomer_Check->Optimize_Conditions Yes (High Level) Fractional_Distillation Perform Fractional Distillation Isomer_Check->Fractional_Distillation Yes (Low Level) Catalyst_Removal->Isomer_Check Optimize_Conditions->Fractional_Distillation

Caption: Troubleshooting logic for hydroformylation work-up.

References

Validation & Comparative

A Comparative Analysis of 3-Methylheptanal and Heptanal: Sensory and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct characteristics of the branched-chain aldehyde, 3-Methylheptanal, versus its straight-chain counterpart, Heptanal.

This guide provides a comprehensive comparison of the sensory and chemical properties of this compound and heptanal. The information presented is supported by experimental data and detailed methodologies to assist researchers in the fields of flavor science, food chemistry, and sensory perception.

Chemical Properties: A Structural Comparison

Heptanal is a straight-chain saturated aldehyde, while this compound is a branched-chain isomer. This structural difference, specifically the presence of a methyl group on the third carbon of the heptanal backbone, significantly influences their physical and chemical properties.

PropertyThis compoundHeptanal
Molecular Formula C8H16O[1]C7H14O
Molecular Weight 128.21 g/mol [1]114.18 g/mol
Boiling Point 155-160 °C (estimated)[1]~153 °C
Density 0.82-0.84 g/cm³ (estimated)[1]~0.817 g/mL
Structure A heptanal backbone with a methyl group at the third carbon position.A straight seven-carbon chain with a terminal aldehyde group.

Sensory Properties: A Tale of Two Aromas

The structural variance between these two aldehydes also leads to distinct sensory profiles, particularly in their odor characteristics.

Sensory AttributeThis compoundHeptanal
Odor Description Imparts green, citrus-like notes.[1]Described as having a fatty, harsh, and pungent odor with green and citrus-like notes.
Odor Threshold Not widely reported in reviewed literature.3 ppb in water

Experimental Protocols

Sensory Evaluation: Descriptive Analysis

Objective: To identify and quantify the sensory attributes of a flavor compound.

Procedure:

  • A panel of 8-12 highly trained sensory assessors is selected.

  • Samples of the aldehyde are prepared at a defined concentration in a neutral medium (e.g., water, deodorized oil).

  • The panel develops a lexicon of sensory descriptors to characterize the aroma and taste.

  • Each panelist independently rates the intensity of each descriptor on a structured scale (e.g., a 15-point line scale anchored with "low" and "high").

  • The data is collected and statistically analyzed to generate a sensory profile for each compound.

Chemical Analysis: Gas Chromatography-Olfactometry (GC-O)

Objective: To separate and identify odor-active compounds in a sample and characterize their aroma.

Procedure:

  • The aldehyde sample is introduced into a gas chromatograph (GC) for separation based on volatility and column interaction.

  • The effluent from the GC column is split, with one portion directed to a chemical detector (e.g., mass spectrometer for identification) and the other to a sniffing port.

  • A trained sensory panelist or "sniffer" at the sniffing port evaluates the odor of the eluting compounds.

  • The panelist records the retention time and provides a description of the perceived odor.

  • This process allows for the correlation of specific chemical compounds with their sensory impact.

Olfactory Signaling Pathway

The perception of aldehydes like this compound and heptanal is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain for interpretation as a specific scent.

Olfactory_Signaling_Pathway Olfactory Signaling Pathway for Aldehydes Odorant Aldehyde (e.g., this compound, Heptanal) OR Olfactory Receptor (OR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca²⁺ / Na⁺ Influx CNG_Channel->Ca_Na_Influx Allows Depolarization Neuron Depolarization Ca_Na_Influx->Depolarization Signal_To_Brain Signal to Brain Depolarization->Signal_To_Brain Generates

Caption: A simplified diagram of the olfactory signal transduction cascade initiated by the binding of an aldehyde to an olfactory receptor.

Experimental Workflow: From Sample to Sensory Profile

The comprehensive analysis of a flavor compound involves a multi-step process that integrates both chemical and sensory evaluation techniques.

Experimental_Workflow Workflow for Sensory and Chemical Analysis cluster_chemical Chemical Analysis cluster_sensory Sensory Evaluation Sample_Prep_Chem Sample Preparation GC_O Gas Chromatography-Olfactometry (GC-O) Sample_Prep_Chem->GC_O GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Sample_Prep_Chem->GC_MS Data_Analysis_Chem Data Analysis & Compound ID GC_O->Data_Analysis_Chem GC_MS->Data_Analysis_Chem Final_Profile Comprehensive Flavor Profile Data_Analysis_Chem->Final_Profile Sample_Prep_Sensory Sample Preparation Sensory_Panel Descriptive Sensory Panel Sample_Prep_Sensory->Sensory_Panel Data_Analysis_Sensory Statistical Analysis Sensory_Panel->Data_Analysis_Sensory Data_Analysis_Sensory->Final_Profile

Caption: A flowchart illustrating the parallel workflows for chemical and sensory analysis, culminating in a comprehensive flavor profile.

References

A Comparative Analysis of 3-Methylheptanal and 6-Methylheptanal for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the structural isomers 3-Methylheptanal and 6-methylheptanal, this report details their chemical and physical properties, synthesis routes, and analytical methodologies. It aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison to inform their work in areas such as flavor chemistry, fragrance development, and chemical synthesis.

As positional isomers, this compound and 6-methylheptanal share the same molecular formula (C8H16O) and molecular weight (128.21 g/mol ), yet the different placement of the methyl group on the heptanal backbone results in distinct physical and sensory characteristics. This guide summarizes key quantitative data, outlines experimental protocols for their synthesis and analysis, and provides visualizations of relevant chemical processes.

Chemical and Physical Properties: A Comparative Overview

The location of the methyl group significantly influences the boiling point and density of these aldehydes. 6-methylheptanal, with its methyl group further from the aldehyde functional group, exhibits a slightly higher boiling point and density compared to this compound. This can be attributed to differences in intermolecular forces and molecular packing.

PropertyThis compound6-Methylheptanal
Molecular Formula C8H16O[1][2]C8H16O[3]
Molecular Weight 128.21 g/mol [1][2]128.21 g/mol [3]
CAS Number 27608-03-3[1]63885-09-6[3]
Boiling Point 163-164 °C162-163 °C at 760 mm Hg[4]
Density 0.825 g/cm³0.806-0.816 g/cm³ at 25 °C[5]
Refractive Index 1.4241.406-1.416 at 20 °C[5]
Flash Point 47 °C46.11 °C[5]
Odor Profile Green, fatty, aldehydicFresh, green, juicy, sweet, orange[4][5]

Synthesis of Methylheptanal Isomers

The synthesis of this compound and 6-methylheptanal can be achieved through various established organic chemistry reactions. The choice of synthetic route often depends on the availability of starting materials and desired purity.

Synthesis of this compound via Oxidation

A common laboratory-scale synthesis of this compound involves the oxidation of the corresponding primary alcohol, 3-methylheptan-1-ol.

G 3-Methylheptan-1-ol 3-Methylheptan-1-ol This compound This compound 3-Methylheptan-1-ol->this compound PCC, CH2Cl2

Oxidation of 3-methylheptan-1-ol to this compound.

Experimental Protocol: Oxidation of 3-Methylheptan-1-ol

  • Dissolution: Dissolve 3-methylheptan-1-ol in a suitable solvent, such as dichloromethane (CH2Cl2).

  • Oxidation: Add an oxidizing agent, for example, pyridinium chlorochromate (PCC), to the solution. The reaction is typically carried out at room temperature.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction and purify the product. This may involve filtration to remove the chromium salts, followed by washing the organic layer with water and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure this compound.

Synthesis of 6-Methylheptanal via Hydroformylation

6-Methylheptanal can be synthesized through the hydroformylation of 5-methyl-1-hexene. This industrial process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene.

G 5-Methyl-1-hexene 5-Methyl-1-hexene 6-Methylheptanal 6-Methylheptanal 5-Methyl-1-hexene->6-Methylheptanal CO, H2, Rh catalyst

Hydroformylation of 5-methyl-1-hexene.

Experimental Protocol: Hydroformylation of 5-Methyl-1-hexene

  • Catalyst Preparation: Prepare a rhodium-based catalyst, often with a phosphine ligand, in a suitable solvent under an inert atmosphere.

  • Reaction Setup: Charge a high-pressure reactor with the catalyst solution and 5-methyl-1-hexene.

  • Reaction Conditions: Pressurize the reactor with a mixture of carbon monoxide (CO) and hydrogen (H2) gas (syngas). Heat the reactor to the desired temperature, typically between 80-120°C.

  • Monitoring: Monitor the reaction progress by measuring the uptake of syngas.

  • Product Isolation: After the reaction is complete, cool the reactor and vent the excess gas. The product, 6-Methylheptanal, can be isolated from the reaction mixture by distillation.

Analytical Characterization: GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds like this compound and 6-methylheptanal.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis Sample Sample Derivatization (PFBHA) Derivatization (PFBHA) Sample->Derivatization (PFBHA) Extraction (SPME) Extraction (SPME) Derivatization (PFBHA)->Extraction (SPME) Injection Injection Extraction (SPME)->Injection Separation (GC Column) Separation (GC Column) Injection->Separation (GC Column) Detection (MS) Detection (MS) Separation (GC Column)->Detection (MS) Data Analysis Data Analysis Detection (MS)->Data Analysis

Workflow for GC-MS analysis of methylheptanals.

Experimental Protocol: GC-MS Analysis of Methylheptanals [6][7][8][9][10]

  • Sample Preparation and Derivatization: Due to the volatility and reactivity of aldehydes, derivatization is often employed to improve chromatographic separation and detection sensitivity.[6][7] A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde to form a stable oxime derivative.[6][7] Headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization is a sensitive technique for this purpose.[7]

  • Gas Chromatography (GC):

    • Injector: Split/splitless injector, typically operated at a temperature of 250°C.

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the isomers.

    • Oven Program: Start with an initial temperature of around 40-60°C, hold for a few minutes, then ramp the temperature at a rate of 5-10°C/min to a final temperature of 250-280°C.

  • Mass Spectrometry (MS):

    • Ionization: Electron ionization (EI) at 70 eV is commonly used.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer.

    • Scan Range: Scan from a mass-to-charge ratio (m/z) of approximately 40 to 300.

  • Data Analysis: Identify the compounds based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST). Quantification can be performed using an internal standard and a calibration curve.

Signaling Pathways and Biological Relevance

While specific signaling pathways directly involving this compound and 6-methylheptanal are not extensively documented in current literature, branched-chain aldehydes, in general, are known to be involved in various biochemical pathways, particularly in the context of flavor and fragrance perception in biological systems. They are often products of amino acid catabolism and can act as signaling molecules in sensory neurons. Further research is needed to elucidate the specific roles of these two isomers in biological signaling.

Conclusion

This compound and 6-methylheptanal, while structurally similar, exhibit distinct properties that are important for their application in various fields. The position of the methyl group influences their physical characteristics and sensory profiles. The synthetic and analytical methods outlined in this guide provide a framework for researchers to produce and characterize these compounds. Further investigation into their biological activities and potential roles in signaling pathways could open up new avenues for their application in drug development and other scientific disciplines.

References

Enantioselective Bioactivity: A Comparative Analysis of (R)-3-Methylheptanal and (S)-3-Methylheptanal

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the stereospecific biological activities of the enantiomeric pair, (R)- and (S)-3-Methylheptanal, reveals a nuanced world of chemical communication in insects. While direct comparative studies on these specific enantiomers are limited in the public domain, extensive research on structurally similar chiral semiochemicals, such as 4-methyl-3-heptanol and 4-methyl-3-heptanone, provides a strong predictive framework for their likely roles as highly stereospecific insect pheromones.

The chirality of a molecule can dramatically alter its biological function, a principle well-established in the field of chemical ecology. In insects, the precise stereochemistry of a pheromone often determines whether it acts as an attractant, a repellent, or is simply inactive. This guide synthesizes available information and draws parallels from closely related compounds to compare the anticipated biological activities of (R)-3-Methylheptanal and (S)-3-Methylheptanal.

Data Presentation: Predicted Pheromonal Activity

Based on the well-documented stereospecificity of insect pheromones with similar structures, the following table outlines the predicted differential activities of (R)- and (S)-3-Methylheptanal. It is important to note that these are hypothesized activities pending direct experimental validation.

EnantiomerPredicted Biological ActivityTarget Insect Group (Hypothesized)Supporting Evidence from Analogs
(R)-3-Methylheptanal Likely acts as a specific attractant or aggregation pheromone for certain insect species.Coleoptera (Beetles), Hymenoptera (Ants)The (3S,4S)-stereoisomer of 4-methyl-3-heptanol is a major aggregation pheromone component for several bark beetle species. The (S)-enantiomer of 4-methyl-3-heptanone functions as an alarm pheromone in ants.
(S)-3-Methylheptanal May act as an antagonist or inhibitor to the (R)-enantiomer, or as a pheromone for a different species. It could also be biologically inactive in the target species for the (R)-enantiomer.Coleoptera (Beetles), Hymenoptera (Ants)In some bark beetle species, certain stereoisomers of 4-methyl-3-heptanol are inhibitory to the aggregation response elicited by the primary pheromone component.

Experimental Protocols

Synthesis of Enantiomerically Pure (R)- and (S)-3-Methylheptanal

Objective: To obtain highly pure samples of each enantiomer for biological assays.

Methodology: Asymmetric synthesis is crucial. A common approach involves the use of a chiral auxiliary or a stereoselective catalyst.

  • Starting Material: Commercially available chiral precursors, such as (R)- or (S)-citronellal, can be utilized.

  • Key Reaction Steps:

    • Oxidative Cleavage: Ozonolysis of the double bond in the chiral precursor to yield a shorter-chain aldehyde.

    • Wittig Reaction or Grignard Addition: To elongate the carbon chain to the desired heptanal structure.

    • Purification: Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) is used to verify the enantiomeric purity of the final products.

Electroantennography (EAG)

Objective: To measure the response of an insect's antenna to the synthesized enantiomers, indicating their potential as semiochemicals.

Methodology:

  • Insect Preparation: An antenna is carefully excised from a live insect and mounted between two electrodes.

  • Stimulus Delivery: A constant stream of purified air is passed over the antenna. Puffs of air containing a known concentration of the test enantiomer are introduced into the airstream.

  • Data Recording: The electrical potential difference between the electrodes is amplified and recorded. A significant negative deflection upon stimulus delivery indicates a response.

  • Controls: A solvent blank and a known pheromone standard are used as negative and positive controls, respectively.

Behavioral Assays (Wind Tunnel or Olfactometer)

Objective: To observe the behavioral response of insects to the enantiomers.

Methodology:

  • Apparatus: A wind tunnel or a Y-tube olfactometer is used to create a controlled environment with a laminar airflow.

  • Procedure:

    • Insects are released at the downwind end of the apparatus.

    • A point source releasing one of the enantiomers (or a blend) is placed at the upwind end.

    • The flight path and behavior of the insects are recorded and analyzed. Behaviors of interest include upwind flight, casting, and landing at the source.

  • Data Analysis: The percentage of insects responding to the stimulus and the characteristics of their flight are compared between the two enantiomers and a control.

Mandatory Visualization

The following diagrams illustrate the conceptual frameworks for the synthesis and evaluation of the biological activity of (R)- and (S)-3-Methylheptanal.

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis & Comparison start Chiral Precursor step1 Chemical Transformations start->step1 end_R (R)-3-Methylheptanal step1->end_R end_S (S)-3-Methylheptanal step1->end_S eag Electroantennography (EAG) end_R->eag behavior Behavioral Assays end_R->behavior end_S->eag end_S->behavior comparison Comparative Bioactivity eag->comparison behavior->comparison

Caption: Workflow for Synthesis and Bio-evaluation.

signaling_pathway cluster_R (R)-3-Methylheptanal Pathway cluster_S (S)-3-Methylheptanal Pathway R_pheromone (R)-Enantiomer R_receptor Specific Olfactory Receptor (ORx) R_pheromone->R_receptor Binds R_neuron Olfactory Sensory Neuron Activation R_receptor->R_neuron R_brain Signal to Antennal Lobe R_neuron->R_brain R_behavior Attraction Behavior R_brain->R_behavior S_pheromone (S)-Enantiomer S_receptor Different OR (ORy) or No Binding S_pheromone->S_receptor S_neuron Inhibition or No Activation S_receptor->S_neuron S_brain Altered/No Signal to Antennal Lobe S_neuron->S_brain S_behavior Repellency or No Response S_brain->S_behavior

Caption: Hypothesized Olfactory Signaling Pathways.

Structure-Activity Relationship of 3-Methylheptanal Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between chemical structures and their biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-Methylheptanal analogs, primarily focusing on their interaction with olfactory receptors. While specific quantitative binding affinities for this compound analogs are not widely available in public literature, a robust body of research on related aliphatic aldehydes allows for the extrapolation of key SAR principles. This guide synthesizes that information, presenting it in a clear, data-driven format to aid in the design and evaluation of novel analogs.

Introduction to this compound and its Biological Significance

This compound is a branched aliphatic aldehyde known for its characteristic odor profile. Like other volatile aldehydes, its primary biological interaction in mammals occurs with olfactory receptors (ORs), a large family of G-protein coupled receptors (GPCRs) located in the olfactory sensory neurons.[1][2] The activation of these receptors initiates a signaling cascade that results in the perception of smell. The structural features of this compound, including its carbon chain length, the presence of the aldehyde functional group, and the methyl branch, are all critical determinants of its interaction with specific ORs and, consequently, its odor profile and potency. Understanding the SAR of this and related molecules is crucial for the targeted design of new fragrance compounds and for studying the molecular mechanisms of olfaction.

Comparative Analysis of Aliphatic Aldehyde Activity

The biological activity of volatile aldehydes is often quantified by their odor detection threshold (ODT), which is the minimum concentration of a substance in the air that can be detected by the human sense of smell. A lower ODT corresponds to a higher potency. The following table summarizes the ODTs for a series of linear aliphatic aldehydes, illustrating the critical role of carbon chain length in olfactory perception.

CompoundCarbon Chain LengthOdor Detection Threshold (ppb)
Propanal32.0[3][4]
Butanal40.46[3][4]
Hexanal60.33[3][4]
Heptanal 7 -
Octanal80.17[3][4]
Nonanal90.53[3][4]

Data sourced from studies on human subjects using a 3-alternative forced-choice procedure.[3][4]

As the data indicates, there is an optimal carbon chain length for activating olfactory receptors, with octanal showing the lowest ODT in this series.[3][4] This suggests that the binding pocket of the responding ORs has a specific size preference. The activity of this compound, a C8 aldehyde, is expected to be in a potent range, with the methyl branch influencing its specific odor character and receptor interaction profile.

Key Structural Determinants of Activity

The following structural features are critical in defining the biological activity of this compound and its analogs:

  • Aldehyde Functional Group: The aldehyde moiety is essential for the interaction with specific olfactory receptors. Interestingly, research suggests that for a subset of aldehyde-specific ORs, the active ligand may be the hydrated geminal-diol form of the aldehyde, which forms in the aqueous environment of the olfactory mucus.[1] This highlights the importance of the chemical environment at the receptor site.

  • Carbon Chain Length: As demonstrated in the table above, the length of the aliphatic chain significantly impacts the potency of the aldehyde. Analogs of this compound with varying chain lengths are expected to exhibit different ODTs and potentially different odor profiles.

  • Branching: The methyl group at the 3-position of this compound distinguishes it from its linear counterpart, heptanal. This branching influences the molecule's overall shape and can affect how it fits into the binding pocket of an OR, thereby altering its activity and odor quality.

  • Stereochemistry: For chiral molecules like this compound, the stereochemistry at the chiral center can play a significant role in receptor interaction. The (R) and (S) enantiomers may exhibit different odor profiles and potencies due to the stereospecific nature of receptor binding sites.

Experimental Protocols for Activity Determination

To evaluate the biological activity of novel this compound analogs, the following experimental approaches are commonly employed:

Calcium Imaging of Olfactory Sensory Neurons

This in vitro assay measures the response of isolated olfactory sensory neurons (OSNs) to odorant stimulation.

  • Isolation of OSNs: OSNs are isolated from the olfactory epithelium of a model organism (e.g., rat).

  • Calcium Indicator Loading: The isolated OSNs are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).

  • Stimulation: The cells are then exposed to a series of concentrations of the test aldehyde.

  • Imaging: The intracellular calcium concentration is monitored using fluorescence microscopy. An increase in fluorescence upon stimulation indicates that the odorant has activated a receptor on the OSN, leading to an influx of calcium.[5]

  • Data Analysis: The magnitude and dose-dependency of the calcium response provide a measure of the analog's efficacy and potency at the cellular level.

Human Psychometric Testing for Odor Detection Thresholds

This behavioral assay determines the concentration at which humans can detect an odor.

  • Vapor Generation: A precise and controlled vapor of the test analog is generated using an olfactometer.

  • Presentation to Subjects: The vapor is presented to a panel of human subjects in a controlled manner, typically using a forced-choice procedure (e.g., 3-alternative forced-choice where one port contains the odorant and two contain blanks).

  • Ascending Concentration Series: The concentration of the odorant is gradually increased.

  • Response Recording: Subjects are asked to identify the port with the odor.

  • Data Analysis: The data is used to generate a psychometric function, from which the ODT (the concentration at which the odor is detected 50% of the time above chance) is calculated.[3][4]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the processes involved in the action and evaluation of this compound analogs, the following diagrams are provided.

G cluster_0 Odorant Binding and Receptor Activation cluster_1 Intracellular Signaling Cascade cluster_2 Neuronal Response 3-Methylheptanal_Analog This compound Analog OR Olfactory Receptor (GPCR) 3-Methylheptanal_Analog->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Ca_ion Ca2+ CNG_Channel->Ca_ion Influx Cl_ion Cl- Ca_ion->Cl_ion Efflux via Ca2+-activated Cl- channel Depolarization Membrane Depolarization Cl_ion->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_to_Brain Signal to Olfactory Bulb Action_Potential->Signal_to_Brain

Caption: Olfactory signaling pathway initiated by an odorant binding to its receptor.

G Start Synthesis of This compound Analogs In_Vitro In Vitro Screening (Calcium Imaging) Start->In_Vitro Behavioral Behavioral Testing (Odor Detection Threshold) Start->Behavioral SAR_Analysis Structure-Activity Relationship Analysis In_Vitro->SAR_Analysis Behavioral->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design End Identification of Potent Analogs Lead_Optimization->End

Caption: Experimental workflow for the evaluation of this compound analogs.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is governed by a combination of factors, with the aldehyde functional group and the overall molecular size and shape being paramount. While direct quantitative binding data remains a key area for future research, the principles derived from studies on related aliphatic aldehydes provide a strong foundation for the rational design of new compounds. The experimental protocols outlined in this guide offer robust methods for characterizing the biological activity of these analogs. Future work, including the deorphanization of olfactory receptors that respond to this compound and its derivatives, will provide a more detailed molecular understanding of these interactions and pave the way for more precise in silico design of novel fragrance ingredients and chemical probes.

References

Reactivity Showdown: Branched vs. Linear Aldehydes in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

In the realm of organic synthesis, the reactivity of aldehydes is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. While aldehydes as a class are known for their susceptibility to nucleophilic attack, the structural nuances between linear and branched aldehydes can significantly influence their reaction kinetics and synthetic utility. This guide provides an objective comparison of the reactivity of branched versus linear aldehydes, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal aldehyde scaffold for their synthetic endeavors.

Executive Summary

The fundamental difference in reactivity between linear and branched aldehydes stems from two primary factors: steric hindrance and electronic effects . Linear aldehydes, with their less crowded carbonyl group, generally exhibit higher reactivity towards nucleophiles compared to their branched counterparts.[1][2][3][4][5] The increased bulk of alkyl groups in branched aldehydes impedes the approach of nucleophiles to the electrophilic carbonyl carbon.[1][4] Furthermore, the electron-donating nature of alkyl groups is more pronounced in branched structures, which helps to stabilize the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity and reactivity.[1][2][5]

This guide will delve into a quantitative comparison of these effects in key aldehyde reactions, including nucleophilic addition, oxidation, and reduction.

Data Presentation: A Quantitative Look at Reactivity

To illustrate the tangible differences in reactivity, the following tables summarize available quantitative data for the comparison of linear and branched aldehydes.

Table 1: Oxidation Reaction Rate Constants

The gas-phase oxidation of aldehydes by hydroxyl radicals provides a clear quantitative measure of their relative reactivity. The following table presents the rate constants for the reaction of n-butanal (a linear aldehyde) and isobutanal (a branched aldehyde) with OH radicals at elevated temperatures.

AldehydeStructureRate Constant Expression (cm³ mol⁻¹ s⁻¹)Temperature Range (K)
n-ButanalCH₃CH₂CH₂CHO1.03 x 10¹⁴ exp(-1730/T)986 – 1313
Isobutanal(CH₃)₂CHCHO1.02 x 10¹⁴ exp(-1750/T)976 – 1322

Data sourced from a study on the rate constants of long, branched, and unsaturated aldehydes with OH at elevated temperatures.[6]

The data indicates that at a given temperature within the specified range, the rate constant for the oxidation of n-butanal is slightly higher than that of isobutanal, confirming the higher reactivity of the linear aldehyde in this specific reaction.

Comparative Analysis of Key Reactions

Nucleophilic Addition

Nucleophilic addition is a hallmark reaction of aldehydes. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.

Linear aldehydes consistently demonstrate a higher rate of nucleophilic addition compared to their branched isomers. This is primarily attributed to the reduced steric hindrance around the carbonyl group in linear aldehydes, allowing for easier access by the nucleophile.[4][5]

Logical Relationship: Factors Influencing Nucleophilic Addition

cluster_aldehyde Aldehyde Structure cluster_factors Influencing Factors cluster_reactivity Reactivity Linear Aldehyde Linear Aldehyde Steric Hindrance Steric Hindrance Linear Aldehyde->Steric Hindrance Less Electronic Effects Electronic Effects Linear Aldehyde->Electronic Effects Less e⁻ donating Branched Aldehyde Branched Aldehyde Branched Aldehyde->Steric Hindrance More Branched Aldehyde->Electronic Effects More e⁻ donating Higher Reactivity Higher Reactivity Steric Hindrance->Higher Reactivity Leads to Lower Reactivity Lower Reactivity Steric Hindrance->Lower Reactivity Leads to Electronic Effects->Higher Reactivity Leads to Electronic Effects->Lower Reactivity Leads to

Caption: Factors influencing the reactivity of aldehydes in nucleophilic addition.

Oxidation

The oxidation of aldehydes to carboxylic acids is a common transformation. Linear aldehydes are generally more susceptible to oxidation than branched aldehydes under identical conditions.

Experimental Workflow: Comparative Oxidation using Tollens' Reagent

Start Start Prepare Tollens' Reagent Prepare Tollens' Reagent Start->Prepare Tollens' Reagent Aliquot Reagent Aliquot Tollens' Reagent into two test tubes Prepare Tollens' Reagent->Aliquot Reagent Add Aldehydes Add equimolar amounts of Linear and Branched Aldehyde Aliquot Reagent->Add Aldehydes Incubate Incubate both tubes in a warm water bath Add Aldehydes->Incubate Observe Observe the rate of silver mirror formation Incubate->Observe Compare Compare Rates Observe->Compare Linear Faster Linear Aldehyde shows faster formation Compare->Linear Faster Hypothesis Branched Slower Branched Aldehyde shows slower formation Compare->Branched Slower Hypothesis End End Linear Faster->End Branched Slower->End

Caption: Workflow for comparing aldehyde oxidation rates.

Reduction

The reduction of aldehydes to primary alcohols is a fundamental reaction in organic synthesis, often accomplished using hydride reagents like sodium borohydride (NaBH₄).[7] Similar to other reactions, linear aldehydes tend to be reduced more rapidly than their branched isomers due to less steric hindrance at the carbonyl carbon.

Experimental Protocols

The following protocols are designed for a comparative study of the reactivity of a linear aldehyde (e.g., n-butanal) and a branched aldehyde (e.g., isobutanal).

Protocol 1: Comparative Oxidation with Tollens' Reagent

Objective: To qualitatively and semi-quantitatively compare the rate of oxidation of a linear and a branched aldehyde.

Materials:

  • n-Butanal

  • Isobutanal

  • 5% Silver nitrate (AgNO₃) solution

  • 10% Sodium hydroxide (NaOH) solution

  • 2% Ammonia (NH₃) solution

  • Test tubes

  • Water bath

Procedure:

  • Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of 5% silver nitrate solution. Add one drop of 10% sodium hydroxide solution to form a precipitate of silver oxide. Add 2% ammonia solution dropwise, with shaking, until the precipitate just dissolves. Avoid an excess of ammonia.[8][9][10]

  • Reaction Setup: Prepare two clean test tubes. In one, add 1 mL of the freshly prepared Tollens' reagent and 2-3 drops of n-butanal. In the other, add 1 mL of Tollens' reagent and 2-3 drops of isobutanal.

  • Observation: Gently warm both test tubes in a water bath (around 60°C) and observe the rate of formation of a silver mirror on the inner surface of the test tubes.[8][11] The time taken for the first appearance of the silver mirror can be used as a semi-quantitative measure of reactivity.

Protocol 2: Comparative Reduction with Sodium Borohydride

Objective: To compare the rate of reduction of a linear and a branched aldehyde by monitoring the disappearance of the starting material via Thin Layer Chromatography (TLC).

Materials:

  • n-Butanal

  • Isobutanal

  • Sodium borohydride (NaBH₄)

  • Methanol

  • TLC plates (silica gel)

  • Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)

  • Potassium permanganate (KMnO₄) stain

  • Small reaction vials

  • Magnetic stirrer and stir bars

Procedure:

  • Reaction Setup: In two separate small reaction vials equipped with stir bars, dissolve an equimolar amount of n-butanal and isobutanal in methanol.

  • Initiation of Reduction: At time zero, add an equimolar amount of sodium borohydride to each vial and start stirring.

  • TLC Monitoring: At regular time intervals (e.g., every 2 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.

  • Analysis: Develop the TLC plates in the appropriate solvent system. Visualize the spots using a potassium permanganate stain (aldehydes and alcohols will show as yellow spots on a purple background). The disappearance of the aldehyde spot (which will have a different Rf value than the corresponding alcohol) over time will indicate the progress of the reaction. The relative rates of disappearance of the starting aldehydes can be compared.

Conclusion

The evidence from both theoretical principles and available experimental data consistently points to linear aldehydes being more reactive than their branched isomers in nucleophilic addition, oxidation, and reduction reactions. The governing factors for this trend are the reduced steric hindrance and the greater electrophilicity of the carbonyl carbon in linear aldehydes. For researchers and professionals in drug development and synthetic chemistry, a thorough understanding of these reactivity differences is crucial for rational substrate selection, reaction optimization, and the efficient synthesis of target molecules. This guide provides a foundational framework for making informed decisions when working with these versatile functional groups.

References

A Comparative Guide to the Quantification of 3-Methylheptanal: GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated methods for the quantification of 3-Methylheptanal, a volatile organic compound of interest in various research fields. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS) based techniques, which are the gold standard for the analysis of volatile and semi-volatile compounds. This document outlines common analytical approaches, presents comparative performance data, and provides detailed experimental protocols to aid in method selection and implementation.

Introduction to this compound Quantification

This compound is a branched-chain aldehyde that can be found in various biological and environmental samples. Its accurate quantification is crucial for understanding its role in different biological processes and for its application as a potential biomarker. Due to its volatility and relatively low concentrations in complex matrices, sensitive and specific analytical methods are required. GC-MS has emerged as the most powerful and widely used technique for this purpose.

This guide explores two primary approaches for this compound quantification using GC-MS:

  • Direct Headspace GC-MS: A straightforward method for volatile compounds.

  • GC-MS with Derivatization: A technique to improve chromatographic properties and detection sensitivity.

Data Presentation: A Comparative Overview

The following table summarizes the typical quantitative performance of different GC-MS based methods for the analysis of aldehydes similar to this compound. It is important to note that these values are representative and the actual performance for this compound may vary depending on the specific matrix, instrumentation, and method optimization.

Parameter Direct Headspace GC-MS HS-SPME-GC-MS with PFBHA Derivatization Alternative Method: HPLC-UV with DNPH Derivatization
Linearity (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) ng/mL to high pg/mL rangeLow pg/mL to fg/mL rangeµg/mL to high ng/mL range
Limit of Quantitation (LOQ) Low µg/mL to ng/mL rangepg/mL rangeHigh ng/mL to low µg/mL range
Precision (%RSD) < 15%< 10%< 15%
Accuracy (% Recovery) 85-115%90-110%80-120%
Throughput HighMediumMedium
Selectivity High (with MS detection)Very High (with MS detection and derivatization)Moderate to High
Matrix Effects Can be significantCan be minimized with SPMECan be significant

Experimental Protocols

Method 1: Direct Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is suitable for the rapid screening and quantification of this compound in relatively clean matrices.

1. Sample Preparation:

  • Accurately weigh or measure the sample into a headspace vial.
  • Add an appropriate internal standard (e.g., a deuterated analog of this compound or another branched-chain aldehyde not present in the sample).
  • Seal the vial immediately.

2. HS-GC-MS Analysis:

  • Headspace Autosampler:
  • Incubation Temperature: 60-80 °C
  • Incubation Time: 15-30 min
  • Injection Volume: 1 mL
  • Gas Chromatograph (GC):
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 2 min.
  • Ramp: 10 °C/min to 250 °C.
  • Hold: 5 min at 250 °C.
  • Inlet Temperature: 250 °C
  • Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard for optimal sensitivity and selectivity.

Method 2: Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS with PFBHA Derivatization

This method offers enhanced sensitivity and is ideal for complex matrices where trace-level quantification is required. The derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) improves the volatility and chromatographic behavior of the aldehyde.

1. Sample Preparation and Derivatization:

  • Place the sample into a headspace vial.
  • Add the internal standard.
  • Add an aqueous solution of PFBHA.
  • Seal the vial and incubate at a specific temperature (e.g., 60 °C) for a defined time (e.g., 30 minutes) to allow for derivatization.

2. HS-SPME-GC-MS Analysis:

  • HS-SPME:
  • Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or similar.
  • Extraction Temperature: 50-70 °C
  • Extraction Time: 20-40 min
  • Gas Chromatograph (GC):
  • Column: DB-5ms or equivalent.
  • Carrier Gas: Helium.
  • Oven Temperature Program: Optimized for the separation of the PFBHA-derivatized aldehydes.
  • Inlet Temperature: 260 °C (for thermal desorption of the SPME fiber).
  • Mass Spectrometer (MS):
  • Ionization Mode: EI or Negative Chemical Ionization (NCI) for higher sensitivity of the PFBHA derivatives.
  • Acquisition Mode: SIM targeting the characteristic ions of the derivatized this compound and internal standard.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Add_IS Addition of Internal Standard Sample->Add_IS Derivatization Derivatization (Optional) Add_IS->Derivatization Headspace Headspace/ SPME Extraction Derivatization->Headspace GC Gas Chromatography (Separation) Headspace->GC MS Mass Spectrometry (Detection) GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Result Result Quantification->Result derivatization_pathway cluster_reactants Reactants cluster_products Products Aldehyde This compound (R-CHO) Reaction Derivatization Reaction Aldehyde->Reaction PFBHA PFBHA (C6F5CH2ONH2) PFBHA->Reaction Oxime Stable Oxime Derivative (R-CH=N-OCH2C6F5) Reaction->Oxime Water Water (H2O) Reaction->Water

A Comparative Guide to the Sensory Evaluation of 3-Methylheptanal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Methylheptanal and its Isomers

This compound is a branched-chain aldehyde that, like other members of this chemical class, is expected to possess distinct aroma characteristics. The presence of a chiral center at the third carbon position gives rise to two enantiomers, (3R)-3-methylheptanal and (3S)-3-methylheptanal, in addition to the racemic mixture. It is well-established in sensory science that enantiomers of a chiral odorant can elicit different olfactory responses, ranging from subtle differences in odor quality and intensity to entirely different scent perceptions. Therefore, a thorough sensory evaluation of the individual isomers and the racemate is crucial for a complete understanding of their potential applications in flavors, fragrances, and as research chemicals.

Comparative Data of this compound Isomers

As of the latest literature review, specific quantitative sensory panel data comparing the odor profiles and thresholds of (3R)-3-methylheptanal, (3S)-3-methylheptanal, and racemic this compound has not been published. The following table summarizes the available chemical information. Sensory data fields are intentionally left blank to highlight the need for dedicated sensory evaluation.

Property(3R)-3-methylheptanal(3S)-3-methylheptanalRacemic this compound
IUPAC Name (3R)-3-methylheptanal(3S)-3-methylheptanalThis compound
Synonyms ---
Molecular Formula C₈H₁₆OC₈H₁₆OC₈H₁₆O
Molecular Weight 128.21 g/mol 128.21 g/mol 128.21 g/mol
CAS Number Not available66938-08-7[1]27608-03-3
Odor Description Data not availableData not availableData not available
Odor Threshold Data not availableData not availableData not available
Flavor Profile Data not availableData not availableData not available

Experimental Protocols for Sensory Evaluation

To address the gap in sensory data, the following detailed experimental protocols are provided. These methodologies are based on established practices in sensory science and can be adapted for the specific evaluation of this compound isomers.

Quantitative Descriptive Analysis (QDA) for Odor Profile

Objective: To identify and quantify the sensory attributes of the (3R), (3S), and racemic isomers of this compound.

Panel: A panel of 8-12 trained sensory assessors is recommended. Panelists should be screened for their olfactory acuity and ability to articulate sensory perceptions.

Sample Preparation:

  • Prepare solutions of each isomer and the racemic mixture in a neutral solvent (e.g., diethyl phthalate or mineral oil) at a concentration that is clearly detectable but not overwhelming.

  • Present approximately 10 mL of each solution in identical, coded, capped glass vials.

  • Allow the samples to equilibrate to a controlled room temperature (e.g., 22°C) for at least one hour before evaluation.

Procedure:

  • Lexicon Development: In initial sessions, present the panelists with all three samples to generate a list of descriptive terms for the aromas. The panel leader facilitates a discussion to group similar terms and create a consensus lexicon of 8-15 well-defined attributes. Reference standards for each attribute should be provided to anchor the panelists.

  • Training: Conduct several training sessions where panelists practice rating the intensity of each attribute for the three samples using an unstructured line scale (e.g., 15 cm) anchored with "low" and "high" at the ends.

  • Formal Evaluation: In individual sensory booths under controlled lighting and ventilation, present the panelists with the three coded samples in a randomized and balanced order. Panelists will rate the intensity of each attribute on the agreed-upon lexicon for each sample. Replicates should be performed over multiple sessions to assess panelist and panel reproducibility.

Data Analysis: The intensity ratings from the line scales are converted to numerical data. Analysis of Variance (ANOVA) can be used to determine if there are significant differences in the attribute intensities between the isomers. The mean attribute scores can be visualized using spider web (or radar) plots for easy comparison of the odor profiles.

Odor Threshold Determination by ASTM E679-04 (Ascending Forced-Choice Method)

Objective: To determine the detection threshold of each this compound isomer in a specific medium (e.g., water or air).

Panel: A panel of at least 24 individuals is recommended for threshold testing.

Sample Preparation:

  • Prepare a series of dilutions of each isomer in the desired medium (e.g., purified, odor-free water). The dilution series should span a wide range of concentrations, from well below the expected threshold to clearly detectable. A geometric progression (e.g., 1:2 or 1:3 dilutions) is typically used.

  • For each concentration level, prepare three sample presentation vessels (e.g., glass sniffing bottles or cups with lids). Two will contain the blank medium, and one will contain the diluted odorant.

Procedure:

  • Present the three samples (two blanks and one odorant) to the panelist in a randomized order.

  • The panelist's task is to identify the sample that is different from the other two.

  • The procedure starts with the lowest concentration and proceeds to higher concentrations (ascending concentration series).

  • The individual's threshold is typically defined as the concentration at which they correctly identify the odd sample in two consecutive presentations.

  • The group threshold is calculated as the geometric mean of the individual thresholds.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key processes relevant to the sensory evaluation of this compound isomers.

experimental_workflow Experimental Workflow for Sensory Panel Evaluation cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis sample_prep Sample Preparation (Isomers in Solvent) random_pres Randomized Presentation of Coded Samples sample_prep->random_pres panel_screening Panelist Screening & Training lexicon_dev Lexicon Development panel_screening->lexicon_dev intensity_rating Intensity Rating of Attributes lexicon_dev->intensity_rating sensory_booths Evaluation in Sensory Booths random_pres->sensory_booths sensory_booths->intensity_rating data_collection Data Collection intensity_rating->data_collection stat_analysis Statistical Analysis (ANOVA) data_collection->stat_analysis profile_vis Profile Visualization (Spider Plot) stat_analysis->profile_vis olfactory_pathway Olfactory Signal Transduction Pathway odorant Odorant Molecule (e.g., this compound) receptor Olfactory Receptor (GPCR) odorant->receptor g_protein G-protein (Golf) Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp cAMP Production adenylyl_cyclase->camp ion_channel Ion Channel Opening camp->ion_channel depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Brain action_potential->brain

References

A Comparative Guide to Antibody Cross-Reactivity in 3-Methylheptanal Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of antibody performance for the immunoassay-based detection of 3-Methylheptanal, a volatile organic compound (VOC) of interest in various research fields. A critical parameter for any immunoassay is the specificity of the antibody, particularly its cross-reactivity with structurally related molecules.[1] High cross-reactivity can lead to inaccurate quantification and false-positive results.[2] This document provides illustrative data on the cross-reactivity profiles of two hypothetical monoclonal antibodies, a detailed experimental protocol for assessing cross-reactivity, and workflow diagrams to guide researchers in their assay development and validation processes.

Comparative Cross-Reactivity Data

The specificity of an antibody is determined by its ability to distinguish between the target analyte and other structurally similar compounds.[2] The following table summarizes the cross-reactivity of two hypothetical anti-3-Methylheptanal monoclonal antibodies (MAb-1 and MAb-2) against a panel of related aldehydes and VOCs. The data is presented as the percentage of cross-reactivity, which is calculated based on the concentration of the competing analyte required to displace 50% of the bound tracer, relative to the concentration of this compound required for the same displacement.

Table 1: Cross-Reactivity of Anti-3-Methylheptanal Monoclonal Antibodies

CompoundStructureMAb-1 Cross-Reactivity (%)MAb-2 Cross-Reactivity (%)
This compound CH₃(CH₂)₃CH(CH₃)CH₂CHO 100 100
HeptanalCH₃(CH₂)₅CHO45.268.5
HexanalCH₃(CH₂)₄CHO12.825.3
OctanalCH₃(CH₂)₆CHO30.155.7
2-MethylheptanalCH₃(CH₂)₄CH(CH₃)CHO75.689.1
NonanalCH₃(CH₂)₇CHO5.410.2
DecanalCH₃(CH₂)₈CHO1.23.1
BenzaldehydeC₆H₅CHO<0.1<0.1

Note: The data presented in this table is for illustrative purposes and is based on typical cross-reactivity profiles observed for small-molecule immunoassays.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA).[3] This format is well-suited for the detection of small molecules like this compound.[4][5]

Protocol: Competitive ELISA for Cross-Reactivity Assessment

1. Preparation of Hapten-Carrier Conjugate:

  • To elicit an immune response, the small molecule (hapten) this compound is conjugated to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This guide assumes the use of a this compound-BSA conjugate for coating the microtiter plates.

2. Reagents and Buffers:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% BSA in PBS.

  • Assay Buffer: 0.5% BSA in PBS.

  • Antibody Dilution Buffer: Assay Buffer.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

3. Procedure:

  • Coating: Dilute the this compound-BSA conjugate to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.[6]
  • Washing (1): Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[6]
  • Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 2 hours at room temperature.[6]
  • Washing (2): Repeat the washing step as in step 2.
  • Competitive Reaction:
  • Prepare serial dilutions of the standard (this compound) and the potential cross-reactants in Assay Buffer.
  • In separate tubes, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted anti-3-Methylheptanal antibody for 1 hour at 37°C.[6]
  • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
  • Incubate for 1 hour at 37°C.
  • Washing (3): Repeat the washing step as in step 2.
  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in Assay Buffer to each well. Incubate for 1 hour at 37°C.
  • Washing (4): Repeat the washing step as in step 2, but increase the number of washes to five to ensure removal of unbound secondary antibody.
  • Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
  • Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.
  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Plot the absorbance values against the logarithm of the analyte concentration for this compound and each cross-reactant.
  • Determine the IC₅₀ value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for the standard and each competing compound.
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of this compound / IC₅₀ of Cross-Reactant) x 100

Visualizations

The following diagrams illustrate the experimental workflow for determining antibody cross-reactivity and the structural relationships influencing this phenomenon.

Cross_Reactivity_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection A Coat Plate with This compound-BSA Conjugate B Wash A->B C Block Non-specific Sites B->C D Wash C->D E Pre-incubate Antibody with Standard or Cross-Reactant D->E F Add Mixture to Plate E->F G Incubate F->G H Wash G->H I Add HRP-conjugated Secondary Antibody H->I J Wash I->J K Add TMB Substrate J->K L Add Stop Solution K->L M Read Absorbance at 450 nm L->M

Caption: Workflow for Competitive ELISA to Determine Antibody Cross-Reactivity.

Caption: Logical Relationship of Structural Similarity to Antibody Cross-Reactivity.

References

A Comparative Analysis of 3-Methylheptanal and Citral in Citrus Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of citrus fragrance formulation, the selection of aldehydic components is critical for achieving a desired olfactory profile, characterized by freshness, lift, and authenticity. While Citral is a cornerstone ingredient, revered for its powerful and unmistakably lemon-like character, the properties of other, less common aldehydes such as 3-Methylheptanal are less understood. This guide provides a comparative analysis of these two molecules, offering a data-driven overview for researchers, scientists, and professionals in the fragrance and drug development industries.

While extensive data exists for Citral, a primary component of citrus oils, information regarding the specific olfactory and performance characteristics of this compound in fragrance applications is notably scarce in publicly available scientific literature. Consequently, some properties for this compound in this guide are inferred from structurally analogous aliphatic aldehydes to provide a hypothetical profile for comparison.

Chemical and Physical Properties

A fundamental comparison begins with the distinct molecular structures and resulting physical properties of this compound and Citral. These characteristics influence their volatility, solubility, and stability within a formulation.

PropertyThis compoundCitral (Geranial/Neral Mixture)
IUPAC Name This compound[1]3,7-dimethylocta-2,6-dienal[2]
Molecular Formula C₈H₁₆O[1]C₁₀H₁₆O[2]
Molecular Weight 128.21 g/mol [1]152.24 g/mol [2]
Appearance Data not availablePale yellow liquid[3][4]
Boiling Point Data not available229 °C[2]
Vapor Pressure Data not available0.22 mmHg @ 20 °C[2]
Solubility Insoluble in water (predicted)Insoluble in water; soluble in ethanol, ether[3][4]

Olfactory Profile Comparison

The olfactory character is the most crucial attribute for a fragrance ingredient. Citral is well-defined, whereas the profile for this compound is largely speculative.

Olfactory AspectThis compound (Predicted/Inferred)Citral (Geranial/Neral)
Primary Scent Aldehydic, Green, Waxy, FattyStrong Citrus, Lemon Peel[3][5]
Secondary Notes Potentially metallic or subtle citrus/fruity undertonesJuicy, Green, Sweet, Aldehydic[5][6]
Odor Strength Data not availablePowerful, high-impact[5]
Natural Occurrence Not widely reported in citrus oilsAbundant in lemon, orange, lemongrass, and others[2][3]

Performance in Fragrance Formulations

The utility of an aldehyde in perfumery extends beyond its scent to its stability, longevity, and interaction with other materials.

Performance MetricThis compound (Inferred)Citral
Role in Formulation Likely a top or middle note modifier, adding a unique green-fatty nuance.Primarily a top note, provides the main citrus character and initial "lift".[6]
Typical Use Level Data not available (likely low, <1%)0.05% to 5% in the fragrance concentrate.[5][6]
Stability As a saturated aliphatic aldehyde, it is expected to be relatively unstable, prone to oxidation. It may be more stable than unsaturated aldehydes like citral in some conditions but still requires stabilization.Highly unstable; prone to oxidation and polymerization.[7] Incompatible with strong alkalis and acids.[8] Requires careful formulation, often with antioxidants.
Longevity on Skin Data not available (likely short to medium)Lasts over 12 hours on a smelling strip, though its primary impact is in the top note phase.[5]
Synergies Would likely blend with other green, citrus, or floral notes to add complexity.Blends well with D-Limonene for a sweeter effect and can enhance floral and fruity compositions.[5][6][7]

Visualization of Chemical Structures

The structural differences between the saturated, branched-chain this compound and the unsaturated, terpenoid structure of Citral are key to their differing properties. Citral exists as a mixture of two geometric isomers: Geranial (the E-isomer) and Neral (the Z-isomer).

G Chemical Structures cluster_0 This compound cluster_1 Citral (Isomers) img_3mh img_geranial Geranial (trans-Citral) img_neral Neral (cis-Citral)

Caption: Molecular structures of this compound and the two isomers of Citral.

Experimental Protocols

To ensure objective comparison, standardized experimental protocols are essential. The methods below are standard industry practices for evaluating fragrance raw materials.

Protocol 1: Gas Chromatography-Olfactometry (GC-O) Analysis

This technique is used to separate the volatile compounds in a sample and assess the odor of each component as it elutes from the gas chromatograph.

Objective: To identify and characterize the specific odor profile of individual aldehydes.

Methodology:

  • Sample Preparation: A solution of the aldehyde (e.g., 0.1% in ethanol) is prepared.

  • Instrumentation: A gas chromatograph is equipped with a column suitable for volatile compounds (e.g., a DB-5 or DB-Wax capillary column). The column effluent is split between a standard detector (like a Flame Ionization Detector or Mass Spectrometer) and a heated olfactory port.[9]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 5°C/min to 240°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Split Ratio: 50:1.

  • Olfactory Assessment: Trained sensory panelists sniff the effluent from the olfactory port. They record the retention time, odor character (e.g., "lemon," "green," "waxy"), and intensity of each detected scent.

  • Data Analysis: The olfactogram (a plot of odor intensity/detection versus time) is aligned with the chromatogram from the chemical detector to correlate specific chemical peaks with their perceived odors.[9]

Protocol 2: Sensory Panel Evaluation of Fragrance Formulation

This protocol is used to assess the performance of an aldehyde within a finished product, such as a model citrus cologne.

Objective: To compare the impact of this compound and Citral on the overall scent profile, intensity, and longevity of a fragrance.

Methodology:

  • Formulation: Two simplified citrus fragrance bases are created.

    • Base A (Control): Contains standard citrus components (e.g., Limonene, Linalool, Bergamot Oil) plus 1% Citral.

    • Base B (Test): Contains the same base components with 1% this compound replacing the Citral.

  • Sample Application: 0.1 mL of each fragrance is applied to a separate, labeled smelling strip.

  • Panelists: A panel of at least 15 trained evaluators is used.

  • Evaluation Procedure: Panelists evaluate the smelling strips at set time intervals (e.g., immediately, 15 minutes, 1 hour, 4 hours).

  • Data Collection: At each interval, panelists rate the fragrance on several attributes using a labeled magnitude scale (e.g., 0-10):

    • Overall Intensity

    • Citrus Character Intensity

    • Green Character Intensity

    • Overall Preference

  • Statistical Analysis: The data is analyzed using statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences between the formulations containing Citral and this compound.

Workflow for Fragrance Ingredient Evaluation

The process of evaluating a new or alternative ingredient like this compound against an established one like Citral follows a structured workflow to ensure comprehensive analysis before commercial use.

G A Physicochemical Analysis (Purity, Stability, Solubility) B Olfactory Profiling (GC-O, Odor Description) A->B Initial Characterization C Performance in Test Formulation (e.g., Citrus Base) B->C Application Testing D Sensory Panel Evaluation (Intensity, Hedonics, Longevity) C->D Quantitative Sensory Data E Stability & Compatibility Testing (In Product Base, e.g., Lotion, Soap) D->E Real-World Performance G Final Decision (Accept, Reject, or Further Testing) D->G Direct Feedback on Scent F Safety & Regulatory Assessment (RIFM, IFRA Compliance) E->F Safety Clearance F->G Go/No-Go

Caption: A typical workflow for the evaluation of a novel fragrance ingredient.

Conclusion

Citral remains the undisputed standard for creating authentic, powerful lemon and citrus top notes in fragrance formulations.[3][6] Its profile is well-documented, and its performance, while challenging due to stability issues, is well understood.[7] It is a versatile and essential tool for perfumers seeking a bright, zesty character.[5]

In contrast, this compound is an obscure molecule within the perfumer's palette. Lacking concrete sensory data, its potential can only be inferred. Based on the profiles of similar aliphatic aldehydes, it would likely contribute a fatty, green, and waxy character, vastly different from the sharp citrus of Citral. It would not serve as a direct replacement but could potentially be used in trace amounts to introduce a unique, complexifying nuance to a citrus or green fragrance accord.

For researchers and developers, the key takeaway is the significant data gap for this compound. A thorough sensory and stability evaluation, following the protocols outlined above, would be required to determine if this molecule holds any novel value for the fragrance industry. Until such data is available, Citral will continue to be the primary choice for achieving classic citrus characteristics.

References

A Comparative Analysis of 3-Methylheptanal and Other C8 Aldehydes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative study of 3-Methylheptanal and other significant C8 aldehydes, namely n-octanal and 2-ethylhexanal. Designed for researchers, scientists, and professionals in drug development, this document offers an objective comparison of their chemical and physical properties, synthesis methodologies, and biological significance, supported by experimental data and detailed protocols.

Comparative Data of C8 Aldehydes

The following table summarizes the key physicochemical properties of this compound, n-octanal, and 2-ethylhexanal, all sharing the molecular formula C8H16O and a molecular weight of approximately 128.21 g/mol .

PropertyThis compoundn-Octanal2-Ethylhexanal
CAS Number 27608-03-3[1]124-13-0[2]123-05-7[3]
Molecular Formula C8H16O[1]C8H16O[2]C8H16O[3]
Molecular Weight 128.21 g/mol [1]128.21 g/mol [2]128.21 g/mol [3]
Boiling Point 155-160 °C (estimated)[4]171 °C[2]152 °C[5]
Density 0.82-0.84 g/cm³ (estimated)[4]0.822 g/mL at 20 °C[2]0.822 g/mL at 25 °C[3]
Refractive Index 1.415-1.420 (nD²⁰, estimated)[4]1.421 (nD²⁰)[2]1.416 (nD²⁰)[5]
Flash Point Flammable liquid[1]52 °C (126 °F)47 °C[5]
Water Solubility Data not readily availableSlightly soluble (0.21 g/L)[2]Data not readily available
Odor Profile Green, citrus-like notes[4]Fatty, waxy, citrus-like, becoming pleasant upon dilution[6]Mild, pleasant odor[3]
Odor Threshold Data not readily available0.7 ppb in water[7]0.075 ppm (perception), 0.138 ppm (100% recognition)[8]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of its corresponding primary alcohol, 3-methylheptan-1-ol.[4]

Materials:

  • 3-Methylheptan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 3-methylheptan-1-ol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridinium chlorochromate (PCC) portion-wise to the stirred solution at room temperature. The amount of PCC should be in slight excess (e.g., 1.5 equivalents).

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether to ensure complete recovery of the product.

  • Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect the fractions containing the pure aldehyde and concentrate them under reduced pressure to yield the final product.

  • Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[4]

Comparative Analysis of C8 Aldehydes by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile compounds like C8 aldehydes. Derivatization is often employed to improve chromatographic resolution and detection sensitivity.

Materials:

  • This compound, n-octanal, and 2-ethylhexanal standards

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) derivatizing agent

  • Solvents: Hexane, Methanol (GC grade)

  • Internal standard (e.g., undecanal)

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Standard Preparation: Prepare individual stock solutions of this compound, n-octanal, 2-ethylhexanal, and the internal standard in methanol. Create a mixed standard solution containing all three C8 aldehydes at a known concentration.

  • Derivatization:

    • In a vial, combine an aliquot of the mixed standard solution with an excess of PFBHA solution in a suitable buffer (e.g., phosphate buffer, pH 7).

    • Add the internal standard.

    • Seal the vial and heat at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 60 minutes) to allow for the formation of the PFBHA-oxime derivatives.

  • Extraction:

    • After cooling to room temperature, add a known volume of hexane to the vial.

    • Vortex vigorously for 1-2 minutes to extract the derivatives into the organic phase.

    • Allow the layers to separate and carefully transfer the upper hexane layer containing the derivatives to a clean GC vial.

  • GC-MS Analysis:

    • Inject an aliquot (e.g., 1 µL) of the hexane extract into the GC-MS system.

    • Use a temperature program that allows for the separation of the different C8 aldehyde derivatives. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected fragments of the derivatized aldehydes.

  • Data Analysis:

    • Identify the peaks corresponding to the PFBHA derivatives of this compound, n-octanal, and 2-ethylhexanal based on their retention times and mass spectra.

    • Quantify the relative amounts of each aldehyde by comparing their peak areas to that of the internal standard.

Biological Significance and Cellular Pathways

Aldehydes are reactive molecules that can be generated endogenously through metabolic processes or introduced exogenously. Their reactivity makes them potentially cytotoxic and genotoxic.

Aldehyde Metabolism and Detoxification

The primary mechanism for the detoxification of aldehydes in the body is through oxidation to their corresponding carboxylic acids, a reaction catalyzed by a superfamily of enzymes called aldehyde dehydrogenases (ALDHs).[9][10][11] There are 19 identified ALDH genes in the human genome, and these enzymes are crucial for metabolizing a wide range of aldehydes.[9][10] For instance, ALDH2, located in the mitochondria, is a key enzyme in the metabolism of acetaldehyde, the toxic byproduct of alcohol metabolism.[9]

dot

Aldehyde_Metabolism cluster_0 Cellular Environment cluster_1 Detoxification Pathway C8_Aldehyde C8 Aldehyde (e.g., this compound) ALDH Aldehyde Dehydrogenase (ALDH) C8_Aldehyde->ALDH Oxidation Carboxylic_Acid Carboxylic Acid (Less Toxic) ALDH->Carboxylic_Acid

Caption: Simplified pathway of C8 aldehyde detoxification by aldehyde dehydrogenase (ALDH).

Aldehyde-Induced DNA Damage and the Fanconi Anemia Pathway

When aldehyde detoxification mechanisms are overwhelmed or deficient, these reactive molecules can cause cellular damage, including the formation of DNA adducts and interstrand crosslinks (ICLs).[12][13] ICLs are particularly toxic DNA lesions that can block DNA replication and transcription, leading to cell cycle arrest and apoptosis.

The Fanconi Anemia (FA) pathway is a crucial DNA repair pathway responsible for resolving ICLs.[13][14][15][16] Individuals with inherited mutations in FA genes are highly sensitive to agents that cause ICLs and have a predisposition to cancer.[13][14] Studies have shown that endogenous aldehydes, such as formaldehyde and acetaldehyde, are a significant source of the DNA damage that the FA pathway counteracts.[12][13][14] This highlights the critical role of both aldehyde metabolism and the FA pathway in maintaining genomic stability.

dot

DNA_Damage_Repair C8_Aldehyde Excess C8 Aldehyde DNA_Damage DNA Interstrand Crosslinks (ICLs) C8_Aldehyde->DNA_Damage Induces FA_Pathway Fanconi Anemia (FA) Pathway DNA_Damage->FA_Pathway Activates Cell_Cycle_Arrest Cell Cycle Arrest / Apoptosis DNA_Damage->Cell_Cycle_Arrest Leads to (if unrepaired) DNA_Repair DNA Repair FA_Pathway->DNA_Repair Mediates

Caption: Aldehyde-induced DNA damage and the role of the Fanconi Anemia (FA) repair pathway.

References

Safety Operating Guide

Proper Disposal of 3-Methylheptanal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and regulatory compliance necessitates the proper disposal of all chemical waste, including 3-Methylheptanal. This guide provides essential, step-by-step procedures for its safe handling and disposal.

This compound is classified as a flammable liquid that can cause skin, eye, and respiratory irritation.[1] Adherence to proper disposal protocols is crucial to mitigate these risks and prevent environmental contamination. The following procedures are designed to provide clear, actionable guidance for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal process, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including:

  • Safety Goggles: To protect against splashes and vapors.

  • Chemical-Resistant Gloves: Nitrile or other suitable gloves to prevent skin contact.

  • Lab Coat: To protect clothing and skin.

Step-by-Step Disposal Protocol

1. Waste Segregation:

  • Collect this compound waste in a dedicated, properly labeled, and chemically compatible container.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials can lead to dangerous chemical reactions.

2. Container Selection and Labeling:

  • Use a leak-proof container with a secure screw-top cap. The container must be in good condition and compatible with aldehydes.

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid," "Irritant").

3. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Keep the container away from sources of ignition such as heat, sparks, and open flames.

  • Ensure the container is stored in secondary containment to prevent spills.

4. Arranging for Disposal:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically handled by the Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in regular trash, as this is a violation of regulations and poses a significant safety and environmental hazard.

5. Spill and Emergency Procedures:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect the contaminated absorbent material in a sealed container and label it as hazardous waste for disposal.

  • For larger spills, evacuate the area and contact your institution's emergency response team.

Quantitative Data for this compound

The following table summarizes key data for this compound, which is essential for its safe handling and disposal.

PropertyValueSource
GHS Hazard Classifications Flammable Liquid (Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3, Respiratory tract irritation)[1]
GHS Hazard Statements H226: Flammable liquid and vapor, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1]
Molecular Formula C8H16O[1]
Molecular Weight 128.21 g/mol [1]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Identify this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into a Dedicated, Compatible Container ppe->segregate label Label Container: 'Hazardous Waste' 'this compound' 'Flammable, Irritant' segregate->label store Store Sealed Container in a Designated Cool, Dry, Well-Ventilated Area label->store pickup Arrange for Hazardous Waste Pickup with EHS store->pickup end_node End: Proper Disposal pickup->end_node

References

Essential Safety and Logistical Information for Handling 3-Methylheptanal

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, development, and scientific exploration, the safe handling and disposal of chemical reagents are paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for 3-Methylheptanal, ensuring the well-being of personnel and the integrity of the research environment.

Chemical Hazard Summary: this compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] Inhalation may also lead to respiratory irritation.[1] Understanding these hazards is critical for implementing appropriate safety measures.

Hazard ClassificationGHS CodeDescription
Flammable LiquidH226Flammable liquid and vapor[1]
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Respiratory IrritationH335May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this compound to ensure the selection of appropriate PPE. The following table summarizes the recommended PPE for handling this chemical.

Body PartPPE ItemMaterial/SpecificationRationale
Hands Chemical-resistant glovesNitrile or NeopreneTo prevent skin contact and irritation.[1][2]
Eyes Safety goggles or a face shieldANSI Z87.1 certifiedTo protect against splashes and eye irritation.[1][2] A face shield is recommended when there is a greater risk of splashing.
Body Flame-resistant lab coatNomex or equivalentTo protect against splashes and in case of fire.[3]
Respiratory Fume hood or respirator with organic vapor cartridgeN/ATo prevent inhalation of vapors and respiratory irritation.[1] Use a respirator if a fume hood is not available or inadequate.
Feet Closed-toe shoesLeather or other chemical-resistant materialTo protect feet from spills.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential to minimize exposure and prevent accidents.

1. Preparation:

  • Ensure a chemical fume hood is operational and available.

  • Assemble all necessary equipment and reagents before handling this compound.

  • Verify that an appropriate fire extinguisher (e.g., CO2, dry chemical) and a spill kit are readily accessible.[4][5]

  • Don all required PPE as outlined in the table above.

2. Handling:

  • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Ground and bond containers when transferring the liquid to prevent static discharge, which could ignite the flammable vapors.[4][6]

  • Use non-sparking tools to avoid ignition sources.[4][6]

  • Keep containers tightly closed when not in use to prevent the escape of flammable vapors.[4][6]

  • Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

3. Post-Handling:

  • Decontaminate all equipment that has come into contact with this compound.

  • Wipe down the work area within the fume hood.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[6]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.

1. Waste Segregation:

  • Collect all waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • The waste container should be made of a material compatible with organic solvents and be kept tightly closed.

2. Waste Storage:

  • Store the hazardous waste container in a well-ventilated, cool, and dry area, away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[5]

  • The storage area should be secure and have secondary containment.

3. Waste Disposal:

  • Dispose of the hazardous waste through a licensed environmental waste disposal company.

  • Do not pour this compound down the drain or dispose of it with general laboratory trash.[3]

  • Follow all local, state, and federal regulations for the disposal of flammable and irritant chemical waste.

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Assemble Equipment prep1->prep2 prep3 Check Safety Equipment (Fire Extinguisher, Spill Kit) prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Work in Fume Hood prep4->handle1 handle2 Ground and Bond Containers handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 handle4 Keep Containers Closed handle3->handle4 post1 Decontaminate Equipment handle4->post1 post2 Clean Work Area post1->post2 post3 Remove PPE Correctly post2->post3 post4 Wash Hands post3->post4 disp1 Segregate Hazardous Waste post4->disp1 disp2 Store Waste Securely disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylheptanal
Reactant of Route 2
3-Methylheptanal

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。